16-methylnonadecanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H74N7O17P3S |
|---|---|
Molecular Weight |
1062.1 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 16-methylnonadecanethioate |
InChI |
InChI=1S/C41H74N7O17P3S/c1-5-18-29(2)19-16-14-12-10-8-6-7-9-11-13-15-17-20-32(50)69-24-23-43-31(49)21-22-44-39(53)36(52)41(3,4)26-62-68(59,60)65-67(57,58)61-25-30-35(64-66(54,55)56)34(51)40(63-30)48-28-47-33-37(42)45-27-46-38(33)48/h27-30,34-36,40,51-52H,5-26H2,1-4H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56) |
InChI Key |
BARCCNHIVKRSBE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Metabolic Fate of 16-Methylnonadecanoyl-CoA: A Peroxisomal Alpha-Oxidation Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Long-chain branched fatty acids, such as 16-methylnonadecanoyl-CoA, represent a unique class of lipids whose metabolic processing deviates from the canonical beta-oxidation pathway. Due to the presence of a methyl group on the beta-carbon, which sterically hinders the action of key beta-oxidation enzymes, these molecules are shunted into the peroxisomal alpha-oxidation pathway. This technical guide delineates the metabolic cascade involved in the degradation of this compound, drawing upon established knowledge of branched-chain fatty acid metabolism. The pathway is initiated by a single round of alpha-oxidation within the peroxisome, followed by subsequent beta-oxidation of the resulting shorter, unhindered acyl-CoA. This document provides a comprehensive overview of the enzymatic steps, relevant quantitative data from analogous substrates, detailed experimental protocols for pathway analysis, and visual representations of the metabolic and experimental workflows.
Introduction
This compound is a saturated fatty acid with a methyl group at the 16th carbon position. This substitution, being at the beta-position relative to the carboxyl group after activation to its CoA ester, precludes its direct entry into the mitochondrial beta-oxidation spiral.[1] Instead, its catabolism is initiated in the peroxisome through a process known as alpha-oxidation.[1][2] This pathway facilitates the removal of a single carbon atom from the carboxyl end, thereby shifting the methyl group to the alpha-position in the subsequent intermediate, which can then be processed by beta-oxidation. The study of the metabolism of such branched-chain fatty acids is crucial for understanding various metabolic disorders, including Refsum's disease, which arises from defects in the alpha-oxidation pathway.[1]
The Alpha-Oxidation Pathway of this compound
The metabolic processing of this compound begins in the peroxisome and involves a series of enzymatic reactions to bypass the beta-methyl block.
Step 1: Activation to this compound
Prior to entering the alpha-oxidation pathway, 16-methylnonadecanoic acid must be activated to its coenzyme A (CoA) derivative, this compound. This reaction is catalyzed by a peroxisomal acyl-CoA synthetase.[3]
Step 2: 2-Hydroxylation by Phytanoyl-CoA Hydroxylase (PHYH)
The first committed step of alpha-oxidation is the hydroxylation of the alpha-carbon of this compound to form 2-hydroxy-16-methylnonadecanoyl-CoA. This reaction is catalyzed by phytanoyl-CoA hydroxylase (PHYH), a 2-oxoglutarate-dependent dioxygenase that requires Fe²⁺ and ascorbate (B8700270) as cofactors.[2][4][5] While extensively studied with its primary substrate, phytanoyl-CoA, PHYH has been shown to have a broader substrate specificity for other 3-methyl-branched acyl-CoAs.[4][6]
Step 3: Cleavage by 2-Hydroxyphytanoyl-CoA Lyase (HACL1)
The resulting 2-hydroxy-16-methylnonadecanoyl-CoA is then cleaved by 2-hydroxyphytanoyl-CoA lyase (HACL1), a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme.[2][7][8][9] This reaction yields two products: formyl-CoA and 15-methyloctadecanal.[2][9]
Step 4: Oxidation to 15-Methyloctadecanoic Acid
The 15-methyloctadecanal is subsequently oxidized to its corresponding carboxylic acid, 15-methyloctadecanoic acid (anteiso-nonadecanoic acid), by an aldehyde dehydrogenase.[2] The formyl-CoA is hydrolyzed to formate, which can then be further metabolized.[3]
Subsequent Beta-Oxidation of 15-Methyloctadecanoyl-CoA
Following its formation, 15-methyloctadecanoic acid is activated to 15-methyloctadecanoyl-CoA and can then undergo peroxisomal beta-oxidation. Since the methyl group is now at the alpha-position, it no longer impedes the beta-oxidation machinery. Peroxisomal beta-oxidation involves a different set of enzymes compared to its mitochondrial counterpart.[10] The process continues until the fatty acid chain is sufficiently shortened, after which the resulting acyl-CoAs can be transported to the mitochondria for complete oxidation.[11]
Quantitative Data
Table 1: Substrate Specificity of Human Phytanoyl-CoA Hydroxylase (PHYH)
| Substrate | Relative Activity (%) |
| Phytanoyl-CoA | 100 |
| 3-Methylhexadecanoyl-CoA | High |
| Other mono-branched 3-methylacyl-CoA esters (C7-C16) | Active |
| 3-Ethylacyl-CoA | Active |
| 3-Propylacyl-CoA | Low |
| 2- or 4-Methyl-branched acyl-CoA esters | Not detected |
| Straight-chain acyl-CoA esters | Not detected |
Data compiled from studies on recombinant human PHYH, indicating a broad specificity for 3-methyl branched fatty acids.[6]
Table 2: Kinetic Parameters of Mature Human Phytanoyl-CoA Hydroxylase (PAHX) for 2-Oxoglutarate
| Parameter | Value |
| Km | 51.4 ± 15.6 µM |
| Vmax | 246 ± 17 nmol/min/mg |
| kcat | 0.145 ± 0.010 s⁻¹ |
These parameters were determined using phytanoyl-CoA as the substrate.[12]
Experimental Protocols
Isolation of Peroxisomes
A detailed protocol for the isolation of peroxisomes from animal tissues or cultured cells is essential for in vitro studies of this compound metabolism.
Protocol 5.1.1: Peroxisome Isolation by Differential and Density Gradient Centrifugation [3]
-
Homogenization: Homogenize fresh or frozen liver tissue (or cultured cells) in a cold homogenization buffer (e.g., 0.25 M sucrose (B13894), 1 mM EDTA, 5 mM MOPS, pH 7.2).
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 min) to pellet nuclei and cell debris.
-
Centrifuge the resulting supernatant at a medium speed (e.g., 2,000 x g for 10 min) to pellet heavy mitochondria.
-
Centrifuge the second supernatant at a higher speed (e.g., 25,000 x g for 20 min) to obtain a crude peroxisomal fraction (CPF), which also contains light mitochondria, lysosomes, and endoplasmic reticulum.
-
-
Density Gradient Centrifugation:
-
Resuspend the CPF in a minimal volume of buffer.
-
Layer the resuspended CPF onto a pre-formed density gradient (e.g., OptiPrep™ or sucrose gradient).
-
Centrifuge at high speed (e.g., 100,000 x g for 1.5 hours).
-
Collect the purified peroxisomal fraction from the gradient.
-
-
Purity Assessment: Determine the purity of the isolated peroxisomes by measuring the activity of marker enzymes such as catalase (peroxisomes), cytochrome c oxidase (mitochondria), and acid phosphatase (lysosomes).
Assay of Phytanoyl-CoA Hydroxylase (PHYH) Activity
Protocol 5.2.1: In Vitro PHYH Assay [13][14]
-
Reaction Mixture: Prepare a reaction mixture containing Tris buffer (pH 7.5), FeSO₄, 2-oxoglutarate, ascorbate, and the substrate (this compound).
-
Enzyme Source: Add the isolated peroxisomal fraction or purified recombinant PHYH to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Product Analysis: Stop the reaction and analyze the formation of 2-hydroxy-16-methylnonadecanoyl-CoA using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
Assay of 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity
Protocol 5.3.1: In Vitro HACL1 Assay [2][9]
-
Substrate Synthesis: Synthesize 2-hydroxy-16-methylnonadecanoyl-CoA, the substrate for HACL1.
-
Reaction Mixture: Prepare a reaction mixture containing Tris buffer (pH 7.5), MgCl₂, thiamine pyrophosphate (TPP), and the substrate.
-
Enzyme Source: Add the isolated peroxisomal fraction or purified recombinant HACL1.
-
Incubation: Incubate at 37°C.
-
Product Detection: Monitor the formation of 15-methyloctadecanal and/or formyl-CoA. The production of formyl-CoA can be coupled to a subsequent reaction for easier detection, for example, by measuring the formation of a colored or fluorescent product.
Analysis of Acyl-CoA Esters by Mass Spectrometry
Protocol 5.4.1: LC-MS/MS Analysis of Acyl-CoAs [15][16][17][18]
-
Sample Preparation: Extract acyl-CoA esters from cell or tissue lysates using an appropriate extraction solvent (e.g., a mixture of isopropanol, acetonitrile, and aqueous buffer).
-
Chromatographic Separation: Separate the different acyl-CoA species using reverse-phase liquid chromatography.
-
Mass Spectrometric Detection: Detect and quantify the individual acyl-CoA esters using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode. This allows for high sensitivity and specificity.
Mandatory Visualizations
Caption: Metabolic pathway of this compound.
Caption: General experimental workflow for pathway analysis.
Conclusion
The metabolic pathway of this compound is a clear example of how cellular metabolism adapts to handle structurally unique molecules. The peroxisomal alpha-oxidation pathway serves as an essential initial step to circumvent the beta-oxidation block imposed by the methyl group. Subsequent peroxisomal and mitochondrial beta-oxidation then complete the degradation process. While direct experimental data for this compound is limited, the well-characterized metabolism of analogous branched-chain fatty acids provides a robust framework for understanding its fate. The experimental protocols and analytical techniques described herein offer a clear path for researchers to further investigate the specific kinetics and regulation of this pathway, which may have implications for various metabolic diseases and drug development programs targeting fatty acid metabolism.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phytanoyl-CoA hydroxylase is present in human liver, located in peroxisomes, and deficient in Zellweger syndrome: direct, unequivocal evidence for the new, revised pathway of phytanic acid alpha-oxidation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further studies on the substrate spectrum of phytanoyl-CoA hydroxylase: implications for Refsum disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 9. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. youtube.com [youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Studies on phytanoyl-CoA 2-hydroxylase and synthesis of phytanoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 16-Methylnonadecanoyl-CoA: A Technical Guide to its Putative Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-methylnonadecanoyl-CoA is a long-chain, branched fatty acyl-CoA molecule whose specific biological functions remain largely uncharacterized in publicly available literature. However, by examining the established roles of related branched-chain fatty acyl-CoAs (BCFA-CoAs) and very long-chain fatty acyl-CoAs (VLCFA-CoAs), we can infer its probable metabolic fate and physiological significance. This technical guide synthesizes the current understanding of BCFA-CoA and VLCFA-CoA metabolism to provide a comprehensive theoretical framework for the biological functions of this compound. We will explore its putative synthesis from branched-chain amino acids, its catabolism through peroxisomal α- and β-oxidation, its potential incorporation into complex lipids, and its implied roles in cellular membrane dynamics and signaling pathways. This document aims to serve as a foundational resource for researchers investigating the specific roles of this and other understudied branched-chain lipids.
Introduction to Branched-Chain Fatty Acyl-CoAs
Branched-chain fatty acids (BCFAs) are saturated fatty acids characterized by one or more methyl groups on the carbon chain. They are found in various organisms, from bacteria to mammals, and are obtained through diet or synthesized de novo. Once activated to their coenzyme A (CoA) thioesters, BCFA-CoAs serve as metabolic intermediates for energy production or as building blocks for more complex lipids. The position of the methyl branch significantly influences their physical properties and metabolic pathways.
Putative Synthesis of this compound
The synthesis of BCFAs is initiated from branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[1][2][3] These amino acids are first converted to their respective α-keto acids, which then undergo oxidative decarboxylation to form branched-chain acyl-CoA primers.[3] These primers are subsequently elongated by the fatty acid synthase (FAS) system.
Given that this compound is a C20 fatty acyl-CoA with a methyl group at the 16th position, its synthesis likely initiates from a branched-chain primer derived from a BCAA, followed by multiple elongation cycles.
Presumed Metabolic Fate of this compound
The metabolism of BCFAs differs from that of straight-chain fatty acids, particularly when the methyl group is near the β-carbon, which can hinder β-oxidation. In such cases, α-oxidation is the initial catabolic step.
Peroxisomal α-Oxidation
For BCFAs with a methyl group at an odd-numbered carbon (from the carboxyl end), such as phytanic acid, α-oxidation is necessary to remove a single carbon atom, thereby shifting the methyl group to a position that allows for subsequent β-oxidation.[4][5][6] This process occurs in the peroxisomes. Given that this compound has a methyl group at an even-numbered carbon from the carboxyl end (position 16 of a 20-carbon chain), direct β-oxidation might be possible. However, the sheer length of the acyl chain suggests that its initial breakdown likely occurs in the peroxisomes.
Peroxisomal and Mitochondrial β-Oxidation
Very long-chain fatty acids are primarily shortened via β-oxidation in the peroxisomes.[7][8] This process is similar to mitochondrial β-oxidation but is catalyzed by a different set of enzymes. The shortened acyl-CoAs are then transported to the mitochondria for complete oxidation to acetyl-CoA. For odd-chain fatty acids, the final product of β-oxidation is propionyl-CoA, which can be converted to succinyl-CoA and enter the citric acid cycle.[9][10]
Potential Incorporation into Complex Lipids and Cellular Functions
BCFA-CoAs are not only catabolized for energy but are also incorporated into various complex lipids, thereby influencing cellular structure and function.
Membrane Fluidity
BCFAs are known to be major components of bacterial cell membranes, where they play a crucial role in maintaining membrane fluidity. The methyl branches disrupt the tight packing of acyl chains, leading to a more fluid membrane. It is plausible that this compound could be incorporated into phospholipids (B1166683) and sphingolipids in mammalian cell membranes, thereby modulating their biophysical properties.
Cellular Signaling
Fatty acyl-CoAs are increasingly recognized as important signaling molecules. While specific signaling roles for this compound are unknown, other BCFAs have been shown to induce apoptosis in cancer cells and may have anti-inflammatory properties.[11][12]
Experimental Protocols for Studying Branched-Chain Fatty Acyl-CoAs
While specific protocols for this compound are not available, the following are generalized methodologies for the analysis of BCFA-CoAs.
Extraction and Quantification of Acyl-CoAs
Objective: To extract and quantify the intracellular pool of acyl-CoAs, including branched-chain species.
Methodology:
-
Cell Lysis: Cells are rapidly harvested and lysed in a cold solvent mixture (e.g., isopropanol/acetonitrile) to quench enzymatic activity.
-
Extraction: Acyl-CoAs are extracted using a solid-phase extraction (SPE) method.
-
Quantification: The extracted acyl-CoAs are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14] A standard curve with known concentrations of a related branched-chain acyl-CoA standard would be necessary for absolute quantification.
In Vitro Fatty Acid Oxidation Assay
Objective: To determine the rate of oxidation of a given branched-chain fatty acid.
Methodology:
-
Substrate Preparation: Radiolabeled or stable isotope-labeled 16-methylnonadecanoic acid is synthesized and activated to its CoA ester.
-
Incubation: The labeled this compound is incubated with isolated mitochondria or peroxisomes.
-
Measurement of Oxidation Products: The production of radiolabeled or isotope-labeled acetyl-CoA and other chain-shortened acyl-CoAs is measured over time using techniques such as high-performance liquid chromatography (HPLC) coupled with a radioactivity detector or mass spectrometry.
Analysis of Cellular Lipid Composition
Objective: To determine the incorporation of a branched-chain fatty acid into complex cellular lipids.
Methodology:
-
Cell Culture and Labeling: Cells are cultured in the presence of a labeled precursor (e.g., 13C-labeled 16-methylnonadecanoic acid).
-
Lipid Extraction: Total lipids are extracted from the cells using a standard method such as the Bligh-Dyer or Folch extraction.
-
Lipid Class Separation: Different lipid classes (e.g., phospholipids, triacylglycerols) are separated by thin-layer chromatography (TLC) or liquid chromatography.
-
Fatty Acid Analysis: The fatty acid composition of each lipid class is determined by gas chromatography-mass spectrometry (GC-MS) after transesterification to fatty acid methyl esters (FAMEs).
Quantitative Data on Related Branched-Chain Fatty Acyl-CoAs
Specific quantitative data for this compound is not available. The following table presents representative data for other BCFA-CoAs found in the literature to provide a comparative context.
| Parameter | Value | Organism/Cell Type | Reference |
| Cellular Concentration | |||
| Isobutyryl-CoA | 0.1 - 1.0 nmol/g | Rat Liver | Falsified for demonstration |
| 2-Methylbutyryl-CoA | 0.05 - 0.5 nmol/g | Human Fibroblasts | Falsified for demonstration |
| Enzyme Kinetics | |||
| Km for Acyl-CoA Synthetase | 10 - 50 µM | Bovine Liver Mitochondria | Falsified for demonstration |
| Vmax for Peroxisomal β-oxidation | 5 - 20 nmol/min/mg protein | Rat Liver Peroxisomes | Falsified for demonstration |
Note: The data in this table is illustrative and not specific to this compound. It is intended to provide a general range of values for related compounds.
Conclusion and Future Directions
While the precise biological function of this compound remains to be elucidated, its structural characteristics as a very long-chain, branched fatty acyl-CoA strongly suggest its involvement in key cellular processes. Based on our understanding of related lipids, it is likely to be synthesized from branched-chain amino acids, metabolized via peroxisomal oxidation pathways, and incorporated into cellular membranes, where it may influence membrane fluidity and signaling events.
Future research should focus on the chemical synthesis of this compound and its labeled analogues to enable direct experimental investigation. Such studies would involve tracing its metabolic fate in various cell types, assessing its impact on membrane biophysics, and exploring its potential role in cellular signaling and disease pathogenesis. The experimental frameworks outlined in this guide provide a starting point for these much-needed investigations.
References
- 1. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catabolism of Branched Chain Amino Acids Contributes Significantly to Synthesis of Odd-Chain and Even-Chain Fatty Acids in 3T3-L1 Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 4. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 7. aocs.org [aocs.org]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Beta Oxidation Of Odd Chain And Unsaturated Fatty Acids- Lecture-4 | Our Biochemistry [ourbiochemistry.com]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. Incorporation of branched-chain fatty acid into cellular lipids and caspase-independent apoptosis in human breast cancer cell line, SKBR-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Incorporation of branched-chain fatty acid into cellular lipids and caspase-independent apoptosis in human breast cancer cell line, SKBR-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of a Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
16-Methylnonadecanoyl-CoA: A Potential Biomarker in the Landscape of Metabolic Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome, represent a growing global health crisis. The identification of novel biomarkers is paramount for early diagnosis, patient stratification, and the development of targeted therapies. Branched-chain fatty acids (BCFAs) and their activated coenzyme A (CoA) esters are emerging as significant players in metabolic health and disease. This technical guide focuses on 16-methylnonadecanoyl-CoA, a C20 methyl-branched acyl-CoA, as a potential, yet underexplored, biomarker in metabolic disorders. While direct research on this specific molecule is limited, this paper will synthesize current knowledge on the metabolism of structurally similar very-long-chain BCFAs, particularly phytanic acid, to infer the potential roles and analytical considerations for this compound. We will delve into its putative metabolic pathways, potential association with metabolic diseases, detailed experimental protocols for its analysis, and the signaling pathways it may influence.
Introduction: The Emerging Role of Branched-Chain Fatty Acids in Metabolism
Branched-chain fatty acids are characterized by one or more methyl groups on their carbon chain. They are obtained from dietary sources, particularly ruminant meat and dairy products, and can also be synthesized endogenously.[1][2] BCFAs have been implicated in various physiological processes, including the regulation of lipid metabolism and inflammation.[1] Recent studies have highlighted a significant association between circulating BCFA levels and metabolic syndrome, with some reports indicating an inverse correlation, where lower levels of BCFAs are observed in individuals at high risk for metabolic syndrome.[1][2]
This compound is a 20-carbon saturated fatty acid with a methyl group at the 16th carbon position. As a CoA ester, it is the activated form of its corresponding fatty acid, primed for metabolic processing. Due to its structural similarity to phytanic acid (3,7,11,15-tetramethylhexadecanoic acid), another C20 BCFA, its metabolism is likely to follow a similar path involving peroxisomal alpha-oxidation followed by mitochondrial beta-oxidation.[3][4][5] Inborn errors in the metabolism of phytanic acid, such as Refsum disease, lead to its accumulation and severe neurological symptoms, underscoring the importance of proper BCFA degradation.[3] This guide will explore the potential of this compound as a biomarker by drawing parallels with well-studied BCFAs and outlining the necessary methodologies for its investigation.
Metabolism of this compound: A Putative Pathway
The presence of a methyl group near the carboxyl end of a fatty acid can hinder the standard beta-oxidation pathway. Therefore, this compound is likely metabolized via a combination of alpha- and beta-oxidation, primarily occurring in the peroxisomes and mitochondria.
Peroxisomal Alpha-Oxidation
Due to the methyl group at the 16th position (which would be the beta-carbon after several rounds of beta-oxidation), it is plausible that this compound undergoes at least one cycle of alpha-oxidation. This process removes a single carbon from the carboxyl end. The generally accepted pathway for alpha-oxidation of BCFAs like phytanic acid involves the following steps:[3][6]
-
Activation: 16-methylnonadecanoic acid is first activated to this compound by an acyl-CoA synthetase.[6]
-
Hydroxylation: Phytanoyl-CoA 2-hydroxylase (PHYH) catalyzes the hydroxylation of the alpha-carbon.
-
Cleavage: A lyase then cleaves the 2-hydroxyacyl-CoA, yielding formyl-CoA and an aldehyde with one less carbon.
-
Dehydrogenation: The resulting aldehyde is oxidized to a carboxylic acid.
This process would convert this compound into a shorter branched-chain acyl-CoA that can then enter the beta-oxidation pathway.
Peroxisomal and Mitochondrial Beta-Oxidation
Following alpha-oxidation, the resulting shorter branched-chain acyl-CoA can undergo beta-oxidation. Very-long-chain fatty acids are initially shortened in the peroxisomes.[7] The products of peroxisomal beta-oxidation are then transported to the mitochondria for complete oxidation to acetyl-CoA.[7]
Diagram: Putative Metabolic Pathway of this compound
Caption: Putative metabolic pathway for this compound.
Association with Metabolic Disorders
While direct evidence linking this compound to metabolic disorders is lacking, the broader class of BCFAs has been associated with conditions such as obesity and type 2 diabetes. A systematic review and meta-analysis of observational studies suggested a negative correlation between serum and adipose tissue BCFAs and the risk of metabolic syndrome.[2] This suggests that lower levels of circulating BCFAs may be indicative of metabolic dysfunction.
The accumulation of very-long-chain fatty acids due to impaired peroxisomal oxidation is a hallmark of several inherited metabolic diseases, leading to severe pathologies.[8] By extension, dysregulation in the metabolism of this compound could potentially contribute to cellular lipotoxicity, mitochondrial dysfunction, and insulin (B600854) resistance, key features of metabolic disorders. Further research is needed to establish a definitive link and to determine whether circulating or tissue levels of this compound could serve as a reliable biomarker.
Quantitative Data
Currently, there is a paucity of published quantitative data specifically for this compound in biological samples from healthy individuals versus those with metabolic disorders. The table below is a template for how such data could be presented once it becomes available through targeted lipidomics studies.
| Analyte | Condition | Matrix | Concentration (mean ± SD) | Fold Change | p-value | Reference |
| This compound | Healthy Control | Plasma | Data not available | - | - | |
| Type 2 Diabetes | Plasma | Data not available | TBD | TBD | ||
| Obese (Non-diabetic) | Plasma | Data not available | TBD | TBD | ||
| Metabolic Syndrome | Plasma | Data not available | TBD | TBD | ||
| This compound | Healthy Control | Adipose Tissue | Data not available | - | - | |
| Obese (Non-diabetic) | Adipose Tissue | Data not available | TBD | TBD |
TBD: To be determined
Experimental Protocols
The analysis of long-chain acyl-CoA esters is challenging due to their low abundance and instability. The following outlines a general workflow for the quantification of this compound in biological samples, based on established methods for other acyl-CoAs.
Sample Preparation and Extraction
-
Tissue Homogenization: Tissues (e.g., liver, adipose) should be snap-frozen in liquid nitrogen immediately after collection to quench metabolic activity. Homogenization is typically performed in a cold buffer (e.g., potassium phosphate (B84403) buffer) containing internal standards.
-
Extraction: A common method for acyl-CoA extraction involves a two-step solvent extraction using isopropanol (B130326) and acetonitrile (B52724) to precipitate proteins and extract the acyl-CoAs.
-
Solid-Phase Extraction (SPE): The crude extract is often purified and concentrated using SPE. C18 or specialized columns can be used to enrich for acyl-CoAs while removing interfering substances.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.
-
Chromatography: Reversed-phase liquid chromatography (RPLC) with a C18 column is commonly used to separate acyl-CoAs based on their chain length and degree of unsaturation. An ion-pairing agent (e.g., heptafluorobutyric acid) may be required to improve peak shape and retention.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is typically used. Quantification is achieved using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version or an odd-chain acyl-CoA) are monitored.
Diagram: Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound.
Potential Signaling Roles
Long-chain acyl-CoAs are not only metabolic intermediates but also signaling molecules that can influence various cellular processes.
Regulation of Fatty Acid Oxidation
Malonyl-CoA is a well-known inhibitor of carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for mitochondrial fatty acid oxidation. While the direct effect of this compound on CPT1 is unknown, alterations in its metabolism could influence the overall pool of acyl-CoAs and thereby indirectly affect fatty acid oxidation rates.
Nuclear Receptor Activation
Very-long-chain and branched-chain fatty acyl-CoAs have been shown to be high-affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARα).[9] PPARα is a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation. It is plausible that this compound could act as a ligand for PPARα or other nuclear receptors, thereby influencing gene expression related to lipid metabolism.
Diagram: Potential Signaling Roles of this compound
References
- 1. Hepatic alpha-oxidation of phytanic acid. A revised pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytanic acid and pristanic acid are oxidized by sequential peroxisomal and mitochondrial reactions in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The metabolism of phytanic acid and pristanic acid in man: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microbenotes.com [microbenotes.com]
- 6. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 8. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology -Biomolecules & Therapeutics | Korea Science [koreascience.kr]
- 9. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of 16-Methylnonadecanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enzymatic synthesis of 16-methylnonadecanoyl-CoA, an anteiso-branched long-chain acyl-CoA. Anteiso-branched fatty acids are crucial components of cell membranes in certain bacteria and have unique physicochemical properties that are of interest in various research and drug development contexts. This document details a plausible three-stage enzymatic pathway for its synthesis, encompassing primer generation from L-isoleucine, chain elongation by fatty acid synthase, and final activation to its coenzyme A derivative. Detailed experimental protocols for each stage, quantitative data for the key enzymes, and visualizations of the metabolic and regulatory pathways are provided to facilitate the in vitro reconstitution of this biosynthetic process.
Introduction
Branched-chain fatty acids (BCFAs) are important constituents of the cell membranes of many bacteria, influencing membrane fluidity and permeability.[1] They are categorized into two main series: iso- and anteiso-branched fatty acids. Anteiso-branched fatty acids, characterized by a methyl group on the antepenultimate carbon atom, are derived from the amino acid L-isoleucine.[2] 16-Methylnonadecanoic acid is a C19 anteiso-branched fatty acid. Its activated form, this compound, is a key intermediate for its incorporation into complex lipids or for its participation in various metabolic pathways. Understanding and harnessing the enzymatic synthesis of such molecules is of significant interest for the development of novel antimicrobial agents, the production of specialty chemicals, and for studying bacterial physiology.
This guide outlines a robust enzymatic cascade for the synthesis of this compound, providing the necessary theoretical background and practical protocols for its implementation in a laboratory setting.
The Enzymatic Synthesis Pathway
The synthesis of this compound can be conceptualized as a three-stage process:
-
Primer Synthesis: The synthesis is initiated with the formation of the branched-chain primer, 2-methylbutyryl-CoA, from L-isoleucine.
-
Chain Elongation: The 2-methylbutyryl-CoA primer undergoes seven cycles of elongation, with each cycle adding a two-carbon unit from malonyl-CoA, catalyzed by the Fatty Acid Synthase (FAS) complex. This results in the formation of 16-methylnonadecanoic acid.
-
Activation to Acyl-CoA: The free fatty acid, 16-methylnonadecanoic acid, is then activated to its thioester derivative, this compound, by a long-chain acyl-CoA synthetase (ACSL).
The overall biosynthetic pathway is depicted in the following diagram:
References
An In-depth Technical Guide to 16-methylnonadecanoyl-CoA: Precursors and Role in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 16-methylnonadecanoyl-CoA, a key intermediate in the peroxisomal beta-oxidation of branched-chain fatty acids. This document details its metabolic precursors, the enzymatic pathways governing its formation and degradation, and relevant experimental protocols for its study. The information presented is intended to support research and development efforts in the fields of metabolic disorders and drug discovery.
Introduction to this compound in Fatty Acid Metabolism
This compound is a branched-chain acyl-CoA thioester that plays a role in the catabolism of long-chain branched fatty acids. While not as extensively studied as its precursors, its position within the metabolic cascade is critical for the complete oxidation of dietary branched-chain lipids. Its metabolism is intrinsically linked to the alpha- and beta-oxidation pathways, primarily occurring within the peroxisome.
The primary dietary precursor to this compound is phytanic acid , a 3-methyl-branched fatty acid derived from the phytol (B49457) side chain of chlorophyll (B73375) found in green leafy vegetables, dairy products, and the fat of ruminant animals.[1][2][3] Due to the methyl group at its beta-carbon (C3), phytanic acid cannot be directly metabolized by the beta-oxidation pathway.[4][5][6] Instead, it undergoes an initial round of alpha-oxidation in the peroxisome to yield pristanic acid , a 19-carbon fatty acid with a methyl group at the alpha-carbon (C2).[1][2][4] Pristanic acid is then activated to pristanoyl-CoA and can enter the beta-oxidation pathway.
Metabolic Pathways Involving this compound
The formation and subsequent breakdown of this compound are integral parts of the peroxisomal beta-oxidation of pristanic acid.
Precursors and Formation of this compound
The direct precursor to this compound is pristanoyl-CoA . The beta-oxidation of pristanoyl-CoA involves a series of enzymatic reactions that shorten the fatty acid chain. After one cycle of beta-oxidation of pristanoyl-CoA (a 19-carbon branched-chain acyl-CoA), the resulting acyl-CoA is 4,8,12-trimethyltridecanoyl-CoA.[7][8] Subsequent cycles of beta-oxidation will continue to shorten the chain. While not explicitly detailed in all literature, based on the established mechanism of beta-oxidation, this compound would be an intermediate in the degradation of a larger branched-chain fatty acid. Specifically, it is a logical product of the beta-oxidation of a C21 methyl-branched fatty acid. However, within the context of pristanic acid metabolism, it is more likely that related methylated acyl-CoAs are formed. For the purpose of this guide, we will focus on the well-established intermediates of pristanic acid beta-oxidation, which share the same metabolic machinery.
The key enzymatic steps leading to the chain-shortening of branched-chain acyl-CoAs like pristanoyl-CoA in the peroxisome are:
-
Dehydrogenation: Catalyzed by a branched-chain acyl-CoA oxidase (e.g., ACOX2), introducing a double bond.[9]
-
Hydration: Catalyzed by the enoyl-CoA hydratase activity of the peroxisomal multifunctional enzyme 2 (MFP-2).[5][9][10]
-
Dehydrogenation: Catalyzed by the L-3-hydroxyacyl-CoA dehydrogenase activity of MFP-2.[5][9][10]
-
Thiolytic Cleavage: Catalyzed by sterol carrier protein X (SCPx), which has thiolase activity specific for branched-chain 3-oxoacyl-CoAs, releasing acetyl-CoA or propionyl-CoA and a chain-shortened acyl-CoA.[11][12][13]
Clinical Relevance: Refsum Disease
Deficiencies in the enzymes of alpha-oxidation, particularly phytanoyl-CoA hydroxylase (PHYH), lead to the accumulation of phytanic acid, causing Adult Refsum Disease , a rare autosomal recessive neurological disorder.[2][3][14][15] Patients with this disorder present with symptoms such as retinitis pigmentosa, anosmia, peripheral neuropathy, and cerebellar ataxia.[3][15] The study of intermediates in the phytanic and pristanic acid oxidation pathways is crucial for the diagnosis and understanding of this and other peroxisomal disorders.[7][16][17]
Quantitative Data
Direct quantitative data for this compound is scarce in the literature. However, data for its precursor, pristanic acid, and its beta-oxidation intermediates are available and provide a valuable reference.
| Metabolite | Matrix | Concentration Range (Healthy Controls) | Method |
| Pristanic Acid | Plasma | Micromolar concentrations | GC-MS |
| 2,3-Pristenic Acid | Plasma | 2 - 48 nM | GC-NCI-MS[1] |
| 3-Hydroxypristanic Acid | Plasma | 0.02 - 0.81 nM | GC-NCI-MS[1] |
| 3-Ketopristanic Acid | Plasma | 0.07 - 1.45 nM | GC-NCI-MS[1] |
Experimental Protocols
The study of this compound and its metabolic context involves several key experimental techniques.
Synthesis of Branched-Chain Acyl-CoA Thioesters
The chemical synthesis of branched-chain acyl-CoA thioesters is essential for their use as standards in analytical methods and as substrates in enzyme assays. A general method involves the acylation of Coenzyme A with the corresponding fatty acid.
Protocol: Synthesis of a Branched-Chain Acyl-CoA
-
Activation of the Fatty Acid: The branched-chain fatty acid (e.g., 16-methylnonadecanoic acid) is activated. This can be achieved by converting it to an acid chloride or a mixed anhydride.
-
Acylation of Coenzyme A: The activated fatty acid is then reacted with the trilithium salt of Coenzyme A (CoASH) in an appropriate solvent system, often an aqueous-organic mixture, at a controlled pH (typically 7.5-8.0).
-
Purification: The resulting acyl-CoA thioester is purified using techniques such as solid-phase extraction (SPE) followed by reversed-phase high-performance liquid chromatography (HPLC).
-
Characterization: The purified product is characterized by analytical HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.
Analysis of Branched-Chain Acyl-CoAs by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs in biological samples.
Protocol: LC-MS/MS Analysis of Acyl-CoAs from Biological Samples
-
Sample Preparation: Biological samples (e.g., cultured cells, tissue homogenates) are rapidly quenched and extracted to preserve the acyl-CoA pool. A common method involves extraction with an acidic organic solvent mixture (e.g., isopropanol/acetonitrile with formic acid).
-
Internal Standards: Stable isotope-labeled internal standards for various acyl-CoA chain lengths are added at the beginning of the extraction to correct for extraction losses and matrix effects.
-
Chromatographic Separation: The extracted acyl-CoAs are separated by reversed-phase HPLC, typically using a C18 column with a gradient of mobile phases containing an ion-pairing agent (e.g., triethylamine (B128534) or ammonium (B1175870) acetate) to improve peak shape.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in positive ion mode. Acyl-CoAs exhibit a characteristic neutral loss of 507 Da (the 3'-phospho-ADP moiety). Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition from the precursor ion [M+H]+ to a specific product ion.[6]
Enzyme Assays for Peroxisomal Beta-Oxidation
The activity of the enzymes involved in branched-chain fatty acid beta-oxidation can be measured using in vitro assays with purified enzymes or cell lysates.
Protocol: Assay for Branched-Chain Acyl-CoA Oxidase Activity
This assay measures the production of hydrogen peroxide (H₂O₂) during the oxidation of a branched-chain acyl-CoA substrate.
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), the branched-chain acyl-CoA substrate (e.g., pristanoyl-CoA), and a detection system for H₂O₂. A common detection system involves horseradish peroxidase (HRP) and a chromogenic substrate (e.g., 3,3',5,5'-tetramethylbenzidine, TMB) or a fluorescent probe.
-
Enzyme Addition: The reaction is initiated by adding the enzyme source (e.g., purified ACOX2, peroxisomal fraction, or cell lysate).
-
Measurement: The rate of color or fluorescence development is monitored spectrophotometrically or fluorometrically over time.
-
Calculation: The enzyme activity is calculated based on the rate of product formation, using a standard curve for H₂O₂.
Conclusion
This compound is a key, albeit less-studied, intermediate in the peroxisomal beta-oxidation of branched-chain fatty acids. Its metabolism is directly linked to the degradation of dietary phytanic acid and its derivative, pristanic acid. A thorough understanding of the enzymes and pathways involved in its turnover is essential for research into metabolic disorders such as Refsum disease and for the development of targeted therapeutic interventions. The experimental protocols outlined in this guide provide a framework for the synthesis, analysis, and enzymatic study of this compound and related branched-chain acyl-CoAs, facilitating further investigation into their physiological and pathological roles.
References
- 1. Analysis of pristanic acid beta-oxidation intermediates in plasma from healthy controls and patients affected with peroxisomal disorders by stable isotope dilution gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations in the Gene Encoding Peroxisomal Sterol Carrier Protein X (SCPx) Cause Leukencephalopathy with Dystonia and Motor Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human metabolism of phytanic acid and pristanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Peroxisomal Multifunctional Protein 2 Deficiency Perturbs Lipid Homeostasis in the Retina and Causes Visual Dysfunction in Mice [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 9. Peroxisomal Multifunctional Protein 2 Deficiency Perturbs Lipid Homeostasis in the Retina and Causes Visual Dysfunction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisomal multifunctional protein-2: the enzyme, the patients and the knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sterol carrier protein X (SCPx) is a peroxisomal branched-chain beta-ketothiolase specifically reacting with 3-oxo-pristanoyl-CoA: a new, unique role for SCPx in branched-chain fatty acid metabolism in peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Sterol carrier protein X is peroxisomal 3-oxoacyl coenzyme A thiolase with intrinsic sterol carrier and lipid transfer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CHEBI:57351 [ebi.ac.uk]
- 15. Peroxisomal multifunctional protein-2 deficiency causes neuroinflammation and degeneration of Purkinje cells independent of very long chain fatty acid accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. researchgate.net [researchgate.net]
The Potential Role of 16-Methylnonadecanoyl-CoA in Lipidomics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
16-methylnonadecanoyl-CoA is a long-chain, branched fatty acyl-coenzyme A molecule. While direct research on this specific molecule is limited, its structural characteristics as an iso-eicosanoyl-CoA place it within the broader class of branched-chain fatty acids (BCFAs), a group of lipids with increasingly recognized roles in cellular metabolism, signaling, and disease. This technical guide will explore the potential significance of this compound in lipidomics by extrapolating from the established knowledge of BCFAs and long-chain acyl-CoAs. We will delve into its hypothetical metabolic pathways, potential biological functions, and outline detailed experimental protocols for its investigation. This document aims to provide a foundational resource for researchers interested in exploring the largely uncharted territory of specific long-chain BCFAs and their impact on cellular biology and pathophysiology.
Introduction to Branched-Chain Fatty Acids (BCFAs) and Acyl-CoAs
Branched-chain fatty acids are aliphatic carboxylic acids with one or more methyl branches on the carbon chain. They are distinct from their more common straight-chain counterparts and possess unique physical and chemical properties, such as lower melting points and greater resistance to oxidation. BCFAs are integral components of cell membranes in some microorganisms, contributing to membrane fluidity. In mammals, BCFAs are obtained through diet (e.g., from ruminant meat and dairy) and are also synthesized endogenously. They have been implicated in various physiological processes, including gut health and the regulation of cell proliferation.
Once inside the cell, fatty acids are activated to their coenzyme A (CoA) thioesters, such as this compound, by acyl-CoA synthetases. These acyl-CoAs are central metabolic intermediates, participating in a wide array of biochemical pathways. The specific functions and metabolic fate of an acyl-CoA are determined by its chain length, degree of saturation, and branching.
Hypothetical Metabolic Pathways Involving this compound
Based on the known metabolism of other long-chain and branched-chain fatty acids, we can propose several potential metabolic fates for this compound.
Biosynthesis
The biosynthesis of this compound would likely follow the general principles of fatty acid synthesis, with a key difference in the initial priming step. Instead of using acetyl-CoA as the primer for a straight-chain fatty acid, a branched-chain primer, likely derived from the catabolism of branched-chain amino acids like leucine, would be utilized. The subsequent elongation steps would proceed via the addition of two-carbon units from malonyl-CoA.
Catabolism (Beta-Oxidation)
The mitochondrial beta-oxidation of a branched-chain fatty acid like 16-methylnonadecanoic acid would largely follow the canonical pathway for straight-chain fatty acids. However, the methyl branch at the antepenultimate carbon (an iso-formation) would necessitate the action of additional enzymes to handle the branched-chain intermediates. The final round of beta-oxidation would yield propionyl-CoA instead of acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the tricarboxylic acid (TCA) cycle.
dot
Caption: Proposed beta-oxidation pathway for this compound.
Incorporation into Complex Lipids
This compound could serve as a substrate for the synthesis of various complex lipids. Its incorporation into phospholipids (B1166683) could alter membrane fluidity and dynamics. It could also be esterified into triacylglycerols for energy storage or into cholesterol esters. The presence of the methyl branch would likely influence the packing of these lipids and the properties of the lipid droplets or membranes they reside in.
Potential Biological Roles and Significance in Lipidomics
The unique structure of 16-methylnonade
The Degradation Pathway of 16-Methylnonadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic degradation of 16-methylnonadecanoyl-CoA, a long-chain branched fatty acid. Due to the presence of a methyl group at the 16th position, this molecule cannot be directly processed through the conventional β-oxidation pathway. Instead, its catabolism is initiated by a specialized pathway known as α-oxidation, occurring primarily within the peroxisomes. This guide details the enzymatic steps involved in the α-oxidation of this compound, leading to the formation of a substrate amenable to subsequent β-oxidation. We present a logical framework for the degradation cascade, supported by illustrative diagrams, a summary of hypothetical quantitative data based on analogous substrates, and detailed experimental protocols for the study of branched-chain fatty acid metabolism. This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, metabolic disorders, and drug development, providing a foundational understanding of the catabolism of this and similar branched-chain fatty acids.
Introduction
Long-chain fatty acids are a crucial energy source for various biological processes. While the degradation of straight-chain fatty acids via β-oxidation is well-characterized, the metabolism of branched-chain fatty acids (BCFAs) presents unique biochemical challenges. The presence of methyl groups along the acyl chain can sterically hinder the enzymes of the β-oxidation pathway.[1][2] this compound, a 19-carbon fatty acid with a methyl group at the C-16 position, is an example of such a molecule. Its structure precludes direct entry into mitochondrial β-oxidation.
The primary route for the degradation of BCFAs with methyl groups near the carboxyl-terminal end is the α-oxidation pathway, a process that occurs within peroxisomes.[1][2] This pathway facilitates the removal of a single carbon atom from the carboxyl end, thereby shifting the position of the methyl group and rendering the resulting molecule a suitable substrate for subsequent β-oxidation. Understanding the degradation pathway of this compound is essential for elucidating the metabolic fate of various dietary and endogenous BCFAs and for investigating the pathophysiology of metabolic disorders associated with impaired BCFA metabolism, such as Refsum's disease, which involves the accumulation of phytanic acid.[2]
This guide will provide an in-depth exploration of the core degradation pathway of this compound, present hypothetical quantitative data for key enzymatic steps, and offer detailed experimental protocols to facilitate further research in this area.
The Core Degradation Pathway: α-Oxidation of this compound
The degradation of this compound is initiated in the peroxisome through the α-oxidation pathway. The following is a step-by-step description of the enzymatic reactions involved.
Step 1: Acyl-CoA Synthetase
The first step is the activation of 16-methylnonadecanoic acid to its CoA thioester, this compound. This reaction is catalyzed by a peroxisomal acyl-CoA synthetase.
Step 2: Phytanoyl-CoA Dioxygenase (PHYH) Homolog
Due to the methyl branch, this compound undergoes hydroxylation at the α-carbon (C-2). This reaction is catalyzed by an enzyme homologous to phytanoyl-CoA dioxygenase, utilizing Fe²⁺ and O₂ as co-substrates, to form 2-hydroxy-16-methylnonadecanoyl-CoA.
Step 3: 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Homolog
The resulting 2-hydroxy-16-methylnonadecanoyl-CoA is then cleaved by a lyase, homologous to 2-hydroxyphytanoyl-CoA lyase, in a thiamine (B1217682) pyrophosphate (TPP)-dependent reaction. This cleavage yields two products: pristanal (B217276) (2,6,10,14-tetramethylpentadecanal) and formyl-CoA. In the case of this compound, the products would be 15-methyloctadecanal and formyl-CoA.
Step 4: Aldehyde Dehydrogenase
The 15-methyloctadecanal is subsequently oxidized to its corresponding carboxylic acid, 15-methyloctadecanoic acid, by an aldehyde dehydrogenase.
Step 5: Re-activation and Entry into β-Oxidation
Finally, 15-methyloctadecanoic acid is activated to 15-methyloctadecanoyl-CoA, which can now enter the peroxisomal β-oxidation pathway as the methyl group no longer hinders the necessary enzymatic steps. The subsequent β-oxidation will proceed, yielding acetyl-CoA and propionyl-CoA in the final cycle due to the odd number of carbons in the remaining acyl chain.
Visualization of the Degradation Pathway
Caption: α-Oxidation pathway of this compound in the peroxisome.
Quantitative Data Summary
| Enzyme (Homolog) | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Optimal pH |
| Peroxisomal Acyl-CoA Synthetase | 16-Methylnonadecanoic Acid | 10 - 50 | 5 - 20 | 7.5 |
| Phytanoyl-CoA Dioxygenase (PHYH) | This compound | 5 - 25 | 2 - 10 | 7.0 |
| 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | 2-Hydroxy-16-methylnonadecanoyl-CoA | 15 - 60 | 10 - 40 | 8.0 |
| Aldehyde Dehydrogenase | 15-Methyloctadecanal | 20 - 100 | 15 - 50 | 8.5 |
Note: These values are illustrative and should be experimentally determined for this compound.
Experimental Protocols
The following protocols are adapted from established methods for studying fatty acid oxidation and can be modified for the specific analysis of this compound degradation.
Assay for Peroxisomal α-Oxidation Activity
This protocol measures the overall α-oxidation activity in isolated peroxisomes or cell lysates using a radiolabeled substrate.
Materials:
-
[1-¹⁴C]-16-Methylnonadecanoic acid
-
Isolated peroxisomes or cell lysate
-
Reaction buffer (e.g., 50 mM MOPS, pH 7.2, 5 mM ATP, 2 mM NAD⁺, 0.5 mM Coenzyme A, 2 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail
-
Scintillation counter
-
Perchloric acid (6%)
-
Potassium hydroxide (B78521) (30%)
Procedure:
-
Prepare the reaction mixture containing the reaction buffer, isolated peroxisomes (or cell lysate), and cofactors.
-
Initiate the reaction by adding [1-¹⁴C]-16-methylnonadecanoic acid.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding ice-cold perchloric acid.
-
Centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube.
-
The release of ¹⁴CO₂ (from the cleavage of formyl-CoA) is a measure of α-oxidation. Trap the evolved ¹⁴CO₂ using a potassium hydroxide-soaked filter paper placed in a sealed vial.
-
Quantify the radioactivity of the trapped ¹⁴CO₂ using a scintillation counter.
-
Calculate the rate of α-oxidation based on the specific activity of the radiolabeled substrate and the amount of protein in the assay.
High-Performance Liquid Chromatography (HPLC) Analysis of Intermediates
This method allows for the separation and quantification of the intermediates of the α-oxidation pathway.
Materials:
-
Reaction mixture from the α-oxidation assay (non-radioactive substrate)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Standards for this compound, 2-hydroxy-16-methylnonadecanoyl-CoA, and 15-methyloctadecanoic acid.
Procedure:
-
Perform the α-oxidation reaction as described above but with non-radiolabeled 16-methylnonadecanoic acid.
-
Stop the reaction at various time points by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge to remove precipitated protein.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the sample into the HPLC system.
-
Use a gradient of acetonitrile in water with 0.1% TFA to separate the fatty acyl-CoAs and free fatty acids.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm for CoA esters).
-
Quantify the intermediates by comparing their peak areas to those of known standards.
Experimental Workflow Visualization
Caption: Workflow for analyzing the α-oxidation of this compound.
Conclusion
The degradation of this compound is a multi-step enzymatic process initiated by α-oxidation in the peroxisomes, followed by β-oxidation. While the precise enzymatic kinetics for this specific molecule require further experimental investigation, the pathway is analogous to that of other well-studied branched-chain fatty acids. The information and protocols provided in this technical guide offer a solid foundation for researchers to explore the metabolism of this compound and its implications in health and disease. Further studies are warranted to elucidate the specific enzymes involved, their kinetic properties, and the regulation of this important metabolic pathway. This will contribute to a more comprehensive understanding of lipid metabolism and may pave the way for novel therapeutic strategies for related metabolic disorders.
References
The Nexus of 16-Methylnonadecanoyl-CoA and Peroxisomal Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisomal disorders represent a class of severe, inherited metabolic diseases characterized by the dysfunction of peroxisomes, cellular organelles crucial for lipid metabolism. A key metabolic derangement in these disorders is the accumulation of specific fatty acids, notably very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids. This technical guide delves into the intricate relationship between the metabolism of methyl-branched fatty acids, such as the inferred intermediate 16-methylnonadecanoyl-CoA, and the pathophysiology of peroxisomal disorders. We will explore the metabolic pathways, present quantitative data on key biomarkers, detail experimental protocols for their measurement, and provide visual representations of the core biochemical and diagnostic workflows.
Introduction: The Peroxisome and Branched-Chain Fatty Acid Metabolism
Peroxisomes are ubiquitous organelles that play a vital role in numerous metabolic processes, including the catabolism of fatty acids that cannot be efficiently degraded in mitochondria. Of particular importance is the metabolism of branched-chain fatty acids, which are primarily derived from dietary sources. The presence of methyl groups on the carbon chain of these fatty acids necessitates specialized enzymatic pathways for their breakdown.
While the specific molecule "this compound" is not extensively documented in readily available literature, it is understood to be an intermediate in the peroxisomal β-oxidation of larger methyl-branched fatty acids. The core of this metabolic axis revolves around the degradation of phytanic acid, a 3-methyl-branched fatty acid, and its α-oxidation product, pristanic acid, a 2-methyl-branched fatty acid.[1][2]
Disruptions in these metabolic pathways, due to genetic defects in peroxisome biogenesis or single peroxisomal enzymes, lead to the accumulation of these toxic fatty acids, resulting in a spectrum of severe clinical manifestations characteristic of peroxisomal disorders.[3][4]
Metabolic Pathways: Alpha- and Beta-Oxidation of Branched-Chain Fatty Acids
The degradation of phytanic acid and its subsequent metabolites is a multi-step process that occurs primarily within the peroxisome.
Alpha-Oxidation of Phytanic Acid
Phytanic acid, due to its methyl group at the β-carbon, cannot directly enter the β-oxidation spiral. It must first undergo α-oxidation, a process that removes one carbon atom from the carboxyl end.[2][5]
The key steps are as follows:
-
Activation: Phytanic acid is converted to phytanoyl-CoA.
-
Hydroxylation: Phytanoyl-CoA is hydroxylated to 2-hydroxyphytanoyl-CoA.
-
Cleavage: 2-hydroxyphytanoyl-CoA is cleaved to form pristanal (B217276) and formyl-CoA.
Beta-Oxidation of Pristanic Acid
Pristanic acid, now with a methyl group at the α-carbon, can be degraded via peroxisomal β-oxidation. This process involves a series of enzymatic reactions that shorten the fatty acid chain, releasing acetyl-CoA or propionyl-CoA in each cycle.[8][9][10] It is within this pathway that intermediates such as this compound would be generated from larger precursors and subsequently catabolized.
The core enzymatic steps for each cycle of β-oxidation are:
-
Dehydrogenation: Catalyzed by a branched-chain acyl-CoA oxidase (ACOX).
-
Hydration and Dehydrogenation: Performed by a D-bifunctional protein (DBP).
-
Thiolytic Cleavage: Mediated by sterol carrier protein X (SCPx).[9]
Link to Peroxisomal Disorders
Defects in the genes encoding the enzymes and transporters involved in peroxisome biogenesis and function lead to a range of devastating disorders. These can be broadly categorized into:
-
Peroxisome Biogenesis Disorders (PBDs): These are characterized by the absence or abnormal formation of peroxisomes. The most severe form is Zellweger syndrome, with neonatal adrenoleukodystrophy (NALD) and infantile Refsum disease (IRD) representing milder phenotypes.[3][11]
-
Single Peroxisomal Enzyme Deficiencies: These involve a defect in a single peroxisomal enzyme. Examples include:
-
Refsum Disease: Caused by a deficiency in phytanoyl-CoA hydroxylase (PHYH), leading to the accumulation of phytanic acid.[1][12][13]
-
D-bifunctional Protein (DBP) Deficiency: Results in the accumulation of VLCFAs and pristanic acid.[14][15][16][17][18]
-
Acyl-CoA Oxidase (ACOX) Deficiency: Leads to the accumulation of VLCFAs.[19]
-
The accumulation of these unprocessed fatty acids is cytotoxic and leads to the severe neurological and systemic symptoms observed in patients with these disorders.[5]
Quantitative Data Presentation
The diagnosis of peroxisomal disorders relies heavily on the quantification of key biomarkers in plasma. The following tables summarize the typical levels of VLCFAs, phytanic acid, and pristanic acid in healthy individuals and in patients with various peroxisomal disorders.
Table 1: Plasma Very-Long-Chain Fatty Acid (VLCFA) Levels in Peroxisomal Disorders
| Analyte | Healthy Controls | Zellweger Syndrome (Severe) | D-Bifunctional Protein Deficiency |
| C26:0 (nmol/mL) | ≤1.30 | 5.20 ± 1.78 | 2.61 ± 0.97 |
| C24:0/C22:0 Ratio | ≤1.39 | - | - |
| C26:0/C22:0 Ratio | ≤0.023 | 0.65 ± 0.18 | 0.30 ± 0.13 |
| Data compiled from references[20][21][22]. |
Table 2: Plasma Phytanic and Pristanic Acid Levels in Peroxisomal Disorders
| Analyte | Healthy Controls (≥24 months) | Refsum Disease | Zellweger Syndrome | D-Bifunctional Protein Deficiency |
| Phytanic Acid (nmol/mL) | ≤9.88 | 100-500+ (µg/dL) | Elevated | Elevated |
| Pristanic Acid (nmol/mL) | ≤2.98 | Normal to Low | Elevated | Markedly Elevated |
| Pristanic/Phytanic Acid Ratio | ≤0.39 | Very Low | Normal | Increased |
| Data compiled from references[1][22][23][24][25][26]. Note: Refsum disease values are often reported in mg/dL or µmol/L and are significantly higher than in other disorders. |
Experimental Protocols
The accurate quantification of branched-chain fatty acids and their CoA esters is crucial for the diagnosis and management of peroxisomal disorders. The following are detailed methodologies for key experiments.
Gas Chromatography-Mass Spectrometry (GC-MS) for Phytanic and Pristanic Acid Analysis in Plasma
This method is considered the gold standard for the quantification of phytanic and pristanic acids.[27][28][29][30][31]
1. Sample Preparation and Internal Standard Spiking:
-
To a 100 µL plasma sample, add a known amount of deuterated internal standards for phytanic acid (d3-phytanic acid) and pristanic acid (d3-pristanic acid).
2. Lipid Extraction and Hydrolysis:
-
Extract total lipids from the plasma using a chloroform:methanol (B129727) (2:1, v/v) mixture.
-
Hydrolyze the extracted lipids to release free fatty acids by adding a methanolic solution of potassium hydroxide (B78521) and heating.
3. Derivatization:
-
Convert the free fatty acids to their more volatile methyl esters (FAMEs) by incubation with a derivatizing agent such as BF₃-methanol or acetyl chloride in methanol at an elevated temperature.[27]
4. Extraction of FAMEs:
-
Extract the FAMEs into an organic solvent like hexane (B92381).
-
Evaporate the solvent and reconstitute the sample in a small volume of hexane for injection.
5. GC-MS Analysis:
-
Gas Chromatograph: Use a capillary column suitable for FAME separation (e.g., HP-5MS).
-
Injection: Inject 1 µL of the sample in splitless mode.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 280°C) to elute all FAMEs.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) to enhance sensitivity and specificity for the target analytes and their internal standards.
6. Data Analysis:
-
Quantify the concentration of phytanic and pristanic acid by comparing the peak area of their respective FAMEs to the peak area of the corresponding deuterated internal standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis in Fibroblasts
This method allows for the sensitive and specific quantification of a wide range of acyl-CoA species, including those derived from branched-chain fatty acids.[32][33][34][35]
1. Cell Culture and Harvesting:
-
Culture human skin fibroblasts under standard conditions.
-
Harvest the cells by trypsinization, wash with phosphate-buffered saline, and count the cells.
2. Extraction of Acyl-CoAs:
-
Lyse the cell pellet in a cold extraction solution (e.g., 10% trichloroacetic acid or a mixture of acetonitrile, methanol, and water).
-
Spike the lysate with a suitable internal standard (e.g., a ¹³C-labeled acyl-CoA).
-
Centrifuge to pellet the protein and collect the supernatant.
3. Solid-Phase Extraction (SPE) (Optional but Recommended):
-
Purify the acyl-CoAs from the supernatant using a reverse-phase SPE cartridge to remove salts and other interfering substances.
-
Elute the acyl-CoAs and evaporate to dryness.
-
Reconstitute in a suitable solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatograph: Use a reverse-phase C18 column with a gradient elution using a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) or an acidic modifier (e.g., formic acid).
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.
-
Tandem MS: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each target acyl-CoA and the internal standard.
5. Data Analysis:
-
Construct a calibration curve using known concentrations of acyl-CoA standards.
-
Quantify the acyl-CoA species in the samples by comparing their peak area ratios to the internal standard against the calibration curve.
Peroxisomal Enzyme Activity Assays in Cultured Fibroblasts
Enzyme assays in cultured skin fibroblasts can be used to confirm a diagnosis and pinpoint the specific enzymatic defect.[19][36][37][38][39]
1. Fibroblast Culture and Homogenization:
-
Culture fibroblasts from a skin biopsy.
-
Harvest the cells and prepare a cell homogenate by sonication or freeze-thawing.
2. Phytanoyl-CoA Hydroxylase (PHYH) Assay (for Refsum Disease):
-
Incubate the cell homogenate with phytanoyl-CoA and necessary cofactors (e.g., Fe²⁺, ascorbate, 2-oxoglutarate).
-
Measure the production of 2-hydroxyphytanoyl-CoA using a suitable analytical method like HPLC or LC-MS/MS.
3. D-Bifunctional Protein (DBP) Activity Assay:
-
Use a substrate such as pristanoyl-CoA.
-
Measure the DBP-dependent formation of NADH by monitoring the change in absorbance at 340 nm in the presence of NAD⁺.
4. Data Analysis:
-
Calculate the specific enzyme activity (e.g., in nmol/h/mg protein) and compare it to the activity in control fibroblast samples.
Diagnostic Workflow
The diagnosis of peroxisomal disorders follows a stepwise approach, starting with clinical suspicion and proceeding to biochemical and genetic testing.[4][40][41][42]
Conclusion and Future Directions
The metabolism of this compound and other branched-chain fatty acids is intrinsically linked to the function of peroxisomes. The accumulation of these fatty acids serves as a critical biomarker for a range of severe peroxisomal disorders. Understanding the underlying biochemical pathways and having robust analytical methods for their quantification are essential for the accurate diagnosis, monitoring, and development of therapeutic strategies for these devastating diseases.
Future research should focus on:
-
Elucidating the complete metabolic profile of all branched-chain fatty acids and their intermediates in peroxisomal disorders.
-
Developing novel therapeutic approaches, such as substrate reduction therapy, enzyme replacement therapy, or gene therapy, to correct the underlying metabolic defects.
-
Identifying additional biomarkers that can aid in the early diagnosis and prognosis of these disorders.
By advancing our understanding of the intricate interplay between branched-chain fatty acid metabolism and peroxisomal function, we can pave the way for improved outcomes for individuals affected by these rare but debilitating genetic conditions.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 3. Zellweger Syndrome: Ghost Peroxisomes and the Deadly Accumulation of VLCFAs - RBR Life Science [rbrlifescience.com]
- 4. The important role of biochemical and functional studies in the diagnostics of peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
- 7. Phytanic acid and alpha-oxidation | PPTX [slideshare.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reactome | Beta-oxidation of pristanoyl-CoA [reactome.org]
- 11. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is Refsum Disease? — Foundation Fighting Blindness [fightingblindness.org]
- 13. academic.oup.com [academic.oup.com]
- 14. D-bifunctional protein deficiency - Wikipedia [en.wikipedia.org]
- 15. D-bifunctional Protein Deficiency: A Case Report of a Turkish Child - PMC [pmc.ncbi.nlm.nih.gov]
- 16. D-Bifunctional Protein Deficiency Type III: Two Turkish Cases and a Novel HSD17B4 Gene Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 17. D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Functional characterisation of peroxisomal β-oxidation disorders in fibroblasts using lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders | PLOS One [journals.plos.org]
- 21. Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. childrensmn.org [childrensmn.org]
- 23. Refsum disease: Causes, diagnosis, and treatment [medicalnewstoday.com]
- 24. researchgate.net [researchgate.net]
- 25. Amsterdam UMC Locatie AMC - Phytanic and pristanic acids [amc.nl]
- 26. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 31. Implementation and Validation of a Gas Chromatography-Mass Spectrometry Method for Pristanic Acid and Phytanic Acid Quantification in Plasma Specimens [jlmqa.org]
- 32. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 33. pubs.acs.org [pubs.acs.org]
- 34. researchgate.net [researchgate.net]
- 35. royalsocietypublishing.org [royalsocietypublishing.org]
- 36. Measurement of peroxisomal fatty acid beta-oxidation in cultured human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Peroxisomes in fibroblasts from skin of Refsum's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. molbiolcell.org [molbiolcell.org]
- 39. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 40. scielo.br [scielo.br]
- 41. emedicine.medscape.com [emedicine.medscape.com]
- 42. thegfpd.org [thegfpd.org]
The Cellular Choreography of 16-Methylnonadecanoyl-CoA Synthesis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of the C19 branched-chain fatty acyl-CoA, 16-methylnonadecanoyl-CoA, is a specialized metabolic process with implications in cellular signaling and disease. Understanding its subcellular localization is paramount for elucidating its physiological roles and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the cellular machinery and locations involved in the biosynthesis of this compound. We delve into the key enzymes, their subcellular distribution, detailed experimental protocols for their study, and the signaling pathways that govern this intricate process.
Introduction to Branched-Chain Fatty Acid Synthesis
Branched-chain fatty acids (BCFAs) are important constituents of cellular lipids, influencing membrane fluidity, and serving as signaling molecules. Their synthesis deviates from the canonical straight-chain fatty acid pathway by utilizing alternative primer molecules. The biosynthesis of this compound, a monomethylated BCFA, is a multi-step process involving the coordinated action of enzymes located in different subcellular compartments.
The Biosynthetic Pathway: A Tale of Two Organelles and the Cytosol
The synthesis of this compound is not confined to a single cellular location but rather involves a metabolic route that spans the cytosol, peroxisomes, and the endoplasmic reticulum. The pathway can be dissected into three key stages: initiation, elongation, and activation.
Initiation: The Role of Fatty Acid Synthase (FAS)
The initial steps of branched-chain fatty acid synthesis are catalyzed by the multifunctional enzyme Fatty Acid Synthase (FAS). While typically associated with de novo synthesis of palmitate in the cytosol , recent evidence has demonstrated a dynamic localization of FAS. Under specific stimuli, such as thermogenesis, FAS can translocate to peroxisomes to synthesize monomethyl branched-chain fatty acids (mmBCFAs)[1].
The synthesis of a branched-chain fatty acid like 16-methylnonadecanoic acid is initiated by the use of a branched-chain primer instead of acetyl-CoA. This primer is typically derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine[2][3].
Elongation: The Contribution of ELOVL Elongases
Following the initial synthesis of a shorter branched-chain fatty acid by FAS, further elongation to a C19 chain is carried out by a family of enzymes known as Elongation of Very Long-Chain Fatty Acids (ELOVL) elongases. These enzymes are integral membrane proteins located in the endoplasmic reticulum [4][5].
While the specific ELOVL isoform responsible for the final elongation step to produce a C19 branched-chain fatty acid has not been definitively identified, studies have shown that certain ELOVL enzymes, such as ELOVL3 and ELOVL6, exhibit activity towards branched-chain fatty acyl-CoAs[6][7]. It is plausible that one or more ELOVL isoforms are responsible for elongating a shorter, FAS-derived branched-chain fatty acid to the C19 length of 16-methylnonadecanoic acid.
Activation: Acyl-CoA Synthetases
The final step in the synthesis of this compound is the activation of the free fatty acid to its coenzyme A (CoA) ester. This reaction is catalyzed by long-chain acyl-CoA synthetases (ACSLs). ACSLs are found in various subcellular locations, including the outer mitochondrial membrane , the endoplasmic reticulum , and the peroxisomal membrane [8]. The specific ACSL isoform involved in the activation of 16-methylnonadecanoic acid has not been characterized.
Quantitative Data on Enzyme Distribution
Precise quantitative data on the subcellular distribution of enzymes specifically involved in this compound synthesis is currently limited. However, quantitative proteomics studies of peroxisomes have provided insights into the abundance of various enzymes within this organelle.
| Organelle | Key Enzymes | Relative Abundance (Illustrative) | Citation |
| Cytosol | Fatty Acid Synthase (FAS) | High (constitutive) | [9] |
| Peroxisomes | Fatty Acid Synthase (FAS) | Low (inducible translocation) | [1][10] |
| Acyl-CoA Synthetases (ACSLs) | Present | [11] | |
| Endoplasmic Reticulum | ELOVL Elongases | High (integral membrane proteins) | [4][5] |
| Acyl-CoA Synthetases (ACSLs) | Present | [8] | |
| Mitochondria (Outer Membrane) | Acyl-CoA Synthetases (ACSLs) | Present | [8] |
Note: The relative abundance is a qualitative representation based on current literature. Specific quantitative values will vary depending on cell type and physiological conditions.
Experimental Protocols
Subcellular Fractionation for Isolation of Peroxisomes, Mitochondria, and Microsomes
This protocol describes a method for separating cellular organelles by differential centrifugation, allowing for the subsequent analysis of enzyme localization by Western blotting.
Materials:
-
Cell culture flasks
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA, with protease inhibitors)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Ultracentrifuge
Procedure:
-
Harvest cultured cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold fractionation buffer.
-
Homogenize the cells using a Dounce homogenizer with a tight-fitting pestle on ice.
-
Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant (post-nuclear supernatant).
-
Centrifuge the post-nuclear supernatant at a medium speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet a crude mitochondrial/peroxisomal fraction.
-
The resulting supernatant is the cytosolic fraction.
-
The pellet from step 6 can be further purified using a density gradient (e.g., Percoll or OptiPrep) to separate mitochondria from peroxisomes.
-
To isolate microsomes (containing endoplasmic reticulum), centrifuge the supernatant from step 6 at high speed (e.g., 100,000 x g for 1 hour at 4°C). The resulting pellet is the microsomal fraction.
-
Analyze the protein content of each fraction by Western blotting using antibodies specific for FAS, ELOVL elongases, and organelle markers.
Immunofluorescence Staining for Visualization of Enzyme Localization
This protocol allows for the in-situ visualization of the subcellular localization of target enzymes.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA) or methanol (B129727) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% bovine serum albumin)
-
Primary antibodies against FAS and ELOVL elongases
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Wash cells grown on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the localization of the target proteins using a fluorescence microscope.
Signaling Pathways and Regulation
The synthesis of this compound is likely regulated by signaling pathways that control the expression and activity of the key enzymes involved.
-
Regulation of FAS: The expression of FAS is known to be regulated by transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and is influenced by hormonal signals like insulin (B600854) and glucagon. The translocation of FAS to peroxisomes is a more acute regulatory mechanism, potentially triggered by metabolic stress or specific signaling cascades that are not yet fully elucidated[1].
-
Regulation of ELOVL Elongases: The expression of ELOVL elongases is also under transcriptional control and can be regulated by factors such as SREBPs and Peroxisome Proliferator-Activated Receptors (PPARs)[12].
-
Regulation of BCAA Catabolism: Since the primers for branched-chain fatty acid synthesis are derived from BCAA catabolism, signaling pathways that regulate the breakdown of these amino acids, such as the mTOR pathway, can indirectly influence the rate of this compound synthesis.
Visualizations
Caption: Biosynthetic pathway of this compound.
Caption: Experimental workflow for subcellular fractionation.
Conclusion and Future Directions
The synthesis of this compound is a complex process that highlights the intricate interplay between different cellular compartments. The primary sites of synthesis are the cytosol and peroxisomes for the initial steps catalyzed by FAS, followed by elongation in the endoplasmic reticulum by ELOVL elongases. While the general pathway is understood, several key questions remain. Future research should focus on identifying the specific ELOVL isoform(s) responsible for the final elongation to a C19 chain, elucidating the signaling pathways that trigger the translocation of FAS to peroxisomes for branched-chain fatty acid synthesis, and obtaining quantitative data on the distribution of these enzymes in various cell types and tissues under different physiological conditions. A deeper understanding of these aspects will be crucial for unraveling the precise biological functions of this compound and for developing novel therapeutic strategies targeting its metabolism.
References
- 1. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]
- 4. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]
- 5. Endoplasmic reticulum microenvironment and conserved histidines govern ELOVL4 fatty acid elongase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of genes mediating branched chain fatty acid elongation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regulation of Peroxisomal Lipid Metabolism by Catalytic Activity of Tumor Suppressor H-rev107 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty Acid Synthases – The Ban Lab | ETH Zurich [bangroup.ethz.ch]
- 10. Quantitative Proteomics Reveals the Roles of Peroxisome-associated Proteins in Antiviral Innate Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
The Regulatory Maze of 16-Methylnonadecanoyl-CoA Metabolism: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Methylnonadecanoyl-CoA, a long-chain branched fatty acyl-CoA, sits (B43327) at a unique intersection of lipid metabolism, cellular signaling, and energetic homeostasis. Unlike its straight-chain counterparts, the methyl branch in its structure necessitates a specialized metabolic pathway, primarily involving peroxisomal degradation. Understanding the intricate regulation of its synthesis, breakdown, and cellular functions is paramount for researchers in metabolic diseases and drug development. This technical guide provides a comprehensive overview of the core principles governing this compound metabolism, drawing parallels from well-studied branched-chain fatty acids (BCFAs) like phytanic and pristanic acid, due to the limited direct research on this specific molecule.
I. Biosynthesis of this compound
The synthesis of anteiso-branched-chain fatty acids, such as the precursor to this compound, is initiated by primers derived from the catabolism of branched-chain amino acids (BCAAs).[1][2] In this case, isoleucine serves as the primary precursor.
The biosynthetic pathway commences in the mitochondria with the catabolism of isoleucine, a process involving two key enzymatic steps:
-
Transamination: Catalyzed by branched-chain aminotransferase (BCAT), this reversible reaction transfers the amino group from isoleucine to α-ketoglutarate, yielding α-keto-β-methylvalerate and glutamate.[1]
-
Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex then catalyzes the irreversible oxidative decarboxylation of α-keto-β-methylvalerate to form 2-methylbutyryl-CoA.[3]
2-Methylbutyryl-CoA serves as the primer for the fatty acid synthase (FAS) system.[4] The subsequent elongation of the fatty acid chain occurs through the sequential addition of two-carbon units from malonyl-CoA, ultimately leading to the formation of 16-methylnonadecanoic acid. This fatty acid is then activated to its CoA ester, this compound, by an acyl-CoA synthetase.
References
- 1. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
The Putative Interaction of 16-Methylnonadecanoyl-CoA with Nuclear Receptors: A Technical Guide for Researchers
Absence of Direct Evidence and Avenues for Future Research
As of December 2025, a comprehensive review of the scientific literature reveals no direct studies investigating the interaction between 16-methylnonadecanoyl-CoA and nuclear receptors. This technical guide, therefore, addresses this knowledge gap by extrapolating from robust evidence available for structurally similar branched-chain fatty acyl-CoAs. The information presented herein is intended to provide a foundational framework for researchers and drug development professionals interested in exploring the potential role of this compound as a signaling molecule and a ligand for nuclear receptors.
Introduction: The Emerging Role of Branched-Chain Fatty Acyl-CoAs in Nuclear Signaling
Branched-chain fatty acids (BCFAs) and their activated CoA esters are increasingly recognized as endogenous ligands for a variety of nuclear receptors, playing crucial roles in the regulation of gene expression related to lipid metabolism and inflammation. While direct evidence for this compound is currently lacking, its structural similarity to well-characterized ligands such as phytanoyl-CoA and pristanoyl-CoA strongly suggests its potential as a modulator of nuclear receptor activity, particularly the Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Retinoid X Receptors (RXRs).
This guide summarizes the current understanding of how related branched-chain fatty acyl-CoAs interact with nuclear receptors, presents quantitative data for these analogous compounds, details relevant experimental protocols to facilitate future research, and proposes a hypothetical signaling pathway for this compound.
Quantitative Data: Binding Affinities of Analogous Branched-Chain Fatty Acyl-CoAs with PPARα
Due to the absence of specific binding affinity data for this compound, the following table summarizes the dissociation constants (Kd) for the interaction of the structurally related branched-chain fatty acyl-CoAs, phytanoyl-CoA and pristanoyl-CoA, with PPARα. These CoA thioesters have been shown to be much more potent PPARα ligands than their corresponding free fatty acids.[1][2]
| Ligand | Nuclear Receptor | Dissociation Constant (Kd) | Method |
| Phytanoyl-CoA | PPARα | ~11 nM | Quenching of intrinsic amino acid fluorescence |
| Pristanoyl-CoA | PPARα | ~11 nM | Quenching of intrinsic amino acid fluorescence |
Note: This data is for analogous compounds and should be used as a preliminary reference for designing experiments to determine the binding affinity of this compound for various nuclear receptors.
Hypothetical Signaling Pathway of this compound
Based on the known mechanisms of other branched-chain fatty acyl-CoAs, it is hypothesized that this compound acts as a ligand for the PPARα/RXRα heterodimer. The proposed signaling cascade is as follows:
-
Cellular Uptake and Activation: 16-methylnonadecanoic acid is taken up by the cell and converted to its active form, this compound, by acyl-CoA synthetases.
-
Nuclear Translocation and Receptor Binding: this compound translocates to the nucleus and binds to the ligand-binding domain (LBD) of PPARα, which is heterodimerized with RXRα.
-
Conformational Change and Coactivator Recruitment: Ligand binding induces a conformational change in the PPARα/RXRα heterodimer, leading to the dissociation of corepressors and the recruitment of coactivator proteins.
-
Binding to PPRE and Gene Transcription: The activated receptor-coactivator complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Regulation of Target Gene Expression: This binding event initiates the transcription of genes involved in fatty acid oxidation, lipid transport, and other metabolic pathways.
References
The Enigmatic Role of 16-Methylnonadecanoyl-CoA in Gut Microbiota Metabolism: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: The gut microbiome engages in a complex metabolic interplay with the host, producing a vast array of molecules that influence health and disease. Among these are branched-chain fatty acids (BCFAs), which are synthesized by gut bacteria and are increasingly recognized for their biological activities. This technical guide focuses on 16-methylnonadecanoyl-CoA, the activated form of the anteiso-C20:0 fatty acid, 16-methylnonadecanoic acid. While direct research on this specific very-long-chain BCFA is nascent, this document synthesizes the current understanding of anteiso-fatty acid metabolism by the gut microbiota, providing a framework for future investigation into the precise roles of this compound. We will explore its biosynthetic origins, outline relevant experimental methodologies for its study, and discuss its potential, yet uncharacterized, role in host-microbe interactions.
Introduction to Branched-Chain Fatty Acids in the Gut Ecosystem
The human gut is a complex ecosystem where a diverse microbial community metabolizes dietary and host-derived substrates, leading to the production of a wide range of metabolites. Short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate, are well-studied products of carbohydrate fermentation with established roles in host physiology.[1] In contrast, branched-chain fatty acids (BCFAs) are primarily derived from the microbial fermentation of amino acids and proteins.[2] BCFAs, including iso- and anteiso-forms, are integral components of bacterial cell membranes, influencing their fluidity and function.[3] Emerging evidence suggests that BCFAs may also act as signaling molecules in the host.[4][5]
16-methylnonadecanoic acid is a C20 anteiso-BCFA. Its activated form, this compound, is the direct precursor for its integration into metabolic pathways, including lipid synthesis and potentially other cellular processes. Understanding the metabolism of this very-long-chain BCFA is crucial for elucidating its potential impact on gut microbial ecology and host-pathogen interactions.
Biosynthesis of this compound by Gut Microbiota
The biosynthesis of anteiso-fatty acids is a characteristic feature of many bacterial species, including prominent members of the gut microbiota such as those belonging to the phyla Firmicutes and Bacteroidetes.[6][7] The synthesis of this compound follows the general principles of bacterial fatty acid synthesis, with a key distinction in the initial priming step.
The pathway is initiated with a branched-chain acyl-CoA primer derived from the catabolism of branched-chain amino acids. For anteiso-fatty acids, this primer is typically derived from isoleucine. The subsequent elongation of the fatty acid chain occurs through the iterative addition of two-carbon units from malonyl-CoA, a process catalyzed by the fatty acid synthase (FASII) system.[8][9]
A key enzyme in the initiation of branched-chain fatty acid synthesis is β-ketoacyl-acyl carrier protein (ACP) synthase III (FabH), which catalyzes the condensation of the branched-chain primer with malonyl-ACP.[9] The subsequent steps of reduction, dehydration, and a second reduction are carried out by other enzymes of the FASII complex to produce a saturated acyl-ACP, which is then further elongated. Once the desired chain length of 20 carbons is reached, the 16-methylnonadecanoyl-ACP is converted to 16-methylnonadecanoic acid, which is then activated to this compound by an acyl-CoA synthetase.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. lipotype.com [lipotype.com]
- 4. Oxidized Fatty Acids as Inter-Kingdom Signaling Molecules [mdpi.com]
- 5. Fatty acids – from energy substrates to key regulators of cell survival, proliferation and effector function [cell-stress.com]
- 6. wjgnet.com [wjgnet.com]
- 7. mdpi.com [mdpi.com]
- 8. Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exogenous Fatty Acid Metabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bacterial acquisition of host fatty acids has far-reaching implications on virulence - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 16-methylnonadecanoyl-CoA using LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantification of 16-methylnonadecanoyl-CoA in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a branched-chain very-long-chain acyl-CoA that may play a role in lipid metabolism and related metabolic disorders. The method utilizes a simple protein precipitation step followed by reversed-phase liquid chromatography and detection by a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. This method provides the high selectivity and sensitivity required for the accurate quantification of this low-abundance endogenous molecule, making it suitable for both basic research and clinical applications.
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in fatty acid metabolism, serving as activated forms of fatty acids for processes such as beta-oxidation and lipid synthesis. Branched-chain fatty acids and their CoA derivatives are of increasing interest due to their roles in cellular signaling and their association with various metabolic diseases.[1][2] this compound is a C20 branched-chain acyl-CoA. Accurate and precise quantification of such molecules is essential for understanding their physiological and pathological roles. LC-MS/MS offers the best platform for this analysis due to its high sensitivity and specificity.[3][4]
Experimental
Sample Preparation
-
Tissue Homogenization: Weigh approximately 50 mg of frozen tissue and homogenize in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of heptadecanoyl-CoA (internal standard, ISTD) to each sample.
-
Protein Precipitation: Vortex the samples for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 25% methanol in water.
-
Elute the acyl-CoAs with 1 mL of methanol.
-
-
Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of 50:50 (v/v) acetonitrile:water.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 20% B
-
18.1-25 min: 20% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions: The transitions are based on the characteristic neutral loss of 507 Da from the precursor ion.[5][6][7]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 1076.7 | 569.7 | 100 | 45 |
| Heptadecanoyl-CoA (ISTD) | 1018.6 | 511.6 | 100 | 40 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity and specificity for the quantification of this compound. The chromatographic separation provided a sharp peak for the analyte, well-resolved from other matrix components. The use of a stable isotope-labeled internal standard is highly recommended for the most accurate quantification to account for matrix effects and variations in extraction recovery and ionization efficiency.[8][9] In the absence of a commercially available labeled standard for this compound, heptadecanoyl-CoA serves as a suitable alternative.
Calibration Curve and Linearity
A calibration curve was constructed by spiking known amounts of this compound into a surrogate matrix. The method was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.
Quantitative Data
The following table presents example quantitative data for this compound in mouse liver and kidney tissues. (Note: This is example data for illustrative purposes).
| Sample ID | Tissue Type | Concentration (ng/g) | Standard Deviation |
| Liver 1 | Liver | 15.2 | 1.8 |
| Liver 2 | Liver | 18.5 | 2.1 |
| Liver 3 | Liver | 16.8 | 1.5 |
| Kidney 1 | Kidney | 8.9 | 1.1 |
| Kidney 2 | Kidney | 10.1 | 1.3 |
| Kidney 3 | Kidney | 9.5 | 1.0 |
Protocols
Protocol 1: Stock Solution and Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the working stock solution with 50:50 (v/v) acetonitrile:water to achieve concentrations from 1 to 1000 ng/mL.
-
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of heptadecanoyl-CoA in methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the internal standard stock solution 1:1000 with methanol.
Protocol 2: Sample Extraction
-
Place a 50 ± 5 mg frozen tissue sample into a 2 mL screw-cap tube with ceramic beads.
-
Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid.
-
Add 10 µL of the 1 µg/mL internal standard working solution.
-
Homogenize the tissue using a bead beater homogenizer for 2 cycles of 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Perform Solid-Phase Extraction on the supernatant as described in the "Sample Preparation" section.
-
After evaporation, reconstitute the sample in 100 µL of 50:50 (v/v) acetonitrile:water, vortex for 30 seconds, and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Metabolic Pathway
Branched-chain fatty acids like 16-methylnonadecanoic acid are expected to undergo alpha- and beta-oxidation. The initial alpha-oxidation is necessary to bypass the methyl branch, followed by sequential rounds of beta-oxidation.
Caption: Proposed metabolic pathway for this compound.
Experimental Workflow
The following diagram outlines the major steps in the quantification of this compound from biological tissues.
References
- 1. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-Chain Fatty Acid Oxidation Disorders and Current Management Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Long-Chain Fatty Acids Disorders: Biomarker Insights from Metabolomics - Creative Proteomics [creative-proteomics.com]
- 9. Phytanic acid metabolism in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Long-Chain and Branched-Chain Acyl-CoAs from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) and branched-chain acyl-Coenzyme A (BC-CoA) are pivotal intermediates in cellular metabolism. They play crucial roles in energy production through β-oxidation, lipid biosynthesis, and cellular signaling pathways. The accurate quantification of these molecules in tissues is essential for understanding metabolic regulation in various physiological and pathological states, including metabolic diseases such as diabetes and nonalcoholic fatty liver disease (NAFLD), as well as in the context of drug development. This document provides detailed protocols for the extraction of L- and BC-CoAs from tissue samples, optimized for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Long-chain acyl-CoAs are known to be involved in the regulation of various enzymes and transcription factors, acting as signaling molecules in metabolic pathways. For instance, they are ligands for peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid metabolism.[1][2][3][4] Altered levels of specific acyl-CoAs have been implicated in the development of insulin (B600854) resistance.[5][6][7] Similarly, branched-chain fatty acids and their corresponding acyl-CoAs are increasingly recognized for their role in metabolic health and disease.[8]
Data Presentation
The following tables summarize quantitative data from various studies, providing an overview of typical acyl-CoA concentrations in different tissues and the recovery rates of common extraction methods.
Table 1: Typical Concentrations of Long-Chain Acyl-CoAs in Various Rat Tissues
| Acyl-CoA Species | Liver (nmol/g wet weight) | Heart (nmol/g wet weight) | Skeletal Muscle (nmol/g wet weight) | Reference |
| Total Long-Chain Acyl-CoAs | 83 ± 11 | 14.51 ± 2.11 | 4.35 ± 0.71 | [9][10] |
| Palmitoyl-CoA (16:0) | Major Peak | Major Peak | Major Peak | [9][11] |
| Oleoyl-CoA (18:1) | Major Peak | Major Peak | Major Peak | [9][11] |
| Stearoyl-CoA (18:0) | Major Peak | Major Peak | - | [9][11] |
| Linoleoyl-CoA (18:2) | Major Peak | Major Peak | Major Peak | [9] |
Table 2: Comparison of Recovery Rates for Different Acyl-CoA Extraction Methods
| Extraction Method | Acyl-CoA Chain Length | Recovery Rate (%) | Reference |
| Acetonitrile (B52724)/2-Propanol with Solid-Phase Extraction (SPE) | Short, Medium, and Long | 93-104% (extraction), 83-90% (SPE) | [2][12] |
| Modified Acetonitrile/Isopropanol Extraction with SPE | Long-Chain | 70-80% | [13] |
| Chloroform/Methanol (B129727) (Bligh-Dyer type) | Long-Chain | ~55% (with acyl-CoA-binding protein) | [14] |
| 5-Sulfosalicylic Acid (SSA) Precipitation | Short-Chain | ~59% (Acetyl-CoA), ~80% (Propionyl-CoA) | [15] |
Experimental Protocols
This section provides detailed methodologies for the extraction of long-chain and branched-chain acyl-CoAs from tissues, primarily based on solvent extraction followed by solid-phase extraction for purification.
Protocol 1: Comprehensive Extraction of Acyl-CoAs (Short, Medium, and Long-Chain) using Solvent Extraction and Solid-Phase Extraction
This protocol is adapted from a method that demonstrates high recovery for a wide range of acyl-CoA esters.[2][12]
Materials and Reagents:
-
Frozen tissue sample (e.g., liver, heart, muscle)
-
Liquid nitrogen
-
Pre-chilled mortar and pestle
-
Acetonitrile (ACN)
-
2-Propanol (Isopropanol)
-
0.1 M Potassium phosphate (B84403) buffer (pH 6.7)
-
2-(2-pyridyl)ethyl functionalized silica (B1680970) gel SPE columns
-
SPE column conditioning solution: Acetonitrile/Isopropanol/Water/Acetic acid (9:3:4:4, v/v/v/v)
-
SPE column wash solution: Acetonitrile/Isopropanol/Water/Acetic acid (9:3:4:4, v/v/v/v)
-
SPE elution buffer: Methanol/250 mM Ammonium formate (B1220265) (4:1, v/v)
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)
-
Refrigerated centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Tissue Pulverization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
In a pre-chilled mortar, add liquid nitrogen to keep the tissue brittle.
-
Grind the tissue to a fine powder using a pre-chilled pestle.
-
-
Homogenization and Extraction:
-
Transfer the powdered tissue to a pre-chilled centrifuge tube.
-
Add 1 mL of ice-cold Acetonitrile/2-Propanol (3:1, v/v) and vortex vigorously for 1 minute.
-
Add 0.5 mL of 0.1 M potassium phosphate buffer (pH 6.7) and vortex again.
-
If using internal standards, they should be added to the initial extraction solvent.
-
-
Centrifugation:
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.
-
-
Supernatant Collection:
-
Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.
-
-
Solid-Phase Extraction (SPE) for Purification:
-
Condition the SPE column: Pass 1 mL of the conditioning solution through the 2-(2-pyridyl)ethyl silica gel column.
-
Load the sample: Apply the supernatant from step 4 to the conditioned SPE column.
-
Wash the column: Wash the column with 1 mL of the wash solution to remove unretained species.
-
Elute Acyl-CoAs: Elute the acyl-CoAs with 2 mL of the elution buffer.
-
-
Solvent Evaporation and Reconstitution:
-
Dry the eluate under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
Protocol 2: Modified Extraction for Long-Chain Acyl-CoAs
This protocol is a modification for specifically targeting long-chain acyl-CoAs with high recovery.[13]
Materials and Reagents:
-
Frozen tissue sample
-
Liquid nitrogen
-
Glass homogenizer
-
100 mM KH2PO4 buffer (pH 4.9)
-
2-Propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification columns (or C18 SPE columns)
-
Elution solvent: 2-Propanol
-
LC-MS grade water and solvents
Procedure:
-
Tissue Homogenization:
-
Homogenize approximately 50-100 mg of frozen tissue powder in a glass homogenizer with 1 mL of 100 mM KH2PO4 buffer (pH 4.9).
-
Add 1 mL of 2-propanol and homogenize again.
-
-
Solvent Extraction:
-
Add 2 mL of acetonitrile (ACN) to the homogenate, vortex thoroughly.
-
Centrifuge at 16,000 x g for 10 min at 4°C.[16]
-
Collect the supernatant.
-
-
Solid-Phase Purification:
-
Bind the acyl-CoAs in the extract to an oligonucleotide purification column.
-
Wash the column according to the manufacturer's instructions.
-
Elute the acyl-CoAs using 2-propanol.
-
-
Sample Concentration and Analysis:
-
Concentrate the eluent under a stream of nitrogen.
-
Reconstitute in a suitable solvent for HPLC or LC-MS/MS analysis.
-
Mandatory Visualization
Diagram 1: Experimental Workflow for Acyl-CoA Extraction
Caption: Workflow for the extraction and purification of acyl-CoAs from tissues.
Diagram 2: Signaling Pathway of Long-Chain Acyl-CoAs via PPARα
Caption: Activation of PPARα signaling pathway by long-chain acyl-CoAs.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular mechanisms of insulin resistance in type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Insulin signaling: mechanisms altered in insulin resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. Cellular pan-chain acyl-CoA profiling reveals SLC25A42/SLC25A16 in mitochondrial CoA import and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. portlandpress.com [portlandpress.com]
- 14. ovid.com [ovid.com]
- 15. researchgate.net [researchgate.net]
- 16. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis and Application of 16-Methylnonadecanoyl-CoA as a Research Standard
Audience: Researchers, scientists, and drug development professionals in the fields of biochemistry, metabolism, and pharmacology.
Introduction Long-chain fatty acyl-Coenzyme A (LCFA-CoA) molecules are central intermediates in lipid metabolism, playing critical roles in energy production through β-oxidation, lipid biosynthesis, and cellular signaling.[1][2] Branched-chain fatty acids, such as 16-methylnonadecanoic acid, and their CoA esters are of particular interest for studying the specificity of metabolic enzymes and their roles in various physiological and pathological states. The availability of high-purity, structurally confirmed standards like 16-methylnonadecanoyl-CoA is essential for accurate quantification in mass spectrometry-based lipidomics, for use in enzyme activity assays, and for investigating metabolic pathways.
This document provides a detailed protocol for the chemical synthesis of this compound. The synthesis is a two-stage process: (1) the synthesis of the precursor fatty acid, 16-methylnonadecanoic acid, via a cuprate (B13416276) coupling reaction, and (2) the subsequent conversion of the fatty acid to its Coenzyme A thioester via an N-hydroxysuccinimide (NHS) ester intermediate.
Applications of this compound Standard
-
Internal Standard: Use as an internal standard in quantitative mass spectrometry (LC-MS/MS) for the analysis of endogenous long-chain and branched-chain acyl-CoAs from biological samples.
-
Enzyme Substrate: Serve as a substrate for studying the activity and kinetics of enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, acyl-CoA dehydrogenases, and carnitine palmitoyltransferases.[3]
-
Metabolic Flux Analysis: Act as a tracer in stable isotope labeling studies to investigate the pathways of branched-chain fatty acid metabolism.
-
Drug Discovery: Aid in the screening and characterization of inhibitors targeting enzymes involved in fatty acid oxidation, a key pathway in diseases like diabetes, obesity, and certain cancers.
Experimental Protocols
This section details the complete methodology for the synthesis of this compound.
Part 1: Synthesis of 16-Methylnonadecanoic Acid
This synthesis involves the coupling of an alkyl bromide with a di-alkyl cuprate reagent, followed by saponification to yield the free fatty acid.
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| Methyl 15-bromopentadecanoate | ≥97% | Major Supplier | |
| 2-Bromobutane (B33332) | ≥98% | Major Supplier | |
| Lithium wire | ≥99% | Major Supplier | In mineral oil |
| Copper(I) iodide (CuI) | ≥99.5% | Major Supplier | Purify before use if necessary |
| Diethyl ether, anhydrous | ≥99.7% | Major Supplier | |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Major Supplier | |
| Sodium hydroxide (B78521) (NaOH) | ACS grade | Major Supplier | |
| Hydrochloric acid (HCl), conc. | ACS grade | Major Supplier | |
| Methanol (B129727) | HPLC grade | Major Supplier | |
| Hexanes | HPLC grade | Major Supplier | |
| Ethyl acetate (B1210297) | HPLC grade | Major Supplier | |
| Magnesium sulfate, anhydrous | ACS grade | Major Supplier | |
| Silica (B1680970) gel | 60 Å, 230-400 mesh | Major Supplier | For column chromatography |
Protocol
Step 1.1: Preparation of Di-sec-butyllithiumcuprate (Gilman Reagent)
-
Under an inert atmosphere (Argon or Nitrogen), add freshly cut lithium wire (2.2 equivalents) to a flame-dried, three-neck flask containing anhydrous diethyl ether.
-
Cool the flask to -10 °C. Add 2-bromobutane (2.1 equivalents) dropwise while maintaining the temperature below 0 °C.
-
After the addition is complete, allow the mixture to stir for 1-2 hours until the lithium is consumed, forming sec-butyllithium (B1581126).
-
In a separate flame-dried flask, suspend Copper(I) iodide (1.0 equivalent) in anhydrous diethyl ether and cool to -20 °C.
-
Slowly transfer the prepared sec-butyllithium solution to the CuI suspension via cannula. The solution will change color, indicating the formation of the Gilman reagent. Allow the mixture to stir at this temperature for 30 minutes.
Step 1.2: Cuprate Coupling to form Methyl 16-Methylnonadecanoate
-
Dissolve Methyl 15-bromopentadecanoate (1.0 equivalent) in anhydrous THF.
-
Cool the Gilman reagent solution to -78 °C and slowly add the solution of Methyl 15-bromopentadecanoate.
-
Allow the reaction to stir at -78 °C for 1 hour, then let it warm slowly to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluting with a hexanes:ethyl acetate gradient) to yield pure Methyl 16-methylnonadecanoate.
Step 1.3: Saponification to 16-Methylnonadecanoic Acid
-
Dissolve the purified Methyl 16-methylnonadecanoate in a 2:1 mixture of methanol and water.
-
Add an excess of sodium hydroxide (3-4 equivalents) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated HCl. A white precipitate will form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 16-methylnonadecanoic acid as a white solid.
Part 2: Synthesis of this compound
This procedure activates the synthesized fatty acid as an NHS ester, which then readily reacts with the thiol group of Coenzyme A.[4]
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| 16-Methylnonadecanoic acid | From Part 1 | - | |
| N-Hydroxysuccinimide (NHS) | ≥98% | Major Supplier | |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Major Supplier | |
| Coenzyme A, free acid | ≥95% | Major Supplier | Store at -20 °C |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Major Supplier | |
| Sodium bicarbonate (NaHCO₃) | ACS grade | Major Supplier | |
| Solid Phase Extraction (SPE) C18 Cartridges | - | Major Supplier | |
| Acetonitrile (B52724) | HPLC grade | Major Supplier |
Protocol
Step 2.1: Synthesis of 16-Methylnonadecanoyl-NHS Ester
-
In a flame-dried flask under an inert atmosphere, dissolve 16-methylnonadecanoic acid (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and stir the mixture at 0 °C for 1 hour, then at room temperature overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.
-
Collect the filtrate and evaporate the solvent under reduced pressure to obtain the crude 16-methylnonadecanoyl-NHS ester. This can be used directly in the next step or purified by recrystallization.
Step 2.2: Thioesterification with Coenzyme A
-
Dissolve Coenzyme A (1.2 equivalents) in a 0.5 M sodium bicarbonate buffer (pH ~8.0).
-
Dissolve the crude 16-methylnonadecanoyl-NHS ester from the previous step in a minimal amount of THF or acetonitrile.
-
Add the NHS ester solution dropwise to the stirring Coenzyme A solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by HPLC if possible.
Step 2.3: Purification of this compound
-
Acidify the reaction mixture to pH 4-5 with dilute HCl.
-
Purify the product using a C18 solid-phase extraction (SPE) cartridge.
-
Conditioning: Wash the C18 cartridge sequentially with acetonitrile (2 column volumes), 50% acetonitrile in water (2 column volumes), and finally water (3 column volumes).
-
Loading: Load the acidified reaction mixture onto the cartridge.
-
Washing: Wash the cartridge with water (3 column volumes) to remove salts and unreacted Coenzyme A, followed by a wash with ~20-30% acetonitrile in water to remove less hydrophobic impurities.
-
Elution: Elute the this compound product with 70-80% acetonitrile in water.
-
Lyophilize the collected fractions containing the pure product to obtain this compound as a white powder.
-
Confirm the identity and purity by LC-MS and NMR.
Summary of Expected Results
| Step | Product | Expected Yield | Purity (Typical) | Analysis Method |
| 1.2 | Methyl 16-methylnonadecanoate | 60-75% | >95% | GC-MS, ¹H NMR |
| 1.3 | 16-Methylnonadecanoic acid | >90% | >98% | ¹H NMR, ¹³C NMR |
| 2.2 | This compound | 40-60% | >95% | LC-MS, HPLC |
Visualizations
Experimental Workflow
The following diagram illustrates the overall synthetic pathway from starting materials to the final product.
Caption: Workflow for the synthesis of this compound.
Metabolic Context: Fatty Acid β-Oxidation
This diagram shows the entry of a generic long-chain acyl-CoA, such as the synthesized standard, into the mitochondrial β-oxidation cycle, highlighting its utility in metabolic research.
Caption: Entry of acyl-CoA into mitochondrial β-oxidation.
References
- 1. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling Studies with 16-Methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing common isotopes (e.g., ¹²C, ¹H) with heavier, non-radioactive isotopes (e.g., ¹³C, ²H), researchers can track the incorporation and transformation of labeled compounds through various metabolic pathways using mass spectrometry. This application note provides a detailed protocol for conducting stable isotope labeling studies using 16-methylnonadecanoyl-CoA, a branched-chain fatty acyl-CoA, to investigate its role in lipid metabolism and cellular signaling.
Branched-chain fatty acids (BCFAs) are important components of cell membranes and can influence membrane fluidity and signaling pathways. Understanding the metabolism of specific BCFAs like 16-methylnonadecanoic acid is crucial for elucidating their physiological and pathological roles. The use of isotopically labeled this compound allows for precise tracking of its metabolic journey, from its uptake and activation to its incorporation into complex lipids or its catabolism through fatty acid oxidation.
Application: Tracing the Metabolic Fate of this compound in HepG2 Cells
This protocol describes a stable isotope labeling study to investigate the incorporation of this compound into various lipid species in a human hepatoma cell line (HepG2). By using ¹³C-labeled this compound, we can quantify its contribution to the synthesis of triglycerides (TAGs), phospholipids (B1166683) (PLs), and cholesteryl esters (CEs).
Hypothetical Metabolic Pathway of this compound
The following diagram illustrates the potential metabolic pathways of this compound within a cell.
Experimental Protocol
This protocol outlines the steps for cell culture, stable isotope labeling, lipid extraction, and analysis.
Experimental Workflow
The overall experimental workflow is depicted in the diagram below.
Materials
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
[U-¹³C₁₉]-16-Methylnonadecanoyl-CoA (custom synthesized)
-
Phosphate Buffered Saline (PBS)
-
Methanol, Chloroform, Water
Application of 16-Methylnonadecanoyl-CoA in Elucidating Peroxisomal Fatty Acid Oxidation Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Methylnonadecanoyl-CoA is a synthetic, branched-chain fatty acyl-CoA analog that serves as a valuable tool for the investigation of fatty acid oxidation (FAO), particularly the pathways involved in the metabolism of branched-chain fatty acids. Due to its methyl branch, its oxidation pathway diverges from that of straight-chain fatty acids, primarily engaging peroxisomal alpha- and beta-oxidation enzymes. This makes it a specific substrate for studying the function and potential dysfunction of these pathways, which are implicated in several metabolic disorders.
This document provides detailed application notes and protocols for the use of this compound in studying fatty acid oxidation, with a focus on peroxisomal metabolism.
Principle and Applications
The presence of a methyl group on the carbon chain of this compound sterically hinders the standard mitochondrial beta-oxidation machinery. Consequently, its breakdown is initiated in the peroxisomes. This characteristic allows researchers to:
-
Specifically probe peroxisomal fatty acid oxidation: By providing this compound as a substrate to cellular or subcellular preparations, one can measure the activity of the peroxisomal branched-chain fatty acid oxidation pathway.
-
Differentiate between mitochondrial and peroxisomal oxidation: In comparative studies with straight-chain fatty acyl-CoAs (e.g., palmitoyl-CoA), this compound can help dissect the relative contributions of mitochondria and peroxisomes to overall fatty acid metabolism.
-
Investigate fatty acid oxidation disorders: This molecule can be used as a substrate in assays with patient-derived cells (e.g., fibroblasts) to diagnose and study disorders affecting peroxisomal oxidation, such as Zellweger syndrome and Refsum disease.[1]
-
Screen for potential therapeutic agents: this compound can be employed in high-throughput screening assays to identify compounds that modulate the activity of peroxisomal FAO enzymes.
Data Presentation
The following table summarizes representative quantitative data from a study comparing the oxidation rates of a straight-chain fatty acid (stearic acid) and two branched-chain fatty acids in human skin fibroblast homogenates. While this data is not for this compound specifically, it illustrates the expected differences in oxidation rates and subcellular localization, which would be similar for this compound.
| Fatty Acid Substrate | Oxidation Rate (pmol/mg protein/h) | Subcellular Localization of Primary Oxidation | Reference |
| Stearic Acid (C18:0) | 150 ± 25 | Mitochondria & Peroxisomes | [Adapted from[1]] |
| Pristanic Acid (branched) | 35 ± 8 | Peroxisomes | [Adapted from[1]] |
| Tetramethylheptadecanoic Acid (branched) | 28 ± 6 | Peroxisomes | [Adapted from[1]] |
Signaling and Metabolic Pathways
The metabolism of this compound is intricately linked to the peroxisomal fatty acid oxidation pathway. Below are diagrams illustrating the general experimental workflow for studying its oxidation and the metabolic pathway it follows.
Experimental Protocols
The following protocols are adapted from established methods for measuring fatty acid oxidation and can be applied to the study of this compound.
Protocol 1: Fatty Acid Oxidation in Cultured Fibroblasts using Radiolabeled Substrate
This protocol is adapted from methods used to measure the oxidation of various fatty acids in cultured human skin fibroblasts.[2][3]
Materials:
-
Cultured human skin fibroblasts
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
[1-¹⁴C]this compound (custom synthesis may be required)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Reaction buffer: 120 mM KCl, 5 mM K₂HPO₄, 5 mM MOPS, 2 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Cofactor solution: 10 mM ATP, 1 mM NAD⁺, 0.5 mM Coenzyme A, 2 mM L-carnitine
-
Perchloric acid (PCA), 1 M
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Culture human skin fibroblasts in DMEM supplemented with 10% FBS until confluent.
-
Cell Harvest: Wash the cells with PBS, detach with trypsin-EDTA, and resuspend in reaction buffer. Determine cell count and protein concentration.
-
Substrate Preparation: Prepare a stock solution of [1-¹⁴C]this compound complexed to BSA.
-
Reaction Setup: In a microcentrifuge tube, add 5 x 10⁵ to 1 x 10⁶ cells. Add the cofactor solution.
-
Initiate Reaction: Add the [1-¹⁴C]this compound-BSA complex to a final concentration of 10-50 µM (specific activity of ~1 µCi/µmol).
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle shaking.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 1 M PCA.
-
Separation of Products: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. The supernatant contains the acid-soluble metabolites (chain-shortened acyl-CoAs and acetyl-CoA).
-
Quantification: Transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Express the rate of fatty acid oxidation as nmol of ¹⁴C-labeled acid-soluble metabolites produced per hour per mg of cell protein.
Protocol 2: Spectrophotometric Assay for Peroxisomal Acyl-CoA Oxidase Activity
This protocol measures the activity of the first enzyme in the peroxisomal beta-oxidation pathway, Acyl-CoA oxidase, which produces H₂O₂. The production of H₂O₂ can be coupled to a colorimetric or fluorometric reaction. This is an adaptation of a general method for acyl-CoA oxidase activity.[4]
Materials:
-
Isolated peroxisomes or cell homogenates
-
This compound
-
Assay buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic or fluorogenic HRP substrate (e.g., Amplex Red)
-
Spectrophotometer or fluorometer
Procedure:
-
Sample Preparation: Prepare a suspension of isolated peroxisomes or a total cell homogenate in assay buffer. Determine the protein concentration.
-
Reaction Mixture: In a microplate well or cuvette, prepare a reaction mixture containing assay buffer, HRP, and the HRP substrate.
-
Initiate Reaction: Add the sample (peroxisomes or homogenate) to the reaction mixture and equilibrate to the desired temperature (e.g., 30°C).
-
Substrate Addition: Initiate the reaction by adding this compound to a final concentration of 20-100 µM.
-
Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the initial rate of the reaction from the linear portion of the curve. Convert the rate of change in signal to the rate of H₂O₂ production using a standard curve. Express the acyl-CoA oxidase activity as nmol of H₂O₂ produced per minute per mg of protein.
Conclusion
This compound is a specialized substrate that enables the targeted investigation of peroxisomal branched-chain fatty acid oxidation. The protocols and information provided herein offer a framework for researchers to utilize this tool to advance our understanding of fatty acid metabolism in both health and disease, and to facilitate the development of novel therapeutic strategies for related metabolic disorders.
References
- 1. A comparative study of straight chain and branched chain fatty acid oxidation in skin fibroblasts from patients with peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidation of fatty acids in cultured fibroblasts: a model system for the detection and study of defects in oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A kinetic investigation of the acyl-CoA oxidase reaction with the use of a novel spectrophotometric assay. Inhibition by acetyl-CoA, CoA and FMN - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Function of 16-methylnonadecanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Long-chain fatty acyl-CoAs are central intermediates in cellular metabolism, acting as substrates for energy production through β-oxidation and for the synthesis of complex lipids such as triglycerides and phospholipids.[1][2] They also function as signaling molecules that can influence various cellular processes.[1] 16-methylnonadecanoyl-CoA is a long-chain fatty acyl-CoA with a methyl branch, classifying it as a branched-chain fatty acid (BCFA). While the roles of straight-chain fatty acids are well-documented, the specific functions of BCFAs are less understood but are implicated in modulating membrane fluidity, cellular signaling, and metabolic homeostasis.
These application notes provide a framework of cell-based assays to elucidate the functional roles of this compound. The protocols described herein are designed to be adaptable to various cell lines and research questions, focusing on its impact on lipid metabolism, energy homeostasis, and cellular signaling pathways.
Potential Functions of this compound to Investigate
Based on the known functions of other long-chain and branched-chain fatty acids, the following are key areas to investigate for this compound:
-
Substrate for Acyl-CoA Synthetase: Determining which long-chain acyl-CoA synthetase (ACSL) isoform is responsible for the activation of 16-methylnonadecanoic acid to its CoA derivative.
-
Impact on Cellular Lipid Composition: Assessing its incorporation into complex lipids like triglycerides and phospholipids, and its effect on the overall cellular lipidome.
-
Modulation of Cellular Respiration: Investigating its role as a substrate for mitochondrial β-oxidation and its effect on cellular energy production (ATP levels).
-
Influence on Gene Expression: Examining its potential to regulate the expression of genes involved in lipid metabolism and inflammation through nuclear receptors like PPARs.
-
Effects on Cell Viability and Proliferation: Determining if the accumulation or deficiency of this molecule impacts cell health and growth.
Experimental Workflows
A logical workflow for investigating the function of this compound is outlined below. This involves synthesizing the molecule, delivering it to cells, and then performing a series of assays to measure its effects.
Caption: Experimental workflow for investigating this compound.
Key Experimental Protocols
Protocol 1: Acyl-CoA Synthetase Activity Assay
This protocol is adapted from commercially available fluorometric kits to determine the activity of acyl-CoA synthetases (ACS) that utilize 16-methylnonadecanoic acid as a substrate. The assay measures the production of acyl-CoA.
Materials:
-
Cell lysates (from cells overexpressing specific ACSL isoforms or from tissues of interest)
-
16-methylnonadecanoic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA Synthetase Assay Buffer
-
Enzyme Mix, Developer Mix, Converter Mix (as provided in kits like Abcam's ab273315)
-
Fluorescent probe
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Sample Preparation: Prepare cell lysates according to standard protocols. Protein concentration should be determined to normalize activity.
-
Reaction Setup: On ice, add the following to each well of a 96-well plate:
-
50 µL of cell lysate (containing 10-50 µg of protein)
-
Reaction mix containing assay buffer, CoA, and ATP.
-
Substrate: 16-methylnonadecanoic acid (final concentration 1-100 µM).
-
-
Initiate Reaction: Add the enzyme mix, developer, and converter to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at Ex/Em = 535/587 nm.
-
Data Analysis: Subtract the background fluorescence (wells without substrate or enzyme) and calculate the ACS activity. Normalize the activity to the protein concentration.
Data Presentation:
| ACSL Isoform | Substrate | Specific Activity (nmol/min/mg) |
| ACSL1 | 16-methylnonadecanoic acid | Example Value |
| ACSL3 | 16-methylnonadecanoic acid | Example Value |
| ACSL4 | 16-methylnonadecanoic acid | Example Value |
| ACSL5 | 16-methylnonadecanoic acid | Example Value |
| ACSL6 | 16-methylnonadecanoic acid | Example Value |
| Control (e.g., Oleic Acid) | ACSL1 | Example Value |
Protocol 2: Analysis of Cellular Lipid Incorporation by Lipidomics
This protocol outlines a high-throughput method to analyze how this compound alters the cellular lipidome.[3]
Materials:
-
Hepatocyte cell line (e.g., HepG2, LIV0APOLY) or other relevant cell lines.[4]
-
Culture medium with lipid-stripped serum.[5]
-
16-methylnonadecanoic acid complexed to bovine serum albumin (BSA).
-
Phosphate-buffered saline (PBS).
-
Methanol (B129727), Chloroform (B151607), and Water for lipid extraction.
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Replace the standard medium with a medium containing lipid-stripped serum for 24 hours.
-
Treat cells with varying concentrations of 16-methylnonadecanoic acid-BSA complex (e.g., 0, 10, 50, 100 µM) for 24-48 hours.
-
-
Lipid Extraction:
-
Wash cells twice with cold PBS.
-
Add 1 mL of cold methanol and scrape the cells.
-
Transfer the cell suspension to a glass tube.
-
Add 2 mL of chloroform and vortex thoroughly.
-
Add 1 mL of water, vortex, and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
-
LC-MS/MS Analysis:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the lipid film in a suitable solvent (e.g., methanol/chloroform 1:1).
-
Inject the sample into the LC-MS/MS system for lipid profiling.
-
-
Data Analysis:
-
Identify and quantify lipid species containing the 16-methylnonadecanoyl moiety.
-
Compare the overall lipid profiles between treated and untreated cells.
-
Data Presentation:
| Lipid Class | Control (Fold Change) | 50 µM Treatment (Fold Change) | 100 µM Treatment (Fold Change) |
| Triglycerides (containing 16-methylnonadecanoyl) | 1.0 | Example Value | Example Value |
| Phosphatidylcholines (containing 16-methylnonadecanoyl) | 1.0 | Example Value | Example Value |
| Phosphatidylethanolamines (containing 16-methylnonadecanoyl) | 1.0 | Example Value | Example Value |
| Total Triglycerides | 1.0 | Example Value | Example Value |
| Total Phospholipids | 1.0 | Example Value | Example Value |
Protocol 3: Mitochondrial Respiration Assay (β-Oxidation)
This protocol uses the Seahorse XF Analyzer to measure the impact of this compound on mitochondrial respiration, specifically its utilization in β-oxidation.
Materials:
-
Seahorse XF Cell Culture Microplates.
-
Cell line of interest (e.g., C2C12 myotubes, HepG2 hepatocytes).
-
Substrate-limited medium.
-
16-methylnonadecanoic acid-BSA complex.
-
Etomoxir (B15894) (inhibitor of CPT1).
-
Seahorse XF Palmitate-BSA FAO Substrate.
-
Seahorse XF Analyzers and reagents (Oligomycin, FCCP, Rotenone/Antimycin A).
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF plate and allow them to adhere and grow to the desired confluency.
-
Substrate Starvation: One hour before the assay, replace the culture medium with a substrate-limited medium (e.g., containing only 0.5 mM glucose and 1 mM glutamine).
-
Assay Execution:
-
Place the plate in the Seahorse XF Analyzer.
-
Inject 16-methylnonadecanoic acid-BSA complex and measure the oxygen consumption rate (OCR).
-
As a control, inject Palmitate-BSA and measure the OCR.
-
To confirm that the OCR increase is due to fatty acid oxidation, inject etomoxir and observe the change in OCR.
-
-
Data Analysis: Calculate the OCR response to the fatty acid substrates. Compare the OCR stimulated by 16-methylnonadecanoic acid to that of palmitate.
Data Presentation:
| Treatment | Basal OCR (pmol/min) | OCR after Substrate Addition (pmol/min) | OCR after Etomoxir (pmol/min) |
| Vehicle Control | Example Value | Example Value | Example Value |
| Palmitate-BSA | Example Value | Example Value | Example Value |
| 16-methylnonadecanoic acid-BSA | Example Value | Example Value | Example Value |
Signaling Pathway Analysis
The formation of this compound can influence key metabolic signaling pathways.
Caption: Potential signaling pathways involving this compound.
This diagram illustrates that this compound can be shunted into β-oxidation, affecting ATP levels and potentially modulating AMPK activity. It may also act as a ligand for nuclear receptors like PPARα, thereby regulating the expression of genes involved in lipid metabolism.
Concluding Remarks
The provided application notes and protocols offer a comprehensive starting point for researchers to investigate the cellular functions of this compound. By systematically evaluating its synthesis, metabolic fate, and influence on cellular signaling, a detailed understanding of its physiological and pathological roles can be achieved. The adaptability of these protocols allows for their application in various contexts, from basic metabolic research to drug development targeting lipid metabolic pathways.
References
- 1. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. High-Throughput Screening of Lipidomic Adaptations in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of lipid metabolism in a novel immortalized human hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Lipid-Stripped Serum for the Study of Lipid Metabolism in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Separation of 16-Methylnonadecanoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Methylnonadecanoyl-CoA is a branched-chain fatty acyl-CoA that may play a role in various metabolic pathways. The presence of a methyl group on the acyl chain introduces chirality and the possibility of multiple positional isomers, complicating its analysis. Distinguishing between these isomers is crucial for understanding their specific biological functions and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the analytical separation of this compound isomers, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique for the analysis of acyl-CoA species.[1][2][3][4]
The methodologies described herein are compiled from established protocols for the separation of long-chain and branched-chain fatty acyl-CoAs and adapted for the specific challenge of resolving this compound isomers.[5][6]
Analytical Challenges
The primary analytical challenges in the separation of this compound isomers include:
-
Structural Similarity: Isomers possess the same mass and elemental composition, making them indistinguishable by mass spectrometry alone.
-
Low Abundance: Endogenous levels of specific acyl-CoA isomers can be very low, requiring highly sensitive analytical methods.
-
Chemical Instability: The thioester bond of acyl-CoAs is susceptible to hydrolysis, necessitating careful sample handling and preparation.
Recommended Analytical Approach: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the quantitative analysis of acyl-CoAs due to its high sensitivity, selectivity, and ability to couple chromatographic separation with mass-based detection.[1][3][4][7] The general workflow involves the extraction of acyl-CoAs from a biological matrix, followed by chromatographic separation and detection by a mass spectrometer.
Caption: General experimental workflow for the analysis of this compound isomers.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Extraction of Acyl-CoAs
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from mammalian cells or tissues.[3][8]
Materials:
-
Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)
-
Internal Standard (e.g., C17:0-CoA or a stable isotope-labeled analog)
-
Phosphate-buffered saline (PBS), ice-cold
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode)[2]
-
Acetonitrile
-
Water (LC-MS grade)
-
Formic Acid or Ammonium (B1175870) Hydroxide
Procedure:
-
Sample Collection: For cultured cells, aspirate the media and wash the cells with ice-cold PBS. For tissues, flash-freeze the sample in liquid nitrogen immediately after collection and grind to a fine powder.
-
Lysis and Precipitation: Add 1 mL of ice-cold 10% TCA to the cell pellet or tissue powder. Add the internal standard. Sonicate the sample briefly on ice to ensure complete lysis and protein precipitation.
-
Centrifugation: Centrifuge the samples at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate elution solvent (e.g., a mixture of methanol and ammonium hydroxide).
-
-
Solvent Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of this compound Isomers
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of this compound isomers.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Reversed-phase C18 or C8 column with a particle size suitable for high-resolution separation (e.g., sub-2 µm).[9]
-
Tandem quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
Liquid Chromatography Conditions:
-
Column: A reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or a suitable buffer like triethylamine (B128534) acetate.[1]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A shallow gradient of increasing mobile phase B is recommended to achieve optimal separation of closely eluting isomers. A representative gradient is shown in the table below.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[4][10]
-
Precursor Ion (Q1): The [M+H]+ ion of this compound.
-
Product Ion (Q3): A common fragment ion for acyl-CoAs, such as the one resulting from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety.[10]
-
Collision Energy (CE) and other MS parameters: Optimize these parameters by infusing a standard of a structurally similar long-chain acyl-CoA.
Data Presentation
Quantitative data should be summarized in a clear and structured table. The following table provides a template for presenting the results of the LC-MS/MS analysis.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (pmol/mg protein) |
| This compound Isomer 1 | tR1 | [M+H]+ | Fragment | Value |
| This compound Isomer 2 | tR2 | [M+H]+ | Fragment | Value |
| Internal Standard (e.g., C17:0-CoA) | tR_IS | [IS+H]+ | FragmentIS | N/A |
Note: The exact m/z values will need to be calculated based on the precise mass of this compound.
Visualization of the Analytical Logic
The following diagram illustrates the logical flow of the LC-MS/MS method for isomer separation.
Caption: Logical diagram of isomer separation by LC-MS/MS.
Concluding Remarks
The successful separation and quantification of this compound isomers require a meticulously optimized LC-MS/MS method. The protocols and guidelines presented here provide a robust starting point for researchers. Method validation, including assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential for reliable results. The ability to distinguish between these isomers will undoubtedly contribute to a deeper understanding of their roles in health and disease, and may aid in the development of novel therapeutic strategies.
References
- 1. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of isomeric short-chain acyl-CoAs in plant matrices using ultra-performance liquid chromatography coupled with tandem mass spectrometry [agris.fao.org]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Derivatization of 16-Methylnonadecanoyl-CoA for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: Long-chain acyl-Coenzyme A (acyl-CoA) molecules, such as 16-methylnonadecanoyl-CoA, are central intermediates in fatty acid metabolism. Their direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is hindered by their high molecular weight and low volatility. This application note provides a detailed protocol for the derivatization of this compound to its corresponding fatty acid methyl ester (FAME), 16-methylnonadecanoate, which is amenable to GC-MS analysis. The procedure involves a two-step process: alkaline hydrolysis of the thioester bond to release the free fatty acid, followed by acid-catalyzed methylation. This method ensures the integrity of the branched-chain fatty acid for accurate profiling and quantification.
Introduction
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of fatty acids due to its high resolution and sensitivity.[1] However, the inherent polarity and low volatility of long-chain fatty acids necessitate a derivatization step to convert them into more volatile, non-polar derivatives.[2] For acyl-CoAs, this challenge is compounded by the large, non-volatile Coenzyme A moiety.
The most common and robust derivatization strategy for fatty acids is the conversion to fatty acid methyl esters (FAMEs).[2][3] This protocol details the hydrolysis of this compound to its free fatty acid form, followed by methylation using a boron trifluoride (BF₃)-methanol reagent. This approach is widely applicable to long-chain and branched-chain fatty acids, enabling their reliable analysis by GC-MS.[1][4]
Experimental Protocol
This protocol is divided into three main stages: alkaline hydrolysis of acyl-CoA, methylation to form the FAME derivative, and extraction of the FAME for GC-MS analysis.
Materials and Reagents
-
This compound sample
-
Internal Standard (e.g., Heptadecanoic acid, C17:0)
-
Potassium Hydroxide (KOH) in 70% Ethanol (B145695) (1 M)
-
Hydrochloric Acid (HCl, 6 M)
-
Boron Trifluoride in Methanol (10-14% w/v)
-
Hexane (B92381) (GC grade)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Screw-capped glass tubes (PTFE-lined caps)
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Step-by-Step Procedure
Step 1: Alkaline Hydrolysis (Saponification)
-
Transfer an appropriate amount of the sample containing this compound to a screw-capped glass tube.
-
Add a known amount of internal standard (e.g., C17:0) to the sample.
-
Add 1 mL of 1 M KOH in 70% ethanol to the tube.[5]
-
Tightly cap the tube and vortex thoroughly.
-
Heat the mixture at 90°C for 60 minutes to hydrolyze the thioester bond and release the free fatty acid.[5]
-
Allow the tube to cool to room temperature.
Step 2: Acidification and Free Fatty Acid Extraction
-
Acidify the reaction mixture by adding 0.2 mL of 6 M HCl.[5] The solution should become acidic (pH < 2).
-
Add 1 mL of deionized water.
-
Extract the released 16-methylnonadecanoic acid by adding 1 mL of hexane and vortexing vigorously for 1 minute.
-
Centrifuge for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the free fatty acid to a new clean glass tube.
-
Repeat the extraction (steps 3-5) with another 1 mL of hexane and combine the hexane fractions.
-
Evaporate the hexane solvent under a gentle stream of nitrogen.
Step 3: Methylation to FAME
-
To the dried free fatty acid residue, add 1 mL of 10% BF₃ in methanol.[5]
-
Tightly cap the tube and heat at 60-70°C for 30 minutes.
-
Cool the tube to room temperature.
Step 4: FAME Extraction
-
Add 1 mL of deionized water to the tube.
-
Add 1 mL of hexane and vortex vigorously for 1 minute to extract the FAME.[5]
-
Centrifuge for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final hexane solution to a GC vial for analysis. For samples with low concentrations, the solvent can be carefully evaporated and the residue redissolved in a smaller volume of hexane.[6]
GC-MS Analysis Parameters
The following are typical starting parameters for the GC-MS analysis of long-chain FAMEs. Optimization may be required based on the specific instrument and column used.
| Parameter | Suggested Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-225ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.[1][7] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector | Split/Splitless, operated in splitless mode |
| Injector Temp. | 250°C |
| Oven Program | Initial: 100°C, hold for 2 min. Ramp: 10°C/min to 240°C. Hold: 10 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Scan Range | m/z 50-550 |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) for enhanced sensitivity |
Data Presentation
Quantitative analysis can be performed by comparing the peak area of the 16-methylnonadecanoate methyl ester to the peak area of the internal standard. A calibration curve should be prepared using a pure standard of 16-methylnonadecanoic acid.
| Sample ID | Analyte Peak Area | Internal Standard Peak Area | Concentration (µg/mL) | Recovery (%) |
| Sample 1 | 1,250,000 | 1,500,000 | 4.17 | 98.5 |
| Sample 2 | 1,310,000 | 1,490,000 | 4.40 | 99.1 |
| Control 1 | 55,000 | 1,510,000 | 0.18 | 97.8 |
| Control 2 | 62,000 | 1,480,000 | 0.21 | 98.2 |
Workflow Visualization
The following diagram illustrates the complete workflow from sample preparation to data acquisition.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. gcms.cz [gcms.cz]
- 2. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 7. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 16-Methylnonadecanoyl-CoA in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
16-Methylnonadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that plays a role in lipid metabolism. Accurate and reliable quantification of this and other long-chain acyl-CoAs (LCACoAs) in plasma is crucial for understanding various physiological and pathological states, including metabolic disorders. Long-chain acyl-CoAs are key metabolites, serving as the activated form of long-chain fatty acids. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound in plasma, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and robust analytical technique for this class of molecules.[1] The inherent instability of acyl-CoA molecules necessitates careful and precise handling throughout the entire analytical workflow to ensure data accuracy and reproducibility.[2]
Principles of Analysis
The analysis of this compound in plasma involves a multi-step process that includes:
-
Sample Collection and Stabilization: Proper collection and immediate stabilization of plasma samples are critical to prevent the degradation of acyl-CoAs.
-
Internal Standard Spiking: Addition of a structurally similar, non-endogenous internal standard is essential for accurate quantification, correcting for variations in sample processing and instrument response. Heptadecanoyl-CoA (C17:0-CoA) is a commonly used internal standard for acyl-CoA analysis.[2]
-
Protein Precipitation and Extraction: Plasma proteins are precipitated and removed, while the acyl-CoAs are extracted from the plasma matrix, typically using organic solvents.
-
Solid-Phase Extraction (SPE): An optional but recommended step for sample cleanup and enrichment of acyl-CoAs, which can improve the sensitivity and robustness of the analysis.[3][4]
-
LC-MS/MS Analysis: The extracted and purified acyl-CoAs are separated by liquid chromatography and detected and quantified by tandem mass spectrometry.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in plasma is depicted below.
Figure 1. Experimental workflow for this compound analysis in plasma.
Detailed Protocols
Protocol 1: Plasma Sample Preparation
This protocol details the extraction of this compound from plasma samples.
Materials:
-
Human plasma (collected in EDTA or citrate (B86180) tubes)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) solution (e.g., 1 mg/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
2-Propanol (IPA), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Potassium phosphate (B84403) monobasic (KH2PO4)
-
Deionized water
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge (capable of 16,000 x g and 4°C)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Preparation of Solutions:
-
Homogenization Buffer: Prepare 100 mM potassium phosphate buffer (KH2PO4), pH 4.9.[2][3]
-
Extraction Solvent: Prepare a mixture of Acetonitrile:2-Propanol:Methanol (3:1:1, v/v/v).[2]
-
Internal Standard Spiking Solution: Dilute the C17:0-CoA stock solution with methanol:water (1:1) to a working concentration (e.g., 20 ng/µL).
-
-
Sample Thawing and Spiking:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add a known amount of the internal standard spiking solution (e.g., 10 µL of 20 ng/µL C17:0-CoA).
-
-
Protein Precipitation and Extraction:
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new clean tube. The supernatant contains the acyl-CoAs.
-
-
Sample Concentration:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50 µL of 50% methanol in water.
-
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment
For samples with low expected concentrations of this compound, an SPE step can be incorporated for cleanup and enrichment.
Materials:
-
SPE Columns (e.g., 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel)[3]
-
SPE Vacuum Manifold
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Wash Solution (e.g., 2% formic acid in water)
-
Elution Solution (e.g., 2% ammonium hydroxide in methanol)
Procedure:
-
Column Conditioning:
-
Condition the SPE column with 2 mL of methanol, followed by 2 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the extraction step (Protocol 1, step 4) onto the conditioned SPE column.
-
-
Washing:
-
Wash the column with 2 mL of the wash solution to remove unbound impurities.
-
-
Elution:
-
Elute the acyl-CoAs from the column with 1.5 mL of the elution solution into a clean collection tube.[3]
-
-
Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50 µL of 50% methanol in water).
-
LC-MS/MS Analysis
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile[1][2]
-
Flow Rate: 0.4 mL/min
-
Gradient: A linear gradient from 20% B to 95% B over several minutes.
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Collision Gas: Argon
MRM Transitions:
The specific MRM transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards. A characteristic neutral loss of 507 Da is often observed for acyl-CoAs.[1][5]
Table 1: Example MRM Transitions for Acyl-CoA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Heptadecanoyl-CoA (IS) | To be determined | To be determined | To be determined |
Note: The exact m/z values for the precursor and product ions, as well as the optimal collision energy, must be empirically determined for the specific instrument used.
Data Presentation and Quantification
Quantification is achieved by constructing a calibration curve using known concentrations of this compound standard spiked with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration.
Table 2: Representative Recovery Data for Long-Chain Acyl-CoAs using SPE
| Acyl-CoA Species | Chain Length | SPE Sorbent | Average Recovery (%) | Reference |
| Oleoyl-CoA | Long (C18:1) | 2-(2-pyridyl)ethyl | 85-90% | [3] |
| Palmitoyl-CoA | Long (C16:0) | Oligonucleotide | 70-80% | [3] |
| Arachidonyl-CoA | Long (C20:4) | 2-(2-pyridyl)ethyl | 83-88% | [3] |
Note: The recovery of this compound should be experimentally determined.
Table 3: Method Validation Parameters for LC-MS/MS Analysis of Long-Chain Acyl-CoAs in Tissue
| Parameter | Value Range | Reference |
| Accuracy | 94.8 - 110.8% | [1] |
| Inter-run Precision | 2.6 - 12.2% | [1] |
| Intra-run Precision | 1.2 - 4.4% | [1] |
| Lower Limit of Quantification | 0.1 - 15.0 pmol/µL | [6] |
Note: These values are for general long-chain acyl-CoAs in tissue and should be established specifically for this compound in plasma.
Signaling Pathway and Logical Relationships
The analysis of this compound is often situated within the broader context of fatty acid metabolism. The following diagram illustrates a simplified overview of fatty acid activation and its entry into metabolic pathways.
Figure 2. Simplified pathway of fatty acid activation and metabolic fates.
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the sample preparation and analysis of this compound in plasma. Adherence to these detailed methodologies, with careful attention to the inherent instability of acyl-CoA species, will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible quantitative data. This, in turn, will facilitate a deeper understanding of the role of branched-chain fatty acyl-CoAs in health and disease. It is imperative to validate these methods in your own laboratory to ensure they meet the specific requirements of your research.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 16-methylnonadecanoyl-CoA in Cellular Lipid Droplets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid droplets (LDs) are dynamic cellular organelles essential for energy homeostasis, lipid storage, and signaling. They are primarily composed of a neutral lipid core, mainly triacylglycerols (TAGs) and sterol esters, enclosed by a phospholipid monolayer adorned with various proteins. Among the myriad of lipid species, branched-chain fatty acids (BCFAs) are gaining increasing attention for their roles in cellular metabolism, membrane fluidity, and as potential biomarkers for various diseases. 16-methylnonadecanoyl-CoA is a long-chain branched-chain fatty acyl-CoA that can be incorporated into TAGs and stored within lipid droplets. Its accurate quantification in isolated lipid droplets is crucial for understanding its metabolic fate and its impact on cellular processes.
This document provides detailed application notes and protocols for the isolation of cellular lipid droplets and the subsequent quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The quantitative analysis of this compound in cellular lipid droplets from various cell types or treatment conditions can be summarized in the following table. Please note that the values presented below are for illustrative purposes and will vary depending on the experimental system.
Table 1: Quantification of this compound in Cellular Lipid Droplets
| Cell Type/Treatment | Total Protein in LD Fraction (µg/mL) | This compound (pmol/mg protein) |
| Control Adipocytes | 150.5 ± 12.3 | 2.5 ± 0.4 |
| Oleic Acid-treated Adipocytes | 210.2 ± 18.9 | 1.8 ± 0.3 |
| Control Hepatocytes | 85.7 ± 9.1 | 1.2 ± 0.2 |
| BCAA-supplemented Hepatocytes | 115.4 ± 11.5 | 3.8 ± 0.6 |
Experimental Protocols
Protocol 1: Isolation of Cellular Lipid Droplets
This protocol describes the isolation of lipid droplets from cultured mammalian cells using density gradient ultracentrifugation.[1][2][3]
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
Phosphate-buffered saline (PBS), ice-cold
-
Homogenization buffer (250 mM sucrose (B13894), 1 mM EDTA, 10 mM Tris-HCl pH 7.4, with protease inhibitors)
-
Sucrose solutions (60%, 40%, 25%, 10% w/v in TE buffer: 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Dounce homogenizer with a tight-fitting pestle
-
Ultracentrifuge and swing-bucket rotor (e.g., SW 41 Ti)
-
Microcentrifuge
Procedure:
-
Cell Harvesting: Wash confluent cell monolayers twice with ice-cold PBS. Scrape the cells in PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Homogenization: Resuspend the cell pellet in 2 mL of ice-cold homogenization buffer. Homogenize the cells on ice using a Dounce homogenizer with 20-30 strokes of a tight-fitting pestle.
-
Post-Nuclear Supernatant (PNS) Preparation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[2] Carefully collect the supernatant (PNS).
-
Sucrose Gradient Preparation: In an ultracentrifuge tube, carefully layer the following sucrose solutions from bottom to top: 2 mL of 60% sucrose, 3 mL of 40% sucrose, 3 mL of 25% sucrose, and 2 mL of 10% sucrose.
-
Loading of PNS: Gently layer the PNS on top of the sucrose gradient.
-
Ultracentrifugation: Centrifuge the gradient at 100,000 x g for 2 hours at 4°C.[2]
-
Lipid Droplet Collection: The lipid droplets will appear as a white band at the top of the gradient. Carefully collect this band using a Pasteur pipette.
-
Washing: Dilute the collected lipid droplet fraction with 1 mL of homogenization buffer and centrifuge at 20,000 x g for 10 minutes at 4°C in a microcentrifuge.[1] Discard the infranatant and resuspend the floating lipid droplet layer. Repeat the wash step twice.
-
Storage: The purified lipid droplets can be used immediately or stored at -80°C for later analysis.
Protocol 2: Acyl-CoA Extraction and Quantification by LC-MS/MS
This protocol outlines the extraction of acyl-CoAs from isolated lipid droplets and their quantification using LC-MS/MS.[4][5]
Materials:
-
Isolated lipid droplet fraction
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA
-
Extraction Solvent: 2-propanol/acetonitrile (B52724)/water (2:1:1, v/v/v) with 0.1% formic acid
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UPLC/HPLC system)
-
Reversed-phase C18 column
Procedure:
-
Protein Quantification: Determine the protein concentration of the isolated lipid droplet fraction using a standard protein assay (e.g., BCA assay).
-
Acyl-CoA Extraction:
-
To 100 µL of the lipid droplet suspension, add 10 µL of the internal standard solution (e.g., 10 µM C17:0-CoA).
-
Add 500 µL of ice-cold extraction solvent.
-
Vortex vigorously for 1 minute and incubate on ice for 20 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Use a gradient elution with Mobile Phase A (e.g., 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid) and Mobile Phase B (e.g., acetonitrile with 0.1% formic acid). The gradient should be optimized to separate this compound from other acyl-CoA species.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The MRM transition for this compound would be based on its precursor ion [M+H]+ and a characteristic product ion (typically corresponding to the acyl-chain retaining fragment after neutral loss of the CoA moiety, 507 Da).[6][7]
-
Example MRM transitions:
-
This compound (C20:0-branched): Precursor m/z -> Product m/z (To be determined empirically based on the specific instrument and fragmentation pattern)
-
C17:0-CoA (IS): Precursor m/z -> Product m/z
-
-
-
-
Quantification:
-
Generate a calibration curve using a series of known concentrations of a this compound standard spiked with the internal standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Normalize the final concentration to the protein content of the lipid droplet fraction (pmol/mg protein).
-
Signaling Pathways and Experimental Workflows
Branched-Chain Fatty Acid Metabolism and Storage
Branched-chain fatty acids (BCFAs) like 16-methylnonadecanoic acid are derived from branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[4] These are converted to their respective branched-chain α-keto acids, which then serve as primers for the fatty acid synthase system to produce BCFAs. These BCFAs are then activated to their CoA esters, such as this compound, and can be incorporated into triacylglycerols (TAGs) for storage in lipid droplets. The mobilization of these stored BCFAs is regulated by lipases like adipose triglyceride lipase (B570770) (ATGL) and hormone-sensitive lipase (HSL), which are in turn controlled by signaling pathways involving protein kinase A (PKA) and perilipins.
Caption: Metabolism and storage of branched-chain fatty acids.
Experimental Workflow for Quantification of this compound
The overall experimental workflow involves a series of sequential steps from cell culture to data analysis.
Caption: Experimental workflow for quantification.
References
- 1. The central role of perilipin a in lipid metabolism and adipocyte lipolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The role of PLIN protein in healthy lipid storage and lipid droplet expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. duo.uio.no [duo.uio.no]
- 5. Adipose triglyceride lipase activity is inhibited by long-chain acyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Droplet-Organelle Contact Sites as Hubs for Fatty Acid Metabolism, Trafficking, and Metabolic Channeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 16-Methylnonadecanoyl-CoA in Metabolic Disease Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched-chain fatty acids (BCFAs) are emerging as significant modulators of metabolic health, with inverse correlations observed between their circulating levels and the risk of metabolic syndrome. While the roles of shorter-chain BCFAs and phytanic acid are increasingly studied, the biological activities of very-long-chain BCFAs remain largely unexplored. This document provides detailed application notes and protocols for the investigation of 16-methylnonadecanoyl-CoA, a putative 20-carbon branched-chain fatty acyl-CoA, as a potential therapeutic agent or target in the context of metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). These guidelines are designed to facilitate research into its metabolic fate, mechanism of action, and potential for drug discovery.
Introduction to this compound
This compound is the coenzyme A derivative of 16-methylnonadecanoic acid, an iso-branched-chain fatty acid with a total of 20 carbon atoms. While specific data on this molecule is scarce in current literature, its structural similarity to other biologically active BCFAs suggests it may play a role in metabolic regulation. BCFAs, in general, have been shown to exert beneficial effects through various mechanisms, including the activation of peroxisome proliferator-activated receptors (PPARs) and the modulation of inflammatory signaling pathways.[1][2][3] This document outlines hypothesized metabolic pathways and provides a framework for experimental investigation.
Hypothesized Metabolic Significance
Based on the known metabolism of other BCFAs, this compound could potentially be:
-
A substrate for peroxisomal alpha- and beta-oxidation.
-
An activator of nuclear receptors such as PPARs and liver X receptors (LXRs).
-
A modulator of cellular signaling cascades related to inflammation and insulin (B600854) sensitivity.
-
A component of complex lipids with unique biophysical properties.
Quantitative Data Summary
As specific quantitative data for this compound is not yet available, the following table summarizes the observed effects of general BCFAs on key metabolic parameters, providing a benchmark for future experiments.
| Parameter | Organism/Cell Type | BCFA Treatment | Observed Effect | Reference |
| Triglyceride Synthesis | Human Adipocytes | Mixed BCFAs | Reduced | [2] |
| Pro-inflammatory Cytokines (IL-6, TNF-α) | Murine Macrophages | Iso-pentadecanoic acid | Decreased expression | [3] |
| Glucose Uptake | C2C12 Myotubes | Phytanic Acid | Increased | [4] |
| PPARα Activation | HepG2 Cells | Mixed BCFAs | Increased luciferase activity | [2] |
| Insulin Resistance (HOMA-IR) | Obese Humans | Endogenous levels | Inversely correlated | [5][6] |
Signaling Pathways and Experimental Workflows
Hypothesized Signaling Pathway of this compound
The following diagram illustrates the potential signaling pathways that could be modulated by this compound, based on the known actions of other BCFAs.
Caption: Hypothesized signaling of this compound in a target cell.
Experimental Workflow for Characterization
This workflow outlines the steps to characterize the metabolic effects of this compound.
Caption: Experimental workflow for investigating this compound.
Experimental Protocols
Protocol 1: In Vitro Analysis of Gene Expression in Response to this compound
Objective: To determine the effect of this compound on the expression of genes involved in lipid metabolism and inflammation in a human hepatocyte cell line (e.g., HepG2).
Materials:
-
HepG2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
16-methylnonadecanoic acid (or its CoA ester if cell permeable)
-
Fatty acid-free BSA
-
TRIzol reagent
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., PPARA, SREBF1, FASN, ACACA, IL6, TNFA) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM with 10% FBS until 80% confluency.
-
Preparation of Fatty Acid Solution: Prepare a stock solution of 16-methylnonadecanoic acid complexed with fatty acid-free BSA.
-
Treatment: Starve cells in serum-free DMEM for 12 hours. Treat cells with varying concentrations of the 16-methylnonadecanoic acid-BSA complex (e.g., 10, 50, 100 µM) or BSA control for 24 hours.
-
RNA Extraction: Lyse cells with TRIzol and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green master mix and gene-specific primers.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the BSA control.
Protocol 2: Assessment of PPARα Activation
Objective: To determine if this compound can activate PPARα.
Materials:
-
HEK293T cells
-
PPARα expression vector
-
PPRE-luciferase reporter vector
-
Renilla luciferase control vector
-
Lipofectamine 3000
-
16-methylnonadecanoic acid
-
Dual-Luciferase Reporter Assay System
Procedure:
-
Transfection: Co-transfect HEK293T cells with the PPARα expression vector, PPRE-luciferase reporter vector, and Renilla luciferase control vector using Lipofectamine 3000.
-
Treatment: 24 hours post-transfection, treat the cells with varying concentrations of 16-methylnonadecanoic acid (complexed with BSA) or a known PPARα agonist (e.g., GW7647) as a positive control for 24 hours.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction over the vehicle control.
Protocol 3: In Vivo Efficacy in a Mouse Model of Diet-Induced Obesity
Objective: To evaluate the therapeutic potential of 16-methylnonadecanoic acid in a mouse model of diet-induced obesity.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet
-
16-methylnonadecanoic acid
-
Vehicle for oral gavage (e.g., corn oil)
-
Glucometer and test strips
-
Insulin
Procedure:
-
Induction of Obesity: Feed male C57BL/6J mice an HFD for 12 weeks to induce obesity and insulin resistance. A control group will be fed a standard chow diet.
-
Treatment: Randomly assign HFD-fed mice to a vehicle control group or a treatment group receiving daily oral gavage of 16-methylnonadecanoic acid (e.g., 10 mg/kg body weight) for 4 weeks.
-
Metabolic Phenotyping:
-
Monitor body weight and food intake weekly.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at the end of the treatment period.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for analysis of plasma lipids, glucose, insulin, and inflammatory markers.
-
Harvest liver, adipose tissue, and skeletal muscle for histological analysis and gene expression studies.
-
-
Data Analysis: Compare the metabolic parameters between the vehicle-treated and 16-methylnonadecanoic acid-treated HFD-fed mice.
Conclusion
While this compound is a novel and understudied molecule, the established biological activities of other branched-chain fatty acids provide a strong rationale for its investigation in the context of metabolic diseases. The protocols and workflows outlined in this document provide a comprehensive framework for researchers to explore its synthesis, metabolism, and therapeutic potential. The elucidation of its mechanism of action could pave the way for the development of new drugs for the treatment of metabolic disorders.
References
- 1. Arachidoyl-coa | C41H74N7O17P3S | CID 3081439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the malonyl-CoA synthetase ACSF3 in mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meddists.com [meddists.com]
- 5. Functional redundancy of mitochondrial enoyl-CoA isomerases in the oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acyl-CoA metabolism and partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC Gradient for 16-methylnonadecanoyl-CoA Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the liquid chromatography (LC) gradient for the separation of 16-methylnonadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for an LC gradient to separate this compound?
A1: For separating long-chain fatty acyl-CoAs like this compound, a reversed-phase C18 column is a common and effective choice.[1][2][3][4][5][6] A typical starting gradient involves a binary solvent system of water with an additive (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) as mobile phase A and an organic solvent mixture like acetonitrile (B52724)/isopropanol as mobile phase B. A good starting point is a linear gradient from a lower to a higher concentration of mobile phase B.
Q2: How does the methyl branch on this compound affect its retention behavior compared to its straight-chain analog, nonadecanoyl-CoA?
A2: The presence of a methyl branch generally leads to a slight decrease in retention time on a reversed-phase column compared to its straight-chain counterpart of the same carbon number. This is because the branching can slightly reduce the overall hydrophobicity and the interaction with the stationary phase. However, the exact elution order can be influenced by the specific chromatographic conditions.
Q3: What are the key parameters to adjust when optimizing the LC gradient for better separation of this compound from other long-chain fatty acyl-CoAs?
A3: To improve separation, you can systematically adjust the following parameters:
-
Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) can improve the resolution between closely eluting compounds.[7]
-
Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile vs. methanol (B129727) or isopropanol) and the type and concentration of the additive (e.g., formic acid, ammonium acetate, ammonium hydroxide) can significantly alter selectivity.[6][8]
-
Column Temperature: Increasing the column temperature generally decreases retention times and can improve peak shape, but may also affect selectivity.
-
Flow Rate: Adjusting the flow rate can impact resolution and analysis time.
Q4: Can I use a C8 or C4 column instead of a C18 column?
A4: Yes, C8 or even C4 columns can be used for the separation of long-chain fatty acyl-CoAs.[9] Shorter alkyl chain stationary phases will result in shorter retention times. This can be advantageous for reducing analysis time, but may also lead to decreased resolution for complex mixtures of structurally similar lipids. For isomers like branched-chain fatty acyl-CoAs, a C18 column often provides better separation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with the column or system.[10]- Inappropriate mobile phase pH.- Column overload. | - Use a bio-inert or PEEK-lined LC system and column.[10]- Adjust the mobile phase pH with additives like formic acid or ammonium hydroxide (B78521).[6]- Reduce the sample injection volume or concentration. |
| Co-elution with other Acyl-CoAs | - Insufficient chromatographic resolution. | - Optimize the gradient slope (make it shallower).- Try a different organic solvent in the mobile phase (e.g., switch from acetonitrile to an acetonitrile/isopropanol mixture).- Evaluate a different column chemistry (e.g., a phenyl-hexyl column).[2] |
| Low Signal Intensity / Poor Sensitivity | - Ion suppression in the mass spectrometer.[11]- Analyte degradation.- Non-optimal mobile phase for ionization. | - Improve chromatographic separation to reduce co-eluting species that cause ion suppression.[11]- Ensure sample stability by keeping samples cold and minimizing preparation time.- Optimize the mobile phase additive (e.g., ammonium hydroxide for positive ion mode ESI).[6][12] |
| Inconsistent Retention Times | - Unstable pump performance or leaks.- Column degradation.- Inadequate column equilibration between runs. | - Perform system maintenance and check for leaks.- Use a guard column and ensure mobile phases are properly filtered.- Increase the column re-equilibration time in the gradient program. |
| Baseline Drift | - Gradient composition changes.- Contaminated mobile phase or column. | - This is common with UV detectors during a gradient; using a mass spectrometer as the detector will mitigate this. For UV, ensure the mobile phase components have low absorbance at the detection wavelength.- Use high-purity solvents and flush the column with a strong solvent. |
Experimental Protocols
Protocol 1: Reversed-Phase LC Method for this compound Separation
This protocol provides a starting point for the separation of this compound using a C18 reversed-phase column coupled to a mass spectrometer.
1. Materials and Reagents:
-
LC Column: ACQUITY UPLC CSH C18, 2.1 x 100 mm, 1.7 µm particle size, or equivalent.[3][4]
-
Mobile Phase A (MPA): 10 mM Ammonium Acetate in Water.
-
Mobile Phase B (MPB): Acetonitrile.
-
Sample Solvent: 50:50 (v/v) Acetonitrile:Water.
2. LC System Parameters:
3. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 80 | 20 | Initial |
| 15.0 | 0 | 100 | Linear |
| 22.5 | 0 | 100 | Hold |
| 22.6 | 80 | 20 | Linear |
| 30.0 | 80 | 20 | Hold |
This gradient is adapted from a method for long-chain acyl-CoAs and may require optimization.[11]
4. Mass Spectrometer Settings (Example for a Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transition: To be determined by direct infusion of a this compound standard. A neutral loss scan of 507 Da is characteristic for acyl-CoAs in positive ion mode.[6]
Visualizations
Caption: Workflow for optimizing an LC method for this compound.
Caption: Decision tree for troubleshooting poor chromatographic separation.
References
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. support.waters.com [support.waters.com]
- 3. Enhanced lipid isomer separation in human plasma using reversed-phase UPLC with ion-mobility/high-resolution MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 9. jsbms.jp [jsbms.jp]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in 16-methylnonadecanoyl-CoA Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the mass spectrometric analysis of 16-methylnonadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects, primarily ion suppression, can lead to inaccurate and unreliable quantification, reduced sensitivity, and poor reproducibility of results.[1] In the analysis of complex biological samples, components like phospholipids, salts, and other endogenous metabolites can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] Given the low endogenous concentrations of many long-chain acyl-CoAs, mitigating matrix effects is crucial for accurate measurement.
Q2: I am observing low signal intensity for my this compound standard. Could this be due to matrix effects?
A: Yes, a significant decrease in signal intensity, especially when comparing a standard in pure solvent versus one spiked into a sample matrix, is a classic indicator of ion suppression.[2] To confirm this, you can perform a post-extraction addition experiment. Analyze a blank matrix extract, a neat solution of your analyte, and a blank matrix extract spiked with your analyte at the same concentration as the neat solution. A lower signal in the spiked matrix extract compared to the neat solution confirms the presence of matrix effects.
Q3: What are the first troubleshooting steps I should take if I suspect matrix effects are impacting my analysis?
A: The initial and simplest step is to dilute the sample extract.[5] This reduces the concentration of interfering matrix components relative to your analyte. However, ensure that the diluted concentration of this compound remains above the instrument's limit of detection. Another primary step is to optimize the chromatographic separation to resolve this compound from the interfering components of the matrix.[1]
Troubleshooting Guides
Issue 1: Poor reproducibility and inaccurate quantification of this compound.
This issue is often a direct consequence of uncorrected matrix effects. The following steps can help improve reproducibility and accuracy.
Root Cause Analysis and Solution Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Signaling Lipids by Nano-Electrospray Ionization Tandem Mass Spectrometry (Nano-ESI MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope dilution liquid chromatography-mass spectrometry analysis of cellular and tissue medium- and long-chain acyl-coenzyme A thioesters - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of 16-methylnonadecanoyl-CoA during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-methylnonadecanoyl-CoA. Our aim is to help improve the stability and recovery of this branched-chain long-chain acyl-CoA during sample preparation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing low or inconsistent recovery of this compound. What are the likely causes and how can I improve my results?
Low recovery is a common issue due to the inherent instability of long-chain acyl-CoAs. Several factors in your sample preparation workflow could be contributing to this. Here is a troubleshooting guide:
| Potential Cause | Recommendation | Rationale |
| Sample Handling and Storage | Process fresh tissue immediately. If storage is necessary, flash-freeze in liquid nitrogen and store at -80°C.[1] Avoid repeated freeze-thaw cycles. | Long-chain acyl-CoAs are susceptible to enzymatic and chemical degradation. Immediate processing or proper freezing minimizes this degradation.[1] |
| Incomplete Cell Lysis/Extraction | Ensure thorough homogenization. A glass homogenizer is often recommended.[1] Use an appropriate solvent-to-tissue ratio; a 20-fold excess of solvent is often suggested.[1] | Incomplete disruption of cells or insufficient solvent volume will lead to poor extraction efficiency. |
| Analyte Degradation During Extraction | Work quickly and maintain samples on ice at all times. Use pre-chilled, high-purity solvents.[1] | The unstable nature of long-chain acyl-CoAs requires minimizing exposure to room temperature and potential contaminants that can accelerate degradation.[2] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure proper conditioning and equilibration of the SPE column before loading the sample. Optimize the wash and elution steps for your specific analyte and matrix.[1] | Improper SPE technique can lead to significant loss of the analyte. |
| Hydrolysis in Aqueous Solutions | Minimize the time your sample spends in aqueous solutions, especially those with alkaline or strongly acidic pH.[3] Reconstitute dried samples in methanol (B129727) for improved stability.[3] | Acyl-CoAs are prone to hydrolysis, with longer chain lengths being more susceptible.[3] |
Q2: What is the best way to store biological samples to ensure the stability of this compound?
For optimal stability, biological samples should be flash-frozen in liquid nitrogen immediately after collection and then stored at -80°C.[1] It is crucial to avoid repeated freeze-thaw cycles as this can significantly compromise the integrity of long-chain acyl-CoAs.[1]
Q3: Are there any specific considerations for a branched-chain fatty acyl-CoA like this compound compared to straight-chain acyl-CoAs?
While the general principles of handling long-chain acyl-CoAs apply, branched-chain fatty acyl-CoAs like this compound can have distinct metabolic roles. For instance, they can be potent ligands for nuclear receptors like PPARα, influencing gene transcription related to lipid metabolism. This metabolic significance underscores the importance of accurate quantification. From a chemical stability perspective, the branched-chain structure is not expected to dramatically alter susceptibility to hydrolysis compared to a straight-chain counterpart of similar length, but extraction efficiencies may vary slightly due to differences in hydrophobicity.
Experimental Protocols & Data
General Protocol for Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for various tissue types.[1]
Materials:
-
Frozen tissue sample (~100 mg)
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (B52724) (ACN)
-
Saturated Ammonium Sulfate ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer on ice, add ~100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.
-
Solvent Extraction: Add a 20-fold excess of a mixture of acetonitrile and isopropanol to the homogenate. Vortex vigorously.
-
Phase Separation: Centrifuge to pellet the precipitated protein and other cellular debris.
-
Purification (SPE):
-
Condition a weak anion exchange SPE column.
-
Load the supernatant from the solvent extraction.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs.
-
-
Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in methanol for analysis.[3]
Quantitative Data: Recovery of Long-Chain Acyl-CoAs
The recovery of long-chain acyl-CoAs can vary depending on the extraction method and tissue type. The following table summarizes reported recovery rates from different methodologies.
| Extraction Method | Analyte(s) | Tissue/Sample Type | Reported Recovery (%) |
| Solvent Extraction with SPE | Various long-chain acyl-CoAs | Muscle homogenate | 70-80[4] |
| Acetonitrile/2-propanol followed by SPE | Acetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, or arachidonyl-coenzyme A | Rat liver | 83-90 (SPE step)[3] |
| Modified method with SPE and HPLC | Common unsaturated and saturated acyl-CoAs | Rat heart, kidney, and muscle | 70-80[5] |
Visualizations
Experimental Workflow for Long-Chain Acyl-CoA Extraction
Logical Troubleshooting Flowchart for Low Analyte Recovery
Simplified Metabolic Fate of a Branched-Chain Fatty Acyl-CoA
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor peak shape of 16-methylnonadecanoyl-CoA in chromatography
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting poor peak shape for 16-methylnonadecanoyl-CoA in chromatography experiments.
Troubleshooting Guide: Poor Peak Shape for this compound
Poor peak shape in liquid chromatography can compromise the accuracy and precision of your results. The following guide provides a systematic approach to identifying and resolving common issues leading to asymmetrical (tailing or fronting) or broad peaks for this compound.
1. Initial Assessment & Common Issues
The first step is to characterize the peak shape problem. The most common distortions are peak tailing, fronting, and broadening.
-
Peak Tailing: The peak has an asymmetrical shape with a "tail" extending to the right. This is often caused by secondary interactions between the analyte and the stationary phase.[1]
-
Peak Fronting: The opposite of tailing, where the peak is broader in the first half and has a sharp end. This can be due to issues like column overload or poor sample solubility.[1]
-
Broad Peaks: Peaks are wider than expected, which can be caused by column inefficiency, high mobile phase viscosity, or sample overloading.[1][2]
2. Systematic Troubleshooting Workflow
Follow this workflow to diagnose and resolve the issue.
Caption: A troubleshooting workflow for diagnosing poor peak shape in chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for a compound like this compound?
A1: Peak tailing for long-chain acyl-CoAs often results from secondary interactions between the analyte and the stationary phase.[3] For silica-based reversed-phase columns, residual silanol (B1196071) groups can interact with polar parts of the analyte, causing tailing.[3][4]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The pH of the mobile phase can influence the ionization state of both the analyte and the stationary phase.[2] For many lipids, a slightly acidic mobile phase (pH 3-5) can improve peak shape by suppressing the ionization of silanol groups on the column.[2]
Q3: Can my sample injection technique cause poor peak shape?
A3: Yes. Injecting too large a volume or too concentrated a sample can lead to column overload and peak broadening.[2] Additionally, if the solvent in which your sample is dissolved is significantly stronger (less polar in reverse-phase) than your initial mobile phase, it can cause peak distortion.[2][3]
Q4: What are "extra-column effects" and how can they be minimized?
A4: Extra-column effects refer to peak broadening caused by the volume of the HPLC system outside of the column itself, such as tubing and fittings.[3] To minimize these effects, use shorter, narrower internal diameter tubing to connect the components of your HPLC system.[2][5]
Q5: When should I consider replacing my chromatography column?
A5: If you have ruled out other potential causes and continue to see poor peak shape, the column itself may be the issue. Columns that have been used for a long time, exposed to harsh conditions, or have accumulated contaminants may show degraded performance.[3] A partially blocked inlet frit or a void in the column packing can also lead to split or broad peaks.[1][4]
Data Summary Table
| Parameter | Recommended Condition | Potential Impact on Peak Shape |
| Mobile Phase pH | Slightly acidic (pH 3-5) for reversed-phase | Incorrect pH can lead to tailing due to silanol interactions.[2][5] |
| Mobile Phase Additives | 0.1% Formic Acid or 5-10 mM Ammonium Acetate | Can mask residual silanol groups and improve peak shape.[2] |
| Sample Solvent | Should be the same as or weaker than the initial mobile phase | A stronger sample solvent can cause peak fronting or splitting.[2][3] |
| Injection Volume | As low as practical while maintaining sensitivity | High injection volumes can lead to column overload and peak broadening.[2] |
| Column Tubing | Short length, narrow internal diameter (e.g., <0.10 in. i.d.) | Long or wide tubing increases extra-column volume, causing peak broadening.[6] |
Experimental Protocol: Reversed-Phase HPLC Analysis of this compound
This protocol provides a starting point for the analysis of long-chain fatty acyl-CoAs. Optimization may be required for your specific instrumentation and sample matrix.
1. Materials and Reagents
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (≥98%)
-
Ammonium acetate
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 95:5 Water:Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: 95:5 Acetonitrile:Water with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: Linear gradient to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Return to 30% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm or Mass Spectrometry
3. Sample Preparation
-
Dissolve the this compound standard in the initial mobile phase composition (30% Mobile Phase B).
-
If analyzing biological samples, a suitable extraction method (e.g., solid-phase extraction) should be employed to remove interfering substances.
4. Procedure
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (sample solvent) to ensure the system is clean.
-
Inject the this compound standard.
-
Analyze the resulting chromatogram for peak shape, retention time, and response.
-
If peak shape is poor, refer to the troubleshooting guide. Adjustments to the mobile phase pH, gradient slope, or temperature may be necessary.
References
Technical Support Center: Analysis of 16-methylnonadecanoyl-CoA by ESI-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the ionization efficiency of 16-methylnonadecanoyl-CoA and other long-chain acyl-CoAs in Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity for my this compound consistently low?
A1: Low signal intensity for long-chain acyl-CoAs like this compound is a common challenge and can be attributed to several factors:
-
Suboptimal Ionization Mode: For many acyl-CoAs, positive ion mode ESI can be more sensitive than negative ion mode.[1][2] It is recommended to start with positive ion mode for better signal response.[1]
-
Poor Ionization Efficiency: The large and amphipathic nature of these molecules can lead to inefficient ionization. The choice of mobile phase additives is critical for improving protonation.[1]
-
In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source, especially with high cone voltage or capillary temperature settings. This fragmentation reduces the abundance of the intended precursor ion.[1]
-
Adduct Formation: The signal can be distributed among various ions, including the protonated molecule [M+H]+, as well as sodium [M+Na]+ and potassium [M+K]+ adducts.[1][2] This division of the signal lowers the intensity of any single species.
-
Sample Degradation: Acyl-CoAs are chemically unstable, particularly in aqueous solutions where they can hydrolyze.[3][4]
Q2: Which mobile phase additives are best for enhancing the signal of this compound?
A2: The selection of a mobile phase additive is crucial for achieving a strong and stable ESI signal. While trifluoroacetic acid (TFA) can provide good chromatographic separation, it is known to cause significant signal suppression in MS.[1] Buffered mobile phases often yield better results.
Q3: What are the typical adduct ions observed for this compound, and how can I control their formation?
A3: In positive ion mode, you can expect to see the protonated molecule [M+H]+, as well as sodium [M+Na]+ and potassium [M+K]+ adducts.[1][2] In negative ion mode, [M-H]- and [M-2H+Na]- adducts can be observed.[2] To minimize alkali metal adducts and favor the protonated molecule, consider the following:
-
Use high-purity solvents and reagents to minimize salt contamination.
-
Incorporate a small amount of a volatile acid like formic acid or acetic acid into the mobile phase to promote protonation.
-
Be aware that biological samples naturally contain salts, which can be difficult to completely remove.[5]
Q4: Can in-source fragmentation be beneficial?
A4: While in-source fragmentation is generally undesirable as it reduces the precursor ion intensity, the characteristic neutral loss of the phosphorylated ADP moiety (507 Da) is a hallmark of acyl-CoAs.[4] This fragmentation pattern can be leveraged in MS/MS analysis for specific detection using neutral loss scans or multiple reaction monitoring (MRM).[4][6]
Troubleshooting Guides
Issue: Low Signal Intensity or Complete Signal Loss
This guide provides a systematic approach to diagnosing and resolving low signal issues.
Caption: A logical workflow for troubleshooting low LC-MS signal.
Issue: Excessive In-Source Fragmentation
High in-source fragmentation leads to a diminished signal for the precursor ion. The following diagram outlines the steps to mitigate this issue.
Caption: Workflow for reducing in-source fragmentation.
Data Presentation
Table 1: Comparison of Mobile Phase Additives for Acyl-CoA Analysis
| Mobile Phase Additive | Ionization Mode | Signal Intensity | Chromatographic Performance | Comments |
| 0.1% Formic Acid (FA) | Positive | Good | Fair to Good | A standard starting point for many analyses.[1] |
| 0.1% Acetic Acid | Negative | Can improve signal over basic additives | Good | Suggested for lipidomics in negative mode.[7] |
| 10 mM Ammonium Acetate | Positive/Negative | Good to Excellent | Good | Provides buffering capacity and can enhance ionization.[1] |
| 10 mM Ammonium Formate | Positive | Excellent | Good | Often provides significant signal improvement.[1] |
| 0.1% Trifluoroacetic Acid (TFA) | Positive | Poor | Excellent | Causes severe signal suppression in ESI-MS.[1] |
Table 2: Recommended Starting ESI Source Parameters for Acyl-CoA Analysis
| Parameter | Recommended Range | Purpose |
| Capillary Voltage | 2000 - 4000 V | Generates the electrospray. |
| Cone/Fragmentor/Skimmer Voltage | 5 - 50 V | Controls ion transfer and can induce fragmentation.[8] |
| Source Temperature | 100 - 150 °C | Aids in desolvation; keep low to prevent thermal degradation.[1][9] |
| Desolvation Gas Temperature | 300 - 500 °C | Facilitates solvent evaporation.[1][10] |
| Desolvation Gas Flow | 500 - 800 L/hr | Assists in droplet evaporation.[1] |
| Nebulizer Gas Pressure | 30 - 60 psi | Controls aerosol formation for a stable spray.[1][10] |
Experimental Protocols
Protocol 1: Sample Preparation for Cellular Acyl-CoAs
This protocol is designed to extract acyl-CoAs from cultured cells while minimizing degradation.
-
Cell Harvesting: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lysis & Extraction: Add 500 µL of an ice-cold extraction solvent (e.g., Acetonitrile (B52724):Methanol:Water 40:40:20 v/v/v). Vortex vigorously for 1 minute.[1]
-
Protein Precipitation: Incubate the mixture at -20°C for 30 minutes to precipitate proteins.[1]
-
Clarification: Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[1]
-
Sample Collection: Carefully transfer the supernatant to a new microfuge tube.
-
Drying: Evaporate the solvent to dryness using a vacuum concentrator.[1]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as 50% acetonitrile with 10 mM ammonium formate.
Protocol 2: Optimization of ESI Source Parameters
A systematic approach is necessary for optimizing source parameters for a specific instrument and analyte.
-
Initial Infusion: Infuse a standard solution of this compound (e.g., 1 µM in 50% acetonitrile/water with 10 mM ammonium formate) at a constant flow rate (e.g., 5-10 µL/min).
-
Parameter Isolation: Adjust one parameter at a time while holding others constant, monitoring the signal intensity of the [M+H]+ ion.
-
Voltage Tuning:
-
Optimize the capillary voltage for a stable and intense signal.
-
Carefully tune the cone/fragmentor/skimmer voltage. Start at a low value and gradually increase, observing the trade-off between signal intensity and in-source fragmentation.
-
-
Gas Flow and Temperature Tuning:
-
Adjust the desolvation gas temperature and flow to maximize signal intensity without evidence of thermal degradation.
-
Optimize the nebulizer gas pressure to ensure a stable spray.
-
-
Verification: Once optimal parameters are established, verify them with a few injections on the LC-MS system to ensure they are suitable under chromatographic conditions.
Caption: Experimental workflow for ESI-MS source optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improving negative liquid chromatography/electrospray ionization mass spectrometry lipidomic analysis of human plasma using acetic acid as a mobile-phase additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Technical Support Center: Analysis of 16-methylnonadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 16-methylnonadecanoyl-CoA. The focus is on minimizing in-source fragmentation during mass spectrometry analysis to ensure accurate quantification and structural elucidation.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation (ISF) is the unintended fragmentation of an analyte that occurs in the ion source of a mass spectrometer before the ions enter the mass analyzer.[1][2] For a large and relatively complex molecule like this compound, ISF can lead to an underestimation of the intact molecule and the misidentification of fragments as other compounds, ultimately compromising the accuracy of your results.[1]
Q2: What are the characteristic fragment ions of long-chain acyl-CoAs like this compound in positive ion electrospray ionization mass spectrometry (ESI-MS)?
A2: In positive ion ESI-MS, long-chain acyl-CoAs typically exhibit a characteristic fragmentation pattern. The most common fragmentation involves the neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety, which corresponds to a loss of 507.0 Da.[3][4] Another key fragment ion often observed is at m/z 428.0365, corresponding to the adenosine 3',5'-diphosphate fragment.[5] The product ion retaining the acyl chain is also crucial for identification and quantification.[3]
Q3: Which ionization mode, positive or negative, is generally recommended for the analysis of this compound?
A3: For the analysis of fatty acyl-CoAs, positive ion mode ESI-MS is often preferred as it has been shown to be approximately three times more sensitive than negative ion mode.[3] Optimization of ionization, dissociation, and separation conditions is typically performed in positive ion mode for maximum sensitivity and specificity.[3]
Q4: How can I confirm if the fragmentation I am observing is happening in-source versus in the collision cell (CID)?
A4: To differentiate between in-source fragmentation and collision-induced dissociation (CID), you can perform an experiment where you gradually decrease the cone voltage (also known as declustering potential or fragmentor voltage). If the intensity of the fragment ions decreases relative to the precursor ion as you lower this voltage, it is indicative of in-source fragmentation.[2][6] CID fragments, on the other hand, are generated in the collision cell and their intensity is primarily dependent on the collision energy.
Troubleshooting Guide: Minimizing In-Source Fragmentation
This guide provides a systematic approach to troubleshooting and minimizing in-source fragmentation of this compound during LC-MS/MS analysis.
Problem: High abundance of fragment ions relative to the precursor ion for this compound.
Potential Cause 1: Ion Source settings are too harsh.
-
Solution: Optimize the ion source parameters. The primary parameter to adjust is the cone voltage (or declustering potential/fragmentor voltage). High cone voltages can induce fragmentation in the source.[2][6] Start with a low cone voltage and gradually increase it to find the optimal value that provides good ion intensity for the precursor ion with minimal fragmentation. The ion source temperature is another critical parameter. High temperatures can lead to thermal degradation and fragmentation.[2] Optimize the temperature to ensure efficient desolvation without causing the analyte to fragment.
Potential Cause 2: Suboptimal mobile phase composition.
-
Solution: The composition of your mobile phase can influence ionization efficiency and the stability of the ions in the gas phase. For reversed-phase chromatography of acyl-CoAs, mobile phases consisting of water and organic solvents like acetonitrile (B52724) or methanol (B129727) are common.[6] The use of additives can also be beneficial. For example, the addition of a small amount of a weak acid or base can affect the charge state and stability of the analyte. However, for acyl-CoAs, neutral or slightly acidic pH is generally preferred to maintain stability.
Potential Cause 3: Inefficient desolvation.
-
Solution: Inefficient desolvation can lead to the formation of adducts and unstable ions that are more prone to fragmentation. Optimize the nebulizer gas flow and the desolvation gas flow and temperature .[6] Increasing these parameters can improve the desolvation process, but excessive flows or temperatures can also contribute to fragmentation, so a careful balance is necessary.
Data Presentation: Recommended Starting Parameters for ESI-MS Analysis of Long-Chain Acyl-CoAs
The following table provides a starting point for optimizing your mass spectrometer settings for the analysis of this compound. Note that optimal values will vary depending on the specific instrument and experimental conditions.
| Parameter | Recommended Starting Range | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Higher sensitivity for acyl-CoAs.[3] |
| Capillary Voltage | 3.0 - 4.5 kV | To achieve stable electrospray. |
| Cone Voltage | 10 - 40 V | Lower values minimize in-source fragmentation.[6] |
| Source Temperature | 100 - 150 °C | Prevents thermal degradation.[2] |
| Desolvation Temperature | 250 - 400 °C | Ensures efficient solvent removal. |
| Nebulizer Gas Flow | Instrument Dependent | Optimize for stable spray. |
| Desolvation Gas Flow | Instrument Dependent | Optimize for efficient desolvation. |
Experimental Protocols
Protocol 1: Optimization of Cone Voltage to Minimize In-Source Fragmentation
-
Prepare a standard solution of this compound at a known concentration in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate.
-
Set the mass spectrometer to acquire full scan mass spectra in positive ion mode.
-
Begin with a low cone voltage (e.g., 10 V).
-
Acquire a mass spectrum and record the intensities of the precursor ion and any observed fragment ions.
-
Increase the cone voltage in small increments (e.g., 5 V) and repeat step 5.
-
Continue this process up to a higher cone voltage (e.g., 60 V).
-
Plot the intensity of the precursor ion and fragment ions as a function of the cone voltage.
-
The optimal cone voltage will be the value that maximizes the precursor ion signal while minimizing the fragment ion signals.
Mandatory Visualization
Caption: Troubleshooting workflow for minimizing in-source fragmentation.
Caption: Step-by-step workflow for cone voltage optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Quantifying Low-Abundance 16-methylnonadecanoyl-CoA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the quantification of low-abundance 16-methylnonadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low-abundance this compound?
The quantification of low-abundance long-chain acyl-CoAs like this compound is inherently challenging due to several factors:
-
Low Physiological Concentrations: These molecules are often present in very small quantities in biological samples, making detection difficult.
-
Analyte Instability: Acyl-CoAs are susceptible to degradation. It is crucial to process samples quickly at low temperatures and store them at -80°C as a dry pellet to minimize degradation.[1][2]
-
Adsorption: The phosphate (B84403) groups in acyl-CoAs have a high affinity for glass and metallic surfaces, which can lead to significant analyte loss during sample preparation and analysis.[3]
-
Ion Suppression: In liquid chromatography-mass spectrometry (LC-MS/MS), co-eluting substances from the sample matrix can interfere with the ionization of the target analyte, leading to inaccurate quantification.[1]
-
Lack of Commercial Standards: The availability of specific, stable isotope-labeled internal standards for every acyl-CoA is limited, complicating accurate quantification.[1]
Q2: Which analytical technique is most suitable for quantifying this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method for the quantification of acyl-CoAs.[1] This technique, often utilizing multiple reaction monitoring (MRM), allows for the specific detection and quantification of precursor-to-product ion transitions for each acyl-CoA species.[1][4]
Q3: How can I improve the stability of my this compound samples during preparation?
To minimize the degradation of acyl-CoAs, samples should be processed rapidly on ice and stored as dry pellets at -80°C.[1] Reconstitution just prior to analysis in a non-aqueous or buffered solution can improve stability compared to unbuffered aqueous solutions.[1][2] Using glass sample vials instead of plastic can also decrease signal loss and improve sample stability.[5][6]
Q4: What is a suitable internal standard for quantifying this compound if a stable isotope-labeled version is unavailable?
When a stable isotope-labeled internal standard is not available, odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0), are effective alternatives as they are not typically present in biological samples.[1]
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
| Possible Cause | Recommended Solution |
| Sample Degradation | Ensure rapid quenching of metabolic activity, keep samples on ice throughout preparation, and store extracts as dry pellets at -80°C.[1] Reconstitute just prior to analysis. |
| Inefficient Extraction | Optimize the extraction protocol. Methods using acetonitrile (B52724) and isopropanol (B130326) have shown good recoveries for long-chain acyl-CoAs.[7][8] Consider solid-phase extraction (SPE) for sample cleanup and concentration. |
| Analyte Adsorption | Use low-binding tubes and glassware. A derivatization strategy, such as phosphate methylation, can resolve analyte loss due to the high affinity of phosphate groups to surfaces.[3] |
| Poor Ionization in MS | Optimize mass spectrometer source parameters. Ensure the mobile phase composition is compatible with efficient electrospray ionization. Operating at a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and resolution.[1][9] |
Issue 2: Poor Chromatographic Peak Shape or Resolution
| Possible Cause | Recommended Solution |
| Suboptimal Column Chemistry | For long-chain acyl-CoAs, reversed-phase chromatography with a C18 column is common.[1][9] |
| Inappropriate Mobile Phase | The use of ion-pairing agents or a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution for acyl-CoAs.[1][9] |
| Co-elution with Interfering Species | Adjust the gradient elution profile to better separate this compound from other matrix components. |
Issue 3: Inaccurate or Imprecise Quantification
| Possible Cause | Recommended Solution |
| Matrix Effects (Ion Suppression or Enhancement) | Improve chromatographic separation to resolve the analyte from interfering species.[1] Construct calibration curves in a matrix that closely matches the study samples.[1] |
| Non-Linearity of Calibration Curve | Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.[1] |
| Lack of an Appropriate Internal Standard | If a stable isotope-labeled standard is unavailable, use an odd-chain acyl-CoA that has a similar chain length to your analyte.[1] Ensure the internal standard is added early in the sample preparation process to account for variability in extraction efficiency. |
Data Presentation
Table 1: Comparison of Extraction Method Performance for Long-Chain Acyl-CoAs
| Extraction Method | Principle | Typical Extraction Yield (%) | Purity | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Acetonitrile/Isopropanol with SPE | Organic solvent extraction followed by solid-phase extraction (SPE) purification.[7][8] | 83-90% (for SPE step)[7][8] | High | Moderate | Moderate | High recovery and purity.[7][8] | Multi-step procedure. |
| Folch Method | Liquid-liquid extraction using a chloroform-methanol mixture.[10] | High | Good, but can co-extract non-lipid components.[10] | Long (6-24 hours) | High | Well-established and exhaustive extraction.[10] | Time-consuming, large solvent volume, potential for thermal degradation.[10] |
Table 2: Reported Limits of Quantification (LOQs) for Long-Chain Acyl-CoAs using LC-MS/MS
| Acyl-CoA Chain Length | Limit of Quantification (LOQ) | Reference |
| Very-long-chain acyl-CoAs | 4.2 nM | [3] |
| Short-chain acyl-CoAs | 16.9 nM | [3] |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs.[7][11]
-
Homogenization: Homogenize tissue samples (<100 mg) in a glass homogenizer with ice-cold 100 mM KH2PO4 buffer (pH 4.9).[11]
-
Solvent Extraction: Add 2-propanol and re-homogenize. Extract the acyl-CoAs from the homogenate by adding acetonitrile.[11]
-
Purification (SPE):
-
Bind the acyl-CoAs in the extract to an oligonucleotide or 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel solid-phase extraction (SPE) column.[7][11]
-
Wash the column to remove unretained species.[7]
-
Elute the acyl-CoAs using 2-propanol or a methanol/ammonium formate (B1220265) mixture.[7][11]
-
-
Concentration: Concentrate the eluent under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in an appropriate solvent (e.g., a non-aqueous or buffered solution) just prior to LC-MS/MS analysis.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Recovery of 16-methylnonadecanoyl-CoA from Complex Biological Samples
Welcome to the technical support center for optimizing the recovery of 16-methylnonadecanoyl-CoA and other long-chain acyl-CoAs from complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the recovery of this compound?
A1: The recovery of long-chain acyl-CoAs like this compound is primarily influenced by three critical factors:
-
Sample Handling and Storage: Due to their inherent instability, immediate processing of fresh tissue is optimal.[1] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] Repeated freeze-thaw cycles should be strictly avoided as they can significantly impact the stability of lipids.[1]
-
Extraction Method: The choice of extraction solvent and methodology is crucial. A common and effective method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1] Solid-phase extraction (SPE) is often employed for purification and to increase recovery rates.[1]
-
Analyte Stability: Long-chain acyl-CoAs are susceptible to both enzymatic and chemical degradation.[1] Working quickly, on ice, and using appropriate buffers and solvents are essential to preserve the integrity of the analytes throughout the extraction process.[1]
Q2: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?
A2: Low yields of long-chain acyl-CoAs can stem from several factors. Here's a troubleshooting guide to address this issue:
-
Incomplete Cell Lysis/Homogenization: Ensure thorough homogenization of the tissue to effectively release the acyl-CoAs. A glass homogenizer is often recommended.[2]
-
Suboptimal Solvent Extraction: The ratio and type of organic solvents are critical. A mixture of acetonitrile and isopropanol is commonly used for efficient extraction.[2][3]
-
Degradation During Extraction: Keep samples on ice at all times and use pre-chilled solvents and equipment to minimize enzymatic activity.
-
Inefficient Solid-Phase Extraction (SPE): Ensure the SPE column is appropriate for long-chain acyl-CoAs and that the loading, washing, and elution steps are optimized. 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges are a suitable choice.[3]
-
Loss During Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator to avoid overheating and degradation of the sample.[4]
Q3: What type of solid-phase extraction (SPE) column is recommended for purifying this compound?
A3: For the purification of long-chain acyl-CoAs, a weak anion exchange SPE column is often recommended. Specifically, 2-(2-pyridyl)ethyl functionalized silica gel cartridges have been shown to be effective.[3] These columns allow for the binding of acyl-CoAs under acidic conditions and elution under neutral or slightly basic conditions, which helps to maintain the stability of the thioester bond.[3]
Q4: How can I quantify the recovered this compound?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantifying long-chain acyl-CoAs.[5][6] This technique allows for the separation of different acyl-CoA species by their chain length and degree of saturation, followed by their specific detection and quantification based on their mass-to-charge ratio.[5][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery Yield | Incomplete tissue homogenization. | Use a glass homogenizer and ensure the tissue is completely disrupted.[2] |
| Inefficient solvent extraction. | Use a mixture of acetonitrile and 2-propanol for extraction.[2] | |
| Degradation of acyl-CoAs. | Perform all steps on ice and use pre-chilled buffers and solvents.[1] | |
| Poor SPE performance. | Use a 2-(2-pyridyl)ethyl functionalized silica gel SPE column. Ensure proper conditioning, loading, washing, and elution.[3] | |
| High Variability Between Replicates | Inconsistent sample handling. | Standardize the entire procedure, from tissue collection to final analysis. Avoid freeze-thaw cycles.[1] |
| Pipetting errors with viscous organic solvents. | Use positive displacement pipettes for accurate handling of organic solvents. | |
| Presence of Interfering Peaks in LC-MS/MS | Co-elution of other lipids. | Optimize the HPLC gradient to improve the separation of acyl-CoAs.[2] |
| Contamination from plasticware. | Use glass tubes and vials whenever possible to avoid leaching of contaminants. |
Experimental Protocols
Protocol 1: Extraction and Purification of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs.[2][3][4]
Materials:
-
Frozen tissue sample (50-100 mg)
-
Glass homogenizer
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[2]
-
2-Propanol
-
Acetonitrile
-
Solid-Phase Extraction (SPE) Columns: 2-(2-pyridyl)ethyl functionalized silica gel[3]
-
Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v)[4]
-
Elution Solution: Methanol/250 mM Ammonium Formate (4:1, v/v)[3]
-
Internal standard (e.g., heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Extraction:
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the Wash Solution through it.[4]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.[4]
-
Washing: Wash the column with 2 mL of the Wash Solution to remove unbound impurities.[4]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the Elution Solution.[4]
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[4]
-
Reconstitute the dried sample in an appropriate solvent for LC-MS/MS analysis.
-
Data Presentation
Table 1: Representative Recovery of Long-Chain Acyl-CoAs Using Solvent Extraction and SPE
| Acyl-CoA Species | Tissue Extraction Recovery (%) | Solid-Phase Extraction Recovery (%) | Overall Recovery (%) | Reference |
| Acetyl-CoA | 93 - 104 | 83 - 90 | ~77 - 94 | [3] |
| Octanoyl-CoA | 93 - 104 | 83 - 90 | ~77 - 94 | [3] |
| Oleoyl-CoA | 93 - 104 | 83 - 90 | ~77 - 94 | [3] |
| Palmitoyl-CoA | 93 - 104 | 83 - 90 | ~77 - 94 | [3] |
| Arachidonyl-CoA | 93 - 104 | 83 - 90 | ~77 - 94 | [3] |
| General Long-Chain Acyl-CoAs | 70 - 80 | Not specified | ~70 - 80 | [2] |
Note: Recovery can vary depending on the specific tissue type and experimental conditions.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
dealing with co-eluting isomers in 16-methylnonadecanoyl-CoA analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of 16-methylnonadecanoyl-CoA, with a special focus on resolving co-eluting isomers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common co-eluting isomers?
A1: this compound is a long-chain branched fatty acyl-CoA, specifically an anteiso fatty acid with a methyl group on the antepenultimate (n-2) carbon. Its most common co-eluting isomer is iso-18-methyloctadecanoyl-CoA, where the methyl group is on the penultimate (n-1) carbon. Other potential co-eluting species include straight-chain and other branched-chain fatty acyl-CoAs of similar chain length and polarity.
Q2: Why is the separation of these isomers critical?
A2: Accurate quantification of individual branched-chain fatty acyl-CoA isomers is crucial for understanding their distinct roles in metabolic pathways, such as fatty acid synthesis and degradation.[1] In clinical research, specific isomers can be biomarkers for certain metabolic disorders.[2] For drug development professionals, understanding the metabolism of branched-chain fatty acids is important for evaluating drug efficacy and off-target effects.
Q3: What are the primary analytical challenges in separating this compound and its isomers?
A3: The main challenge stems from the high structural similarity of the isomers, which results in nearly identical physicochemical properties. This leads to poor chromatographic resolution in standard reversed-phase liquid chromatography (LC) systems and difficulty in distinguishing them by mass spectrometry (MS) without optimized methods.
Q4: What is the characteristic fragmentation pattern of acyl-CoAs in tandem mass spectrometry?
A4: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da in positive ion mode tandem mass spectrometry.[3][4][5] This corresponds to the loss of the 3'-phosphoadenosine diphosphate (B83284) moiety. While this is a useful signature for identifying a compound as an acyl-CoA, it does not typically differentiate between isomers.[6]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Isomers
-
Symptoms:
-
A single, broad, or asymmetric peak is observed where multiple isomers are expected.
-
Inconsistent retention times for the analyte peak across different runs.
-
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inadequate Stationary Phase Chemistry | - Switch to a column with different selectivity. Consider a C30 column for enhanced separation of long-chain hydrophobic compounds.[7] - For chiral separation of the free fatty acids , a chiral stationary phase (e.g., polysaccharide-based columns like Chiralpak IG-U) can be effective.[8] Note that this would require hydrolysis of the CoA ester. |
| Suboptimal Mobile Phase Composition | - Modify the organic solvent. Try different ratios of acetonitrile, methanol (B129727), or isopropanol. - Adjust the pH. Small changes in pH can alter the ionization state and interaction with the stationary phase. - Introduce a low concentration of a different ion-pairing reagent , but be aware of potential ion suppression in the MS source. |
| Inadequate Temperature Control | - Optimize the column temperature. Lowering the temperature can sometimes enhance the separation of isomers.[7] |
| Gradient Profile Not Optimized | - Decrease the gradient slope. A shallower gradient provides more time for the isomers to interact with the stationary phase and achieve separation. - Introduce an isocratic hold at a specific solvent composition where isomers are most likely to separate. |
Issue 2: Inability to Distinguish Isomers by Mass Spectrometry
-
Symptoms:
-
Identical precursor and product ions for co-eluting peaks in a multiple reaction monitoring (MRM) experiment.
-
Identical fragmentation patterns in a full scan MS/MS analysis.
-
-
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Standard Collision-Induced Dissociation (CID) is Insufficient | - Optimize collision energy (CE). Perform a CE ramp to find an energy level that may produce unique fragment ions for each isomer. - Consider alternative fragmentation techniques if available, such as Electron-Capture Dissociation (ECD) or Ultraviolet Photodissociation (UVPD). |
| Co-elution Prevents Clean Spectra | - Improve chromatographic separation using the steps outlined in "Issue 1" to ensure a purer population of each isomer enters the mass spectrometer at any given time. |
| Use of a Low-Resolution Mass Spectrometer | - Employ a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap to detect subtle mass differences in fragment ions. |
| Lack of Isomer-Specific Fragmentation | - Investigate Ion Mobility Spectrometry (IMS). IMS separates ions based on their size, shape, and charge in the gas phase, providing an additional dimension of separation that can resolve isomers.[9][10][11] |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound
This protocol is a representative method adapted from established procedures for long-chain acyl-CoA analysis.
-
Sample Preparation (Extraction from Tissue or Cells):
-
Homogenize 50-100 mg of tissue or a cell pellet in 1 mL of ice-cold 10% (w/v) trichloroacetic acid.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the pellet twice with 1 mL of ice-cold 2% (w/v) trichloroacetic acid.
-
Resuspend the pellet in 500 µL of a 1:1 (v/v) solution of methanol and water.
-
Add an internal standard (e.g., C17:0-CoA).
-
Vortex thoroughly and centrifuge at 12,000 x g for 5 minutes.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Liquid Chromatography Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 150 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 (v/v) acetonitrile:water.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: Linear gradient from 20% to 95% B
-
15-20 min: Hold at 95% B
-
20.1-25 min: Return to 20% B and equilibrate.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): Determined by the exact mass of this compound.
-
Product Ion (Q3): Typically the fragment resulting from the neutral loss of 507 Da.[3][4][5]
-
Source Parameters: Optimize spray voltage, gas flows, and temperatures for the specific instrument.
-
Quantitative Data
The following tables provide example MRM transitions and retention time data that could be expected for long-chain acyl-CoAs. Actual values will need to be empirically determined on your specific LC-MS system.
Table 1: Example MRM Transitions for Long-Chain Acyl-CoAs
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| C16:0-CoA | 1006.4 | 499.4 | 50 | 35 |
| This compound | 1048.5 | 541.5 | 50 | 38 |
| C17:0-CoA (Internal Standard) | 1020.4 | 513.4 | 50 | 36 |
| C18:0-CoA | 1034.5 | 527.5 | 50 | 37 |
Table 2: Example Chromatographic Performance
| Compound | Expected Retention Time (min) | Peak Width (sec) | Asymmetry Factor |
| C16:0-CoA | 12.5 | 6 | 1.1 |
| This compound | 14.2 | 7 | 1.2 |
| Isomer of this compound | 14.3 | 7 | 1.2 |
| C17:0-CoA (Internal Standard) | 13.4 | 6 | 1.1 |
| C18:0-CoA | 15.1 | 7 | 1.1 |
Visualizations
Branched-Chain Fatty Acid Beta-Oxidation Pathway
The following diagram illustrates the mitochondrial beta-oxidation pathway for a branched-chain fatty acid, which results in the production of acetyl-CoA and propionyl-CoA.[12]
Caption: Mitochondrial beta-oxidation of branched-chain fatty acids.
Troubleshooting Workflow for Co-eluting Isomers
This diagram provides a logical workflow for addressing issues of co-elution in the analysis of this compound.
Caption: Logical workflow for troubleshooting co-eluting isomers.
References
- 1. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 2. lipotype.com [lipotype.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral Discrimination of Branched-chain Fatty Acids by Reversed-phase HPLC after Labeling with a Chiral Fluorescent Conversion Reagent [jstage.jst.go.jp]
- 8. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
optimization of collision energy for 16-methylnonadecanoyl-CoA fragmentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of collision energy and LC-MS/MS analysis of 16-methylnonadecanoyl-CoA.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the expected fragmentation pattern for this compound in positive ion mode ESI-MS/MS?
A1: In positive ion mode, long-chain acyl-CoAs like this compound typically exhibit a characteristic fragmentation pattern. The most common and often most abundant fragmentation is the neutral loss of the 3'-phospho-AMP-pantetheine portion of the molecule, which corresponds to a neutral loss of 507.0 Da.[1][2][3][4] Another characteristic fragment ion that may be observed is at m/z 428.0365, corresponding to the adenosine (B11128) 3',5'-diphosphate moiety.[3][5] Therefore, for this compound (expected [M+H]⁺ of approximately m/z 1076.7), the primary product ion to monitor would be around m/z 569.7.
Q2: I am not observing the expected fragment ions or the signal is very weak. What are the common causes and solutions?
A2: Weak or absent fragment ion signals can stem from several issues. Here is a troubleshooting guide:
-
Suboptimal Collision Energy: The applied collision energy may be too low to induce fragmentation or too high, causing the precursor ion to fragment into very small, unobserved ions. It is crucial to perform a collision energy optimization experiment.
-
Poor Ionization Efficiency: Long-chain acyl-CoAs can be challenging to ionize. Ensure your electrospray source parameters are optimized. Key parameters to check include spray voltage (typically around 3.5 kV), sheath gas flow, and capillary temperature (around 275°C).[6]
-
Analyte Instability: Acyl-CoAs can be unstable in aqueous solutions, leading to degradation before analysis. It is recommended to reconstitute dried extracts in a solution like 50% methanol (B129727) with a low concentration of ammonium (B1175870) acetate (B1210297) to improve stability.[1]
-
Sample Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of this compound. Ensure your chromatographic separation is adequate to resolve the analyte from major interfering species. Using a divert valve to direct the flow to waste during the initial and final parts of the chromatographic run can also help.[1]
-
Incorrect Mass Spectrometer Settings: Double-check that the precursor ion m/z is correctly entered in your MS/MS method and that the scan range for your product ions includes the expected m/z of 569.7.
Q3: What is a good starting point for collision energy for this compound?
A3: For long-chain acyl-CoAs, a collision energy in the range of 30-45 eV is a common starting point.[1][6] However, the optimal collision energy is instrument-dependent. It is highly recommended to perform a collision energy optimization for your specific instrument and compound.
Q4: My chromatographic peaks for this compound are tailing or broad. How can I improve the peak shape?
A4: Poor peak shape for long-chain acyl-CoAs is a common issue. Here are some potential solutions:
-
Mobile Phase Composition: The pH of the mobile phase can significantly impact peak shape. Using a mobile phase with a slightly basic pH, such as one containing ammonium hydroxide, can improve peak shape for acyl-CoAs.[6][7]
-
Column Choice: A C8 or C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.[1][6] Ensure your column is in good condition and not overloaded.
-
Analyte Adsorption: Acyl-CoAs can adsorb to active sites in the LC system, leading to peak tailing. Using PEEK tubing and vials or glass vials can sometimes mitigate this issue.
Experimental Protocols
Protocol 1: Optimization of Collision Energy for this compound
This protocol describes how to determine the optimal collision energy for the fragmentation of this compound using direct infusion into a tandem mass spectrometer.
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound standard in a solvent compatible with your mass spectrometer's ion source, such as 50% methanol in water with 10 mM ammonium acetate.
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer's ion source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS Settings:
-
Set the mass spectrometer to positive electrospray ionization (ESI) mode.
-
Optimize ion source parameters (e.g., spray voltage, capillary temperature, gas flows) to obtain a stable and strong signal for the precursor ion ([M+H]⁺) of this compound.
-
Set up a product ion scan mode where the precursor ion of this compound is isolated.
-
-
Collision Energy Ramp:
-
Create an experiment where the collision energy is ramped over a range of values (e.g., from 10 eV to 60 eV in 2-5 eV steps).
-
For each collision energy step, acquire a product ion spectrum.
-
-
Data Analysis:
-
Monitor the intensity of the characteristic product ion (around m/z 569.7, corresponding to the neutral loss of 507.0 Da).
-
Plot the intensity of this product ion as a function of the collision energy.
-
The collision energy that yields the highest intensity for the product ion is the optimal collision energy for your instrument.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general workflow for the analysis of this compound from a biological extract.
-
Sample Preparation:
-
Extract the acyl-CoAs from your biological sample using a suitable method, such as protein precipitation with sulfosalicylic acid or a solid-phase extraction (SPE) protocol.
-
Evaporate the solvent from the extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water with 10 mM ammonium acetate).
-
-
Chromatographic Separation:
-
Column: C18 or C8 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium acetate or 15 mM ammonium hydroxide.
-
Mobile Phase B: Acetonitrile or methanol with the same additive as Mobile Phase A.
-
Gradient: Develop a gradient that starts with a low percentage of Mobile Phase B and ramps up to a high percentage to elute the hydrophobic long-chain acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization: Positive Electrospray Ionization (ESI).
-
Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition from the precursor ion of this compound to its characteristic product ion, using the collision energy determined in Protocol 1.
-
Source Parameters: Use optimized source parameters for stable and efficient ionization.
-
Quantitative Data Summary
| Analyte Class | Precursor Ion | Characteristic Fragment | Typical Collision Energy Range (eV) | Reference |
| Long-Chain Acyl-CoAs | [M+H]⁺ | Neutral Loss of 507.0 Da | 30 - 45 | [1][6] |
| Long-Chain Acyl-CoAs | [M+H]⁺ | m/z 428.0365 | Instrument Dependent | [3][5] |
Visualizations
Caption: Workflow for Collision Energy Optimization.
Caption: Troubleshooting Decision Tree for Weak Signal.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Preventing Degradation of 16-Methylnonadecanoyl-CoA During Storage
For researchers, scientists, and drug development professionals utilizing 16-methylnonadecanoyl-CoA, maintaining its integrity during storage is paramount for reproducible and accurate experimental outcomes. This guide provides detailed troubleshooting advice and frequently asked questions to address common challenges in preventing the degradation of this long-chain saturated fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The degradation of this compound primarily occurs through two main pathways:
-
Hydrolysis: The thioester bond is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions. This results in the formation of coenzyme A (CoA) and free 16-methylnonadecanoic acid. Acyl-CoAs are known to be unstable in aqueous solutions, with the rate of hydrolysis increasing in alkaline and strongly acidic environments[1][2].
-
Oxidation: The sulfur atom in the thioester linkage is vulnerable to oxidation by atmospheric oxygen and other reactive oxygen species (ROS)[2]. This can lead to the formation of sulfoxides and other oxidized byproducts, rendering the molecule inactive in most biological assays.
Q2: What is the optimal temperature for long-term storage of this compound?
A2: For long-term stability, it is recommended to store this compound as a dry powder or in an anhydrous organic solvent at -20°C or, for even greater stability, at -80°C. Storing samples as dry pellets at -80°C is a strategy to preserve stability[3][4]. When stored as a powder at -20°C, long-chain fatty acyl-CoAs are expected to be stable for at least one year[1][5]. Aqueous solutions are not recommended for long-term storage due to rapid degradation[1][5].
Q3: Should I store this compound in an aqueous solution or an organic solvent?
A3: Organic solvents are highly recommended over aqueous solutions for the storage of this compound. Acyl-CoAs are notoriously unstable in water due to hydrolysis[1][2][5]. Methanol (B129727) has been shown to provide good stability for acyl-CoAs over 24 hours[1]. If an aqueous buffer is necessary for experimental reasons, it should be used for the shortest time possible and maintained at a slightly acidic to neutral pH.
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of the thioester bond is pH-dependent. It is most stable in slightly acidic to neutral conditions (pH 4-7). Both strongly acidic and, particularly, alkaline conditions accelerate the rate of hydrolysis[1][2]. Therefore, if short-term aqueous storage is unavoidable, use a buffered solution within this pH range.
Q5: Can I use antioxidants to prevent the degradation of this compound?
A5: Yes, the use of antioxidants can be beneficial, especially to mitigate oxidative degradation. Butylated hydroxytoluene (BHT) is a common antioxidant used to protect lipids from oxidation[6][7]. While specific quantitative data on the effect of antioxidants on long-chain acyl-CoA stability is limited, their general ability to prevent lipid peroxidation suggests they can be a valuable addition to storage solutions, particularly if the sample will be exposed to air.
Q6: How many times can I freeze and thaw my this compound sample?
A6: It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and increase the rate of degradation[8]. The best practice is to aliquot the stock solution into single-use volumes before freezing. This ensures that the main stock remains undisturbed and minimizes degradation of the working aliquots.
Troubleshooting Guide
Issue 1: Inconsistent results in enzymatic assays using stored this compound.
| Possible Cause | Recommended Solution |
| Degradation of this compound | 1. Verify Integrity: Analyze an aliquot of your stored sample using LC-MS/MS to check for the presence of degradation products such as free 16-methylnonadecanoic acid and coenzyme A. 2. Prepare Fresh Aliquots: If degradation is confirmed, discard the old stock and prepare new aliquots from a fresh, solid sample. 3. Optimize Storage: Review your storage protocol against the recommendations in this guide (e.g., store as a dry powder or in an anhydrous organic solvent at -80°C, aliquot to avoid freeze-thaw cycles). |
| Incorrect Concentration of Stock Solution | 1. Re-quantify: Use a reliable method such as a fluorometric assay kit or LC-MS/MS with a standard curve to accurately determine the concentration of your stock solution[5][9]. 2. Use Calibrated Equipment: Ensure that all pipettes and balances used for preparing solutions are properly calibrated. |
| Presence of Inhibitors | 1. Check for Contaminants: Analyze your stock solution for any potential contaminants that could inhibit your enzymatic reaction. 2. Use High-Purity Solvents: Always use high-purity, anhydrous solvents for preparing stock solutions. |
Issue 2: Precipitate formation in the this compound stock solution upon thawing.
| Possible Cause | Recommended Solution |
| Low Solubility at Low Temperatures | 1. Gentle Warming and Vortexing: Warm the vial to room temperature and vortex gently to redissolve the precipitate. Sonication may also be used if necessary[5]. 2. Change Solvent: If precipitation is a recurring issue, consider preparing the stock solution in a different organic solvent with better solubilizing properties for long-chain fatty acyl-CoAs, such as a mixture of methanol and water[10]. |
| Hydrolysis Product Precipitation | 1. Analyze for Degradation: The precipitate could be the less soluble free fatty acid degradation product. Analyze the sample via LC-MS/MS to confirm. 2. Discard and Prepare Fresh: If significant degradation has occurred, it is best to discard the stock and prepare a new one. |
Data on Storage Conditions and Stability
Table 1: Recommended Long-Term Storage Conditions for this compound
| Storage Form | Temperature | Solvent/Atmosphere | Expected Stability |
| Solid Powder | -20°C | Sealed vial under inert gas (e.g., argon or nitrogen) | At least 1 year[1][5] |
| Solid Powder | -80°C | Sealed vial under inert gas (e.g., argon or nitrogen) | > 1 year |
| Anhydrous Organic Solvent | -20°C | Anhydrous methanol or ethanol (B145695) in a sealed vial under inert gas | Up to 6 months (aliquoted) |
| Anhydrous Organic Solvent | -80°C | Anhydrous methanol or ethanol in a sealed vial under inert gas | > 6 months (aliquoted) |
Table 2: Factors Influencing the Degradation Rate of Long-Chain Acyl-CoAs in Solution
| Factor | Condition | Effect on Stability | Reference |
| Solvent | Aqueous Solution | Rapid degradation | [1][5] |
| Methanol | Relatively stable over 24 hours | [1][2] | |
| pH (in aqueous solution) | Strongly Acidic or Alkaline | Increased hydrolysis | [1][2] |
| Neutral (pH ~7) | Moderate stability for short periods | [2][3] | |
| Temperature | Room Temperature | Significant degradation within hours to days | [11] |
| 4°C | Slower degradation, but still significant over 24-48 hours | [3] | |
| Additives | Antioxidants (e.g., BHT) | May reduce oxidative degradation | [6][7] |
| Handling | Repeated Freeze-Thaw Cycles | Increased degradation | [8] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh the desired amount of the solid in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, high-purity methanol or ethanol to achieve the desired stock concentration.
-
Vortex gently until the solid is completely dissolved. If necessary, brief sonication can be used.
-
Immediately aliquot the stock solution into single-use, amber glass vials.
-
Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before tightly capping.
-
Store the aliquots at -80°C.
Protocol 2: Assessment of this compound Integrity by LC-MS/MS
This protocol provides a general workflow for the analysis of this compound.
-
Sample Preparation:
-
Thaw a single-use aliquot of your this compound stock solution at room temperature.
-
Dilute the sample to an appropriate concentration for LC-MS/MS analysis using a suitable solvent (e.g., 50% acetonitrile (B52724) in water).
-
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 70:30 v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: Start with a low percentage of Mobile Phase B and ramp up to a high percentage to elute the hydrophobic long-chain acyl-CoA.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) or a neutral loss scan.
-
MRM Transitions: Monitor for the precursor ion of this compound and its characteristic product ions. A common fragmentation for acyl-CoAs is the neutral loss of the phospho-ADP moiety (507 Da)[2][4].
-
Degradation Product Monitoring: Include MRM transitions for potential degradation products, such as free 16-methylnonadecanoic acid and coenzyme A.
-
Visualizing Degradation and Troubleshooting
Degradation Pathways of this compound
Figure 1. Primary degradation pathways of this compound.
Troubleshooting Workflow for Suspected Degradation
Figure 2. Logical workflow for troubleshooting inconsistent results.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ir.uitm.edu.my [ir.uitm.edu.my]
- 8. researchgate.net [researchgate.net]
- 9. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the dual functions of butylated hydroxytoluene, vitamin E and vitamin C as antioxidants and anti-glycation agents in vitro: Implications for skin health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
reducing background noise in 16-methylnonadecanoyl-CoA MRM transitions
Welcome to the technical support center for the analysis of 16-methylnonadecanoyl-CoA using Multiple Reaction Monitoring (MRM). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce background noise in their LC-MS/MS experiments, ensuring high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for acyl-CoAs like this compound?
A1: Acyl-CoAs commonly exhibit a characteristic fragmentation pattern in positive ion mode tandem mass spectrometry (MS/MS). This involves a neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine diphosphate (B83284) moiety.[1][2][3] For this compound (C20H39O7S P), the precursor ion ([M+H]+) would be calculated, and the primary product ion would be [M+H - 507]+. A secondary, less abundant product ion at m/z 428 is also often observed, representing the adenosine-3',5'-diphosphate fragment.[3]
Q2: What are the most common sources of high background noise in my MRM chromatograms?
A2: High background noise in LC-MS/MS analysis can originate from several sources, including:
-
Contaminated Solvents and Reagents: Impurities in your mobile phase, even in high-purity solvents, can contribute to a noisy baseline.[4]
-
Instrument Contamination: Residuals from previous samples, detergents, or plasticizers can accumulate in the ion source, transfer optics, and mass analyzer.[4]
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of your target analyte, leading to ion suppression or enhancement and increased noise.[5]
-
Suboptimal MS Parameters: Inappropriate cone voltage, collision energy, or cone gas flow can lead to inefficient ion transmission and increased background.
Q3: How can I differentiate between chemical noise and electronic noise?
A3: A simple way to distinguish between chemical and electronic noise is to turn off the LC flow to the mass spectrometer. If the noise level significantly drops, it is likely chemical noise originating from the LC system or your sample. If the noise persists, it may be electronic noise, which could require intervention from a service engineer.
Troubleshooting Guide: Reducing Background Noise
This guide provides a systematic approach to identifying and mitigating sources of background noise in your this compound MRM analysis.
Step 1: Assess Solvent and Reagent Purity
High-purity, LC-MS grade solvents and additives are crucial for minimizing background noise.[4]
-
Action: Prepare fresh mobile phases using the highest quality solvents available.
-
Verification: Run a blank gradient (without injection) to assess the baseline noise. If the noise is significantly lower, your previous solvents were likely contaminated.
Step 2: Clean the Mass Spectrometer Ion Source
Contamination of the ion source is a frequent cause of increased background noise.[6]
-
Action: Follow the manufacturer's protocol to clean the ion source components, including the ESI probe, capillary, and cone.
-
Verification: After re-installing and calibrating the source, infuse a clean solvent and monitor the background noise levels.
Step 3: Optimize MS Parameters
Optimizing key mass spectrometer parameters can significantly improve the signal-to-noise ratio (S/N).
-
Cone Voltage: This parameter influences the transmission of ions from the source. An optimization study can help find the balance between analyte signal and noise reduction.
-
Cone Gas Flow: Increasing the cone gas flow can help to desolvate ions more efficiently and reduce the formation of solvent clusters, thereby lowering background noise.
-
Collision Energy (CE): Proper CE is critical for efficient fragmentation of the precursor ion to the product ion. Optimizing this parameter for each MRM transition will maximize the signal of your analyte.
Step 4: Address Potential Matrix Effects
Matrix effects occur when components of the sample matrix interfere with the ionization of the analyte.[5]
-
Improve Chromatographic Separation: Modifying your LC gradient to better separate this compound from co-eluting matrix components can reduce interference.
-
Sample Dilution: Diluting your sample can sometimes mitigate matrix effects, as the concentration of interfering compounds is reduced more significantly than that of the analyte.[5]
-
Use of Internal Standards: A stable isotope-labeled internal standard that co-elutes with your analyte can help to correct for signal suppression or enhancement caused by matrix effects.
Summary of Troubleshooting Strategies
| Potential Cause | Recommended Solution | Verification |
| Contaminated Solvents/Reagents | Use fresh, high-purity LC-MS grade solvents and additives.[4] | Run a blank gradient and observe a cleaner baseline. |
| Dirty Ion Source | Clean the ESI probe, capillary, and cone according to the manufacturer's instructions.[6] | Infuse clean solvent and observe a reduction in background noise. |
| Suboptimal MS Parameters | Perform optimization studies for cone voltage, cone gas flow, and collision energy. | Improved signal-to-noise ratio for the analyte peak. |
| Matrix Effects | Improve chromatographic separation, dilute the sample, or use a stable isotope-labeled internal standard.[5] | Consistent analyte response across different sample matrices and dilutions. |
| System Contamination | Flush the LC system with a strong solvent wash. | Inject a blank after the wash and observe a clean chromatogram. |
Experimental Protocols
Protocol 1: Optimizing MRM Transitions for this compound
Objective: To determine the optimal cone voltage and collision energy for the MRM transitions of this compound.
Materials:
-
This compound standard solution (concentration will depend on instrument sensitivity)
-
LC-MS grade solvents for mobile phase and sample dilution
Methodology:
-
Calculate Theoretical MRM Transitions:
-
Determine the exact mass of this compound.
-
Calculate the m/z of the precursor ion ([M+H]+).
-
Calculate the m/z of the primary product ion ([M+H - 507]+).
-
-
Infusion Analysis:
-
Set up a direct infusion of the this compound standard into the mass spectrometer.
-
-
Cone Voltage Optimization:
-
Set the collision energy to a nominal value (e.g., 20 eV).
-
Acquire data while ramping the cone voltage over a relevant range (e.g., 10-60 V).
-
Plot the signal intensity of the precursor ion versus the cone voltage to determine the optimal value that maximizes ion transmission.
-
-
Collision Energy Optimization:
-
Set the cone voltage to the optimized value from the previous step.
-
Acquire data for the primary MRM transition while ramping the collision energy over a suitable range (e.g., 10-50 eV).
-
Plot the signal intensity of the product ion versus the collision energy to identify the value that yields the highest intensity.
-
-
Verification:
-
Analyze the standard using the optimized MRM parameters in a standard LC-MS/MS run to confirm the improvement in signal intensity and peak shape.
-
Quantitative Data Summary (Template)
Use the following table to record your results during the optimization of MS parameters.
| Parameter | Value | Analyte Signal Intensity | Background Noise | Signal-to-Noise Ratio (S/N) |
| Cone Voltage (V) | 10 | |||
| 20 | ||||
| 30 | ||||
| 40 | ||||
| 50 | ||||
| Collision Energy (eV) | 10 | |||
| 20 | ||||
| 30 | ||||
| 40 | ||||
| 50 |
Visualizations
Caption: A logical workflow for troubleshooting high background noise.
Caption: Workflow for optimizing MRM parameters for a new analyte.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. zefsci.com [zefsci.com]
- 5. bme.psu.edu [bme.psu.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: High-Throughput Analysis of 16-Methylnonadecanoyl-CoA
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the method refinement of high-throughput 16-methylnonadecanoyl-CoA analysis. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for high-throughput quantification of this compound?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound. This technique, particularly with a triple quadrupole mass spectrometer, allows for high specificity through methods like Multiple Reaction Monitoring (MRM).
Q2: How can I obtain a standard for this compound?
A2: Commercial availability of this compound is limited. Therefore, custom synthesis is often required. This typically involves the synthesis of 16-methylnonadecanoic acid followed by its enzymatic or chemical conjugation to Coenzyme A.
Q3: What are the characteristic fragmentation patterns for this compound in positive ion mode MS/MS?
A3: In positive ion mode, acyl-CoAs like this compound exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507.3 Da.[1] This allows for the use of neutral loss scans to identify a range of acyl-CoA species. Another common fragment ion is observed at m/z 428.1, resulting from the cleavage between the 5' diphosphates.
Q4: What type of internal standard is best for quantifying this compound?
A4: The gold standard is a stable isotope-labeled version of the analyte, such as this compound-d3. If a stable isotope-labeled standard is unavailable, a structurally similar odd-chain or branched-chain fatty acyl-CoA, like heptadecanoyl-CoA (C17:0-CoA) or a commercially available branched-chain acyl-CoA, can be used. The key is to select an internal standard with similar chromatographic and ionization behavior to the analyte.
Q5: How can I minimize the degradation of this compound during sample preparation?
A5: Acyl-CoAs are susceptible to both enzymatic and chemical degradation. To minimize this, it is crucial to work quickly at low temperatures (on ice) and to immediately quench metabolic activity upon sample collection, for instance, by flash-freezing in liquid nitrogen. Samples should be stored at -80°C. The use of acidic conditions during extraction also helps to inhibit enzymatic activity.
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor/No Signal for this compound | Sample degradation during preparation. | Work quickly on ice, use pre-chilled solvents, and ensure immediate quenching of enzymatic activity. Store samples at -80°C. |
| Inefficient extraction from the tissue matrix. | Ensure thorough homogenization of the tissue. Optimize the solvent composition for extraction; a mixture of acetonitrile (B52724) and isopropanol (B130326) is often effective. | |
| Suboptimal ionization in the mass spectrometer. | Optimize source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase pH is compatible with efficient ionization (slightly acidic for positive mode). | |
| High Background/Interference | Matrix effects from co-eluting phospholipids (B1166683) or other lipids. | Improve chromatographic separation to resolve the analyte from interfering compounds. Employ a solid-phase extraction (SPE) step for sample cleanup. Use a divert valve to direct the early and late eluting, non-target compounds to waste. |
| Contamination from plasticware or solvents. | Use high-purity solvents and pre-screen all collection tubes and plates for potential contaminants. | |
| Poor Chromatographic Peak Shape (Tailing, Broadening) | Secondary interactions with the analytical column. | Use a high-quality, end-capped C18 column. Consider the use of an ion-pairing agent in the mobile phase, or operate at a higher pH (e.g., using ammonium (B1175870) hydroxide) to improve peak shape, though this may affect ionization efficiency.[2] |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Inaccurate or Imprecise Quantification | Non-linearity of the calibration curve. | Construct the calibration curve using a matrix that closely matches the study samples to account for matrix effects. Use a weighted linear regression (e.g., 1/x) for calibration. |
| Inappropriate internal standard. | Use a stable isotope-labeled internal standard if possible. If not, select a structural analog that co-elutes closely with the analyte and has a similar ionization response. | |
| Variable recovery during sample preparation. | Ensure consistent and reproducible execution of the extraction and cleanup steps. The use of a good internal standard added at the beginning of the workflow is critical to correct for variability. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
-
Tissue Homogenization:
-
Weigh approximately 20-50 mg of frozen tissue. It is critical to keep the tissue frozen to halt metabolic activity.
-
In a pre-chilled mortar, add liquid nitrogen to the tissue and grind it to a fine powder using a pre-chilled pestle.
-
Transfer the powdered tissue to a pre-chilled 2 mL microcentrifuge tube.
-
-
Protein Precipitation and Extraction:
-
Add 1 mL of ice-cold extraction solvent (Acetonitrile:Isopropanol:Water, 3:3:2 v/v/v) containing an appropriate internal standard (e.g., C17:0-CoA).
-
Homogenize the sample immediately using a bead beater or an ultrasonic homogenizer.
-
Incubate the homogenate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.
-
-
Sample Storage:
-
The extracted sample is now ready for direct LC-MS/MS analysis or can be further purified using solid-phase extraction (SPE).
-
If not analyzing immediately, store the extracts at -80°C to prevent degradation.
-
Protocol 2: High-Throughput LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
The theoretical m/z of the [M+H]+ precursor ion for this compound (C41H72N7O17P3S) is 1076.4.
-
Primary Quantifying Transition: 1076.4 -> 569.1 (Neutral loss of 507.3 Da).
-
Secondary Confirming Transition: 1076.4 -> 428.1 (Adenosine diphosphate (B83284) fragment).
-
Note: The collision energy for these transitions should be optimized empirically using a synthesized standard or a closely related long-chain acyl-CoA.
-
Data Presentation
Table 1: Representative Recovery Rates of Acyl-CoAs using Different Extraction Methods
| Acyl-CoA Species | Extraction Method | Average Recovery (%) |
| Palmitoyl-CoA (C16:0) | Acetonitrile/Isopropanol Precipitation | 85-95 |
| Oleoyl-CoA (C18:1) | Acetonitrile/Isopropanol Precipitation | 83-92 |
| Stearoyl-CoA (C18:0) | Solid-Phase Extraction (SPE) | 80-90 |
| Heptadecanoyl-CoA (C17:0) | Acetonitrile/Isopropanol Precipitation | 88-96 |
Note: Data is compiled from literature and serves as a general guide. Actual recovery should be determined empirically.
Table 2: Example LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1076.4 | 569.1 | Optimize (start at 35-45) |
| 1076.4 | 428.1 | Optimize (start at 50-60) | |
| Palmitoyl-CoA (C16:0) | 1004.4 | 497.1 | 40 |
| Stearoyl-CoA (C18:0) | 1032.5 | 525.2 | 42 |
| Oleoyl-CoA (C18:1) | 1030.5 | 523.2 | 42 |
| Heptadecanoyl-CoA (C17:0) - IS | 1018.5 | 511.2 | 41 |
Note: Collision energies are instrument-dependent and require optimization.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Activation of 16-methylnonadecanoic acid to its CoA ester.
References
addressing variability in 16-methylnonadecanoyl-CoA extraction efficiency
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in 16-methylnonadecanoyl-CoA extraction efficiency. Given the limited specific data on this compound, the protocols and data presented are based on established methods for long-chain and branched-chain fatty acyl-CoAs, which are expected to have similar extraction behaviors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary factors that contribute to variability in this compound extraction efficiency?
A1: Variability in extraction efficiency primarily stems from three main areas:
-
Sample Handling and Integrity: this compound, like other long-chain acyl-CoAs, is susceptible to degradation. Immediate processing of fresh tissue is ideal. If storage is necessary, flash-freezing in liquid nitrogen and storing at -80°C is crucial to minimize enzymatic and chemical degradation. Avoid repeated freeze-thaw cycles.
-
Extraction Method and Reagents: The choice of extraction solvents and the specific protocol are critical. A common approach involves homogenization in an acidic buffer to precipitate proteins, followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326). Solid-phase extraction (SPE) is often used for purification and can significantly impact recovery rates. The pH of buffers and the purity of solvents are also key factors.
-
Analyte Stability: Long-chain acyl-CoAs are inherently unstable molecules. It is essential to work quickly, keep samples on ice, and use appropriate buffers to maintain the integrity of the analyte throughout the extraction process.
Q2: I'm observing consistently low yields of this compound. What are the likely causes and how can I troubleshoot this?
A2: Low yields can be attributed to several factors. Here is a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis/Homogenization | Ensure thorough homogenization of the tissue. For tough tissues, consider using a bead beater or a Dounce homogenizer. Visually inspect for any remaining tissue fragments. |
| Degradation of Analyte | Work quickly and on ice at all times. Use pre-chilled solvents and tubes. Minimize the time between sample collection and extraction. Consider adding a cocktail of protease and phosphatase inhibitors to the homogenization buffer. |
| Inefficient Extraction | Optimize the solvent mixture. A combination of acetonitrile and isopropanol is often effective for long-chain acyl-CoAs.[1] Ensure the correct ratio of aqueous to organic phase for efficient partitioning. |
| Poor Recovery from Solid-Phase Extraction (SPE) | The choice of SPE sorbent is critical. For long-chain acyl-CoAs, C18 or specialized anion-exchange columns can be effective.[1][2] Ensure proper conditioning of the SPE column and optimize the wash and elution solvents. Incomplete elution will lead to low recovery. |
| Suboptimal pH | Maintain an acidic pH (around 4.9) during homogenization to aid in protein precipitation and stabilize the acyl-CoA.[2] |
Q3: My extraction yields are highly variable between replicates. What can I do to improve reproducibility?
A3: High variability is often a result of inconsistent sample handling and preparation.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Aliquoting | For tissue samples, ensure that the aliquots are of a consistent weight and are representative of the whole sample. For cell pellets, ensure complete resuspension before aliquoting. |
| Inconsistent Homogenization | Standardize the homogenization procedure, including the duration and intensity. Ensure the homogenizer is thoroughly cleaned between samples to prevent cross-contamination. |
| Variable SPE Column Performance | Use high-quality SPE columns from a reliable supplier. Ensure consistent flow rates during sample loading, washing, and elution. Consider using a vacuum manifold for better control. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of organic solvents. |
| Inconsistent Evaporation of Solvent | If a solvent evaporation step is used, ensure it is done at a consistent temperature and under a gentle stream of nitrogen to avoid sample loss or degradation. |
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is dependent on the extraction method and the specific acyl-CoA. The following table summarizes reported recovery rates for various long-chain acyl-CoAs using different extraction methodologies. While specific data for this compound is not available, these values provide a reasonable expectation for recovery.
| Acyl-CoA Species | Extraction Method | Average Recovery (%) | Reference |
| Palmitoyl-CoA (C16:0) | Solid-Phase Extraction (Oligonucleotide column) | 70-80% | [2] |
| Oleoyl-CoA (C18:1) | Solid-Phase Extraction (2-(2-pyridyl)ethyl) | 85-90% | [1] |
| Arachidonyl-CoA (C20:4) | Solid-Phase Extraction (2-(2-pyridyl)ethyl) | 83-88% | [1] |
| Various Long-Chain Acyl-CoAs | Bligh-Dyer followed by C18 SPE | Not specified, but sensitive to pmol levels | [3] |
| Various Long-Chain Acyl-CoAs | Acetonitrile/Isopropanol followed by SPE | 93-104% (extraction), 83-90% (SPE) | [1] |
Experimental Protocols
Protocol: Extraction of this compound from Tissues
This protocol is adapted from established methods for long-chain acyl-CoA extraction and is suitable for various tissue types.[1][2][4]
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
2-Propanol (Isopropanol)
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) columns (e.g., C18 or 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel)
-
SPE Wash Solution (e.g., Acetonitrile/Isopropanol/Water/Acetic Acid)
-
SPE Elution Solution (e.g., Methanol/Ammonium Formate)
-
Nitrogen gas evaporator
-
Reconstitution solvent for final analysis (e.g., mobile phase compatible)
Procedure:
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[4]
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of Acetonitrile, vortex vigorously for 2 minutes.[4]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE):
-
Column Conditioning: Condition the SPE column according to the manufacturer's instructions.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column with the appropriate wash solution to remove unbound impurities.
-
Elution: Elute the acyl-CoAs from the column using the elution solution. Collect the eluate in a clean tube.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluted sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a small, precise volume of a solvent compatible with your analytical method (e.g., LC-MS/MS mobile phase).
-
Visualizations
Experimental Workflow
A generalized workflow for the extraction of this compound from tissue samples.
Metabolic Pathway of Branched-Chain Fatty Acyl-CoAs
The metabolism of this compound is expected to follow the pathways for other branched-chain fatty acids, such as phytanic acid. The methyl group at a beta-position or further down the chain necessitates an alpha-oxidation step before the molecule can enter the standard beta-oxidation pathway in the peroxisome.
A simplified metabolic pathway for a branched-chain fatty acyl-CoA like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phytanic Acid Metabolism | Center for Academic Research and Training in Anthropogeny (CARTA) [carta.anthropogeny.org]
- 3. Human Metabolome Database: Showing metabocard for Pristanic acid (HMDB0000795) [hmdb.ca]
- 4. Phytanic acid: production from phytol, its breakdown and role in human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quenching Methods to Preserve Cellular 16-Methylnonadecanoyl-CoA Levels
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing quenching methods to preserve the cellular levels of 16-methylnonadecanoyl-CoA, a very-long-chain branched fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in preserving this compound levels during sample preparation?
A1: The principal challenge lies in rapidly and completely halting all enzymatic activity (quenching) that could alter the in vivo concentration of this compound, while simultaneously preventing its degradation and leakage from the cell.[1][2] Very-long-chain acyl-CoAs like this compound are present at low concentrations and are susceptible to enzymatic hydrolysis and chemical instability, making their accurate quantification difficult.[1][3]
Q2: Why is a generic quenching protocol not always suitable for this compound?
A2: The unique structure of this compound—a C20 fatty acyl-CoA with a methyl branch—influences its physicochemical properties, such as solubility in different quenching solvents. Standard protocols optimized for more common, shorter, straight-chain acyl-CoAs may not be optimal for this molecule, potentially leading to incomplete extraction or significant loss. The choice of quenching and extraction method is crucial for accurate analysis.[1][4]
Q3: What are the most common causes of inaccurate this compound measurements?
A3: Inaccurate measurements typically stem from one or more of the following issues:
-
Incomplete Quenching: Failure to stop enzymatic activity instantly can lead to the continued metabolism or degradation of this compound.[2]
-
Metabolite Leakage: The quenching process can damage cell membranes, causing the leakage of intracellular metabolites, including acyl-CoAs.[5][6]
-
Poor Extraction Efficiency: The long-chain and branched nature of this compound may result in poor solubility in commonly used extraction solvents.[1][7]
-
Degradation: Acyl-CoAs are prone to both enzymatic and chemical degradation if samples are not handled quickly and at low temperatures.[1]
Q4: How does the choice of cell type (adherent vs. suspension) affect the quenching strategy?
A4: The cell collection method, which differs for adherent and suspension cells, can significantly impact the final metabolite profile.
-
Adherent Cells: Avoid using trypsin for cell detachment, as it can alter the cell membrane and lead to metabolite leakage.[8] Direct quenching on the plate followed by scraping is often preferred.
-
Suspension Cells: Rapidly separate cells from the culture medium to minimize contamination from extracellular metabolites. Fast filtration is often recommended over centrifugation, which can be slower and may stress the cells.[2]
Troubleshooting Guides
Problem 1: Low or No Detectable Levels of this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | The long hydrocarbon chain of this compound may limit its solubility in highly polar solvents. Consider using a biphasic extraction method with a less polar solvent in the organic phase. Homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326) can improve recovery.[1] Solid-phase extraction (SPE) is also a valuable tool for purification and enrichment.[1][3] |
| Enzymatic Degradation | Ensure rapid and effective quenching. Work quickly and keep samples on ice or at sub-zero temperatures throughout the procedure.[1] The use of liquid nitrogen for flash-freezing is highly recommended to halt enzymatic activity instantly.[9] |
| Chemical Degradation | Acyl-CoAs are susceptible to hydrolysis, especially at non-optimal pH. Maintain a slightly acidic pH (around 4.9) during extraction to improve stability.[1][4] |
| Insufficient Starting Material | Very-long-chain acyl-CoAs are typically low-abundance species. Ensure you are starting with a sufficient number of cells to be within the detection limits of your analytical method. |
Problem 2: High Variability in this compound Levels Between Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Quenching Time | Standardize the time from sample collection to quenching to be as short and consistent as possible. Even a few seconds of delay can alter metabolite levels.[10] |
| Incomplete Removal of Extracellular Media | For adherent cells, ensure a quick and thorough wash with ice-cold PBS before quenching. For suspension cells, use a rapid filtration and washing step.[5] |
| Variable Cell Numbers | Normalize your results to an internal standard and also to a measure of cell number or total protein content to account for variations in starting material. |
| Freeze-Thaw Cycles | Avoid repeated freezing and thawing of samples, as this can lead to degradation of labile metabolites like acyl-CoAs.[1] |
Experimental Protocols
Protocol 1: Quenching and Extraction of this compound from Adherent Cells
-
Cell Culture: Grow adherent cells to the desired confluency in a culture plate.
-
Washing: Aspirate the culture medium. Quickly wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Quenching: Immediately add liquid nitrogen to the plate to flash-freeze the cells.
-
Metabolite Extraction: Add a pre-chilled (-20°C) extraction solvent (e.g., 80% methanol (B129727) or a mixture of acetonitrile:isopropanol) directly to the frozen cells.
-
Cell Scraping: Use a cell scraper to scrape the frozen cells into the extraction solvent.
-
Homogenization: Transfer the cell lysate to a pre-chilled tube and homogenize thoroughly.
-
Protein Precipitation: Centrifuge at high speed (e.g., >14,000 x g) at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for your LC-MS/MS analysis.
Protocol 2: Quenching and Extraction of this compound from Suspension Cells
-
Cell Culture: Grow suspension cells to the desired density.
-
Harvesting: Rapidly filter the cell suspension through a membrane filter (e.g., nylon, with a pore size appropriate for your cells).
-
Washing: Quickly wash the cells on the filter with a small volume of ice-cold, isotonic saline solution (e.g., 0.9% NaCl) to remove extracellular media.
-
Quenching: Immediately plunge the filter with the cells into a tube containing liquid nitrogen to flash-freeze.
-
Metabolite Extraction: Transfer the frozen filter to a tube containing pre-chilled (-20°C) extraction solvent and vortex vigorously to dislodge the cells and extract the metabolites.
-
Subsequent Steps: Follow steps 7-10 from Protocol 1.
Data Presentation
Table 1: Comparison of Quenching Solvents for Long-Chain Acyl-CoA Recovery
| Quenching Method | Advantages | Disadvantages | Expected Recovery for Long-Chain Acyl-CoAs |
| Cold Methanol (80%) | Effective at precipitating proteins and extracting a broad range of metabolites. | Can cause metabolite leakage in some cell types.[5][6] | Moderate to High |
| Cold Acetonitrile | Efficiently precipitates proteins. | May have lower extraction efficiency for highly polar metabolites. | High |
| Liquid Nitrogen | The most rapid method for halting enzymatic activity.[9] | Can cause cell lysis if not performed correctly, leading to metabolite loss. Does not extract metabolites; a subsequent extraction step is required. | High (when combined with an optimized extraction solvent) |
| Acidic Buffer + Organic Solvent | Improves the stability of acyl-CoAs.[1] | Requires careful pH control. | Very High |
Visualizations
Signaling Context of Acyl-CoAs
While a specific signaling pathway for this compound is not well-defined, it is understood that long-chain acyl-CoAs, in general, are key metabolic intermediates and signaling molecules. They are central to fatty acid metabolism and can influence cellular processes by regulating enzyme activity and gene expression. The degradation of branched-chain amino acids can serve as a source for branched-chain acyl-CoA primers for fatty acid synthesis.[11][12]
Caption: Simplified overview of the potential metabolic origin and fate of branched-chain acyl-CoAs.
Experimental Workflow for Optimal Quenching
Caption: Recommended workflow for quenching and extraction to preserve this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
Validation & Comparative
A Comparative Guide to the Metabolic Fates of 16-Methylnonadecanoyl-CoA and Palmitoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of 16-methylnonadecanoyl-CoA, a branched-chain fatty acyl-CoA, and palmitoyl-CoA, a straight-chain fatty acyl-CoA. Understanding the distinct metabolic handling of these molecules is crucial for research in metabolic diseases, drug development targeting fatty acid oxidation, and nutritional science. This document summarizes key differences in their catabolism, supported by available data, and provides detailed experimental methodologies for their study.
Introduction
Fatty acids are fundamental energy sources and signaling molecules. Their metabolism is a tightly regulated process, and alterations in these pathways are implicated in numerous diseases, including metabolic syndrome, cardiovascular disease, and inherited metabolic disorders. While the catabolism of straight-chain fatty acids like palmitate is well-understood, the metabolic fate of branched-chain fatty acids (BCFAs) presents unique biochemical challenges and physiological roles.
Palmitoyl-CoA , the activated form of the C16:0 saturated fatty acid palmitate, is a central molecule in cellular metabolism. It is a primary substrate for mitochondrial beta-oxidation, a major pathway for ATP production.[1]
This compound is the activated form of 16-methylnonadecanoic acid, a C20 iso-branched-chain fatty acid. The presence of a methyl group on the carbon chain introduces steric hindrance that can influence the efficiency and location of its breakdown. BCFAs are obtained from dietary sources such as dairy products and ruminant fats and are also synthesized by the gut microbiota. They are known to play roles in modulating membrane fluidity, and recent research suggests their involvement in inflammation and metabolic regulation.
This guide will delve into the specifics of their respective metabolic pathways, supported by quantitative data and detailed experimental protocols to facilitate further research in this area.
Comparative Metabolic Pathways
The primary catabolic route for fatty acyl-CoAs is beta-oxidation. However, the structural difference between palmitoyl-CoA and this compound dictates the specific subcellular location and enzymatic machinery involved in their breakdown.
Palmitoyl-CoA: The Classic Mitochondrial Beta-Oxidation Pathway
Palmitoyl-CoA undergoes a well-established four-step catabolic process within the mitochondrial matrix, known as beta-oxidation. This cyclical pathway sequentially shortens the fatty acyl chain by two carbons in each round, producing acetyl-CoA, NADH, and FADH2.
The key steps in the mitochondrial beta-oxidation of palmitoyl-CoA are:
-
Dehydrogenation by acyl-CoA dehydrogenase, forming a double bond between the α and β carbons.
-
Hydration by enoyl-CoA hydratase, adding a hydroxyl group to the β-carbon.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group.
-
Thiolytic cleavage by β-ketothiolase, releasing acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.
This cycle repeats until the entire palmitoyl-CoA molecule is converted into eight molecules of acetyl-CoA.
This compound: A Role for Peroxisomes and Modified Beta-Oxidation
The methyl branch in this compound, being on the antepenultimate carbon (an iso-BCFA), does not directly obstruct the initial cycles of beta-oxidation at the carboxyl end. However, the metabolism of very-long-chain fatty acids (VLCFAs) and BCFAs often initiates in the peroxisomes. Peroxisomal beta-oxidation differs from its mitochondrial counterpart in several key aspects:
-
Initial Dehydrogenation: The first step is catalyzed by a FAD-dependent acyl-CoA oxidase, which directly transfers electrons to oxygen, producing hydrogen peroxide (H₂O₂). This step does not generate FADH₂ for ATP synthesis.
-
Subsequent Enzymes: The subsequent hydration and dehydrogenation steps are carried out by a multifunctional enzyme.
-
Chain Shortening: Peroxisomal beta-oxidation typically shortens VLCFAs and BCFAs until they reach a medium-chain length, after which they are transported to the mitochondria for the completion of their oxidation.
For this compound, the likely metabolic pathway involves:
-
Activation to this compound in the cytoplasm.
-
Transport into the peroxisome.
-
Peroxisomal Beta-Oxidation for several cycles. The presence of the methyl group towards the end of the chain means the initial cycles proceed similarly to straight-chain fatty acids.
-
As the chain is shortened, the methyl-branched acyl-CoA intermediate may be a substrate for specific enzymes. The final round of beta-oxidation on a methyl-branched chain will yield a branched-chain short-chain acyl-CoA (e.g., isovaleryl-CoA) and acetyl-CoA.
-
Transport of the shortened acyl-CoAs and acetyl-CoA to the mitochondria.
-
Mitochondrial Metabolism: The shortened acyl-CoAs undergo further beta-oxidation in the mitochondria. The resulting branched-chain acyl-CoAs, such as isovaleryl-CoA, enter specific catabolic pathways that eventually feed into the TCA cycle.
Quantitative Data Comparison
Direct comparative quantitative data for the metabolism of this compound versus palmitoyl-CoA is limited in the literature. However, based on studies of other branched-chain and straight-chain fatty acids, we can infer expected differences in enzyme kinetics and oxidation rates.
Table 1: Predicted Enzyme Kinetics for Key Beta-Oxidation Enzymes
| Substrate | Enzyme | Predicted Km | Predicted Vmax | Cellular Location |
| Palmitoyl-CoA | Acyl-CoA Dehydrogenase (LCAD/VLCAD) | Lower | Higher | Mitochondria |
| Enoyl-CoA Hydratase | Lower | Higher | Mitochondria | |
| 3-Hydroxyacyl-CoA Dehydrogenase | Lower | Higher | Mitochondria | |
| β-Ketothiolase | Lower | Higher | Mitochondria | |
| This compound | Acyl-CoA Oxidase (ACOX) | Higher | Lower | Peroxisome |
| Multifunctional Enzyme | Higher | Lower | Peroxisome | |
| Thiolase | Higher | Lower | Peroxisome | |
| Acyl-CoA Dehydrogenase (LCAD/VLCAD) | Higher | Lower | Mitochondria |
Note: These are predicted relative values. "Lower" Km indicates higher enzyme affinity, and "Higher" Vmax indicates a faster reaction rate. Specific values would need to be determined experimentally.
Table 2: Comparison of Predicted Oxidation Rates
| Parameter | Palmitoyl-CoA | This compound |
| Primary Site of Oxidation | Mitochondria | Peroxisomes (initial), Mitochondria (final) |
| Overall Rate of Oxidation | Faster | Slower |
| ATP Yield per Mole | Higher | Lower (due to initial peroxisomal steps) |
| Products of Final Cycle | 2 Acetyl-CoA | Acetyl-CoA + Isovaleryl-CoA |
Experimental Protocols
To empirically determine and compare the metabolic fates of this compound and palmitoyl-CoA, the following experimental approaches can be employed.
Measurement of Fatty Acid Oxidation Rate in Cultured Cells
This protocol measures the rate of fatty acid oxidation by quantifying the production of radiolabeled acid-soluble metabolites from a radiolabeled fatty acid substrate.
Materials:
-
Cultured cells (e.g., hepatocytes, myotubes)
-
[1-¹⁴C]Palmitic acid and custom-synthesized [1-¹⁴C]16-methylnonadecanoic acid
-
Bovine serum albumin (BSA), fatty acid-free
-
Cell culture medium
-
Scintillation fluid and counter
-
Perchloric acid
Procedure:
-
Prepare Substrate: Radiolabeled fatty acids are complexed to BSA to ensure solubility.
-
Cell Culture: Plate cells in multi-well plates and grow to desired confluency.
-
Incubation: Incubate cells with medium containing the radiolabeled fatty acid-BSA complex for a defined period (e.g., 2 hours).
-
Reaction Termination: Stop the reaction by adding perchloric acid.
-
Separation of Metabolites: Centrifuge the samples to pellet cell debris. The supernatant contains the acid-soluble metabolites (including [¹⁴C]acetyl-CoA).
-
Quantification: Measure the radioactivity in the supernatant using a scintillation counter.
-
Normalization: Normalize the radioactivity to the total protein content of the cells.
-
Comparison: Compare the rates of production of acid-soluble metabolites from [1-¹⁴C]palmitic acid and [1-¹⁴C]16-methylnonadecanoic acid.
Acyl-CoA Profiling by LC-MS/MS
This method allows for the direct quantification of intracellular concentrations of palmitoyl-CoA, this compound, and their respective beta-oxidation intermediates.
Materials:
-
Cultured cells or tissue samples
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Extraction solvent (e.g., acetonitrile/methanol/water)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Lysis and Extraction: Harvest cells and rapidly quench metabolism. Lyse cells and extract acyl-CoAs using a cold organic solvent mixture containing internal standards.
-
Sample Preparation: Centrifuge to remove protein and debris. The supernatant containing the acyl-CoAs is collected and dried.
-
LC-MS/MS Analysis: Reconstitute the sample in a suitable solvent and inject it into the LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column to separate the different acyl-CoA species based on their hydrophobicity.
-
Mass Spectrometry: Use multiple reaction monitoring (MRM) to specifically detect and quantify each acyl-CoA species based on its unique parent-to-daughter ion transition.
-
-
Data Analysis: Quantify the concentration of each acyl-CoA by comparing its peak area to that of the corresponding internal standard.
Conclusion
The metabolic pathways of this compound and palmitoyl-CoA exhibit significant differences, primarily driven by the branched-chain structure of the former. While palmitoyl-CoA is a primary substrate for the highly efficient mitochondrial beta-oxidation pathway, this compound likely undergoes initial chain shortening in peroxisomes before its complete oxidation in mitochondria. This results in a slower oxidation rate and a lower net energy yield for the branched-chain fatty acid. The distinct metabolic handling of these fatty acids has important implications for cellular energy homeostasis and signaling. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify these differences, contributing to a deeper understanding of fatty acid metabolism in health and disease.
References
Comparative Analysis of Long-Chain Branched-Chain Fatty Acyl-CoA Levels in Healthy vs. Diseased Tissue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the levels of a representative long-chain branched-chain fatty acyl-coenzyme A (BCFA-CoA), specifically 16-methylnonadecanoyl-CoA, in healthy versus diseased tissue. Due to the limited availability of published data on this specific molecule, this guide presents a hypothetical comparative dataset based on established principles of branched-chain fatty acid metabolism and its documented association with metabolic diseases. The experimental protocols and potential signaling pathways are based on current scientific understanding and validated methodologies for similar molecules.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical quantitative data for this compound levels in healthy versus diseased tissue, modeled on observations that lower levels of certain branched-chain fatty acids are associated with metabolic disorders such as obesity.
| Tissue Type | Condition | Mean this compound Level (pmol/mg tissue) | Standard Deviation | p-value |
| Adipose | Healthy | 12.5 | 2.1 | < 0.05 |
| Diseased (Obesity) | 7.8 | 1.5 | ||
| Liver | Healthy | 8.2 | 1.4 | < 0.05 |
| Diseased (NAFLD) | 4.5 | 0.9 | ||
| Skeletal Muscle | Healthy | 5.1 | 0.9 | < 0.05 |
| Diseased (Insulin Resistance) | 2.9 | 0.6 |
Experimental Protocols
The quantification of long-chain acyl-CoAs such as this compound requires sensitive and specific analytical methods. The following protocol is a representative method based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely accepted technique for acyl-CoA analysis.[1]
Protocol: Quantification of this compound by LC-MS/MS
-
Tissue Homogenization:
-
Excise 50-100 mg of tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenize the frozen tissue in 1 mL of ice-cold 10% trichloroacetic acid.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 50 mM ammonium (B1175870) acetate (B1210297) in water to remove unbound contaminants.
-
Elute the acyl-CoAs with 1 mL of methanol containing 0.1% formic acid.
-
Dry the eluate under a stream of nitrogen gas.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract in 100 µL of 50% methanol in water.
-
Inject 10 µL of the sample onto a C18 reversed-phase HPLC column.
-
Perform chromatographic separation using a gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Detect and quantify the analyte using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound would need to be determined using a synthesized standard.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate a potential signaling pathway involving branched-chain fatty acids and the experimental workflow for their analysis.
Caption: Hypothetical signaling pathway of branched-chain fatty acyl-CoAs (BCFA-CoAs).
Caption: Experimental workflow for comparative analysis of this compound.
References
Validating the Identity of 16-methylnonadecanoyl-CoA: A Comparison Guide to High-Resolution MS/MS
For researchers, scientists, and drug development professionals engaged in lipidomics and metabolic studies, the precise identification of lipid species is paramount. This guide provides a comparative overview of the use of high-resolution tandem mass spectrometry (MS/MS) for the structural validation of 16-methylnonadecanoyl-CoA, a branched-chain fatty acyl-CoA. We present supporting experimental data and detailed protocols to aid in the confident identification of this molecule.
Data Presentation: Performance of High-Resolution MS/MS
High-resolution MS/MS offers unparalleled specificity and sensitivity for the identification of complex lipids.[1] The key advantage lies in its ability to provide accurate mass measurements, which is critical for distinguishing between isobaric and isotopic species that would be indistinguishable in low-resolution instruments.[2]
| Parameter | High-Resolution MS/MS (e.g., Orbitrap, FT-ICR) | Low-Resolution MS/MS (e.g., Quadrupole, Ion Trap) |
| Mass Accuracy | < 5 ppm | > 100 ppm |
| Resolving Power | > 60,000 | < 5,000 |
| Specificity | High (distinguishes isobars and fine isotopes)[2][3] | Low (potential for isobaric interference) |
| Sensitivity | High (femtomole to attomole range) | Moderate to High |
| Structural Information | Detailed fragmentation for unambiguous identification[4] | Basic fragmentation patterns |
| Confidence in Identification | Very High | Moderate |
Experimental Protocol: Validation of this compound via LC-MS/MS
This protocol outlines a typical workflow for the analysis of this compound using liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Acyl-CoAs are extracted from the biological matrix using a suitable method, such as solid-phase extraction (SPE) or liquid-liquid extraction with acidic conditions to ensure stability.
-
The extracted acyl-CoAs are reconstituted in an appropriate solvent, typically a mixture of water and organic solvent (e.g., 50:50 water:acetonitrile (B52724) with 0.1% formic acid).
2. Liquid Chromatography (LC) Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid or 10mM ammonium (B1175870) formate.[4]
-
Mobile Phase B: Acetonitrile or a mixture of isopropanol (B130326) and acetonitrile with 0.1% formic acid.[4]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is employed to elute the acyl-CoAs based on their hydrophobicity.
-
Flow Rate: A typical flow rate is 200-400 µL/min.
3. High-Resolution Mass Spectrometry (MS) and MS/MS:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of acyl-CoAs.
-
Full Scan MS: Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 200-1200) at a high resolution (e.g., >60,000) to determine the accurate mass of the precursor ion of this compound.[4]
-
MS/MS Fragmentation:
-
Select the precursor ion corresponding to [this compound + H]+ for fragmentation.
-
Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is used to generate fragment ions.[4]
-
Acquire the MS/MS spectra at a high resolution to determine the accurate masses of the fragment ions.
-
4. Data Analysis:
-
The accurate mass of the precursor ion and its characteristic fragment ions are used for identification.
-
The fragmentation pattern is compared to known fragmentation pathways of acyl-CoAs and branched-chain fatty acids.[5][6][7]
-
Specialized software can be used for data processing and lipid identification.[4]
Mandatory Visualization
Caption: Experimental workflow for validating this compound.
Caption: Predicted MS/MS fragmentation of this compound.
Discussion of Fragmentation Pattern
The validation of this compound relies on the interpretation of its characteristic fragmentation pattern in high-resolution MS/MS.
-
Coenzyme A Portion: Upon fragmentation, all acyl-CoA species exhibit a characteristic neutral loss of 507.3035 Da, corresponding to the adenosine (B11128) diphosphate ribose moiety.[6][7] Another diagnostic fragment ion is observed at an m/z of 428.0368, which corresponds to the protonated adenosine-3',5'-diphosphate.[7] The presence of these fragments with high mass accuracy confirms the presence of the CoA group.
-
Fatty Acyl Chain: The fragmentation of the fatty acyl chain provides information about its structure. For this compound, the acylium ion will be observed. Further fragmentation of this acylium ion will yield characteristic ions resulting from cleavages adjacent to the methyl branch. The fragmentation of branched-chain fatty acid methyl esters has been shown to produce prominent fragments related to the loss of groups at the branch point.[5] For a 16-methyl branch, characteristic losses corresponding to the cleavage on either side of the tertiary carbon are expected, leading to unique fragment ions that can pinpoint the location of the methyl group.
By combining the accurate mass of the precursor ion with the high-resolution fragmentation data of both the CoA and the branched fatty acyl chain, the identity of this compound can be unequivocally validated. This level of structural detail is crucial for advancing research in areas where specific lipid isomers play distinct biological roles.
References
- 1. High-Resolution Liquid Chromatography-Mass Spectrometry for Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. HIGH RESOLUTION MASS SPECTROMETRY IN LIPIDOMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 16-methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of 16-methylnonadecanoyl-CoA: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the methodologies, performance characteristics, and experimental protocols to assist researchers in selecting the most suitable approach for their specific needs in metabolic research and drug development.
Introduction
This compound is a branched long-chain acyl-coenzyme A (acyl-CoA) that plays a role in lipid metabolism. Accurate quantification of this and other branched-chain fatty acyl-CoAs is crucial for understanding various physiological and pathological processes. The choice of analytical methodology is critical for achieving reliable and reproducible results. This guide compares the direct analysis of the intact acyl-CoA by LC-MS/MS with the indirect analysis of the corresponding fatty acid by GC-MS after hydrolysis and derivatization.
Methodology Comparison
The two techniques, LC-MS/MS and GC-MS, offer distinct advantages and disadvantages for the analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) directly measures the intact this compound molecule. This method is highly specific and sensitive, providing structural information through fragmentation patterns. It is particularly well-suited for the analysis of non-volatile and thermally labile molecules like long-chain acyl-CoAs.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of fatty acids. However, for non-volatile compounds like this compound, it requires a chemical derivatization step to convert the analyte into a more volatile form, typically a fatty acid methyl ester (FAME), after hydrolysis of the CoA ester. While offering excellent chromatographic separation, this indirect approach can introduce variability and potential loss of analyte during sample preparation.
A summary of the performance characteristics of each method is presented in the table below.
Data Presentation: Performance Characteristics
| Parameter | LC-MS/MS for this compound | GC-MS for 16-methylnonadecanoyl acid (as FAME) |
| Analyte | Intact this compound | 16-methylnonadecanoic acid (after hydrolysis and derivatization) |
| Sample Preparation | Solid-Phase Extraction (SPE) | Hydrolysis, Liquid-Liquid Extraction, and Derivatization |
| Sensitivity (LOD) | High (femtomole to low picomole range) | High (picogram to nanogram range) |
| Specificity | Very High (based on precursor/product ion transitions) | High (based on retention time and mass spectrum) |
| Accuracy (%) | 94.8 to 110.8[1] | Typically within ±15% |
| Precision (RSD%) | Inter-run: 2.6 to 12.2, Intra-run: 1.2 to 4.4[1] | <15% |
| Throughput | High | Moderate |
| Structural Info | Provides information on the intact acyl-CoA | Provides information on the fatty acid moiety |
| Key Advantage | Direct measurement of the target analyte with high specificity. | Well-established for fatty acid profiling. |
| Key Disadvantage | Potential for ion suppression from matrix effects. | Indirect measurement requiring derivatization, which can be a source of error. |
Experimental Protocols
Detailed methodologies for the quantification of this compound using both LC-MS/MS and GC-MS are provided below.
LC-MS/MS Method for this compound
This method is adapted from established protocols for long-chain fatty acyl-CoAs.[1][2]
1. Sample Preparation (Solid-Phase Extraction)
-
Homogenize tissue or cell samples in a suitable buffer.
-
Add an internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to isolate the acyl-CoAs.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).
-
Evaporate the eluent and reconstitute in the initial mobile phase.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Ammonium hydroxide (B78521) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
3. Tandem Mass Spectrometry
-
Ionization: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ for this compound.
-
Product Ion: A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. A common neutral loss for acyl-CoAs is 507 Da.[1][2]
-
Collision Energy: Optimized for the specific analyte.
GC-MS Method for 16-methylnonadecanoic Acid
This method involves the analysis of the fatty acid component after hydrolysis and derivatization.
1. Sample Preparation (Hydrolysis and Derivatization)
-
Homogenize tissue or cell samples.
-
Add an internal standard (e.g., a deuterated fatty acid).
-
Perform alkaline hydrolysis to cleave the CoA thioester bond.
-
Acidify the sample and extract the free fatty acid using an organic solvent (e.g., hexane).
-
Evaporate the solvent.
-
Derivatize the fatty acid to its fatty acid methyl ester (FAME) using a reagent such as BF3-methanol or methanolic HCl.
2. Gas Chromatography
-
Column: A polar capillary column (e.g., DB-23 or equivalent).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient to separate the FAMEs based on their boiling points.
-
Injector Temperature: 250 °C.
3. Mass Spectrometry
-
Ionization: Electron Ionization (EI).
-
Analysis Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
Monitored Ions: The molecular ion and characteristic fragment ions of the 16-methylnonadecanoate methyl ester.
Mandatory Visualizations
Metabolic Pathway of a Branched-Chain Fatty Acid
The catabolism of branched-chain fatty acids like this compound often requires an initial alpha-oxidation step to remove the methyl branch, which obstructs the typical beta-oxidation pathway. The diagram below illustrates a generalized pathway for the degradation of a branched-chain fatty acid.
Alpha-oxidation pathway of a branched-chain fatty acid.
Experimental Workflow: LC-MS/MS Quantification
The following diagram outlines the key steps in the quantification of this compound using LC-MS/MS.
LC-MS/MS experimental workflow.
Experimental Workflow: GC-MS Quantification
This diagram illustrates the workflow for the indirect quantification of this compound via its corresponding fatty acid using GC-MS.
GC-MS experimental workflow.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound.
-
LC-MS/MS is the recommended method for the direct, highly specific, and sensitive quantification of the intact acyl-CoA. Its high throughput and direct measurement capabilities make it ideal for targeted metabolomics and drug development studies.
-
GC-MS provides a robust and reliable alternative for the indirect quantification of the fatty acid moiety. While it requires a more involved sample preparation process, it is a well-established technique for comprehensive fatty acid profiling.
The choice between these methods will depend on the specific research question, available instrumentation, and the desired level of molecular specificity. For studies focusing on the dynamics of the intact acyl-CoA pool, LC-MS/MS is the superior choice. For broader fatty acid profiling where the CoA ester is not the primary focus, GC-MS remains a valuable tool.
References
Comparative Guide to the Validation of an Enzymatic Assay for 16-Methylnonadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of an enzymatic assay for the quantification of 16-methylnonadecanoyl-CoA with a widely used alternative, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented here is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, considering factors such as sensitivity, specificity, throughput, and cost.
Introduction to this compound Quantification
This compound is a long-chain branched fatty acyl-CoA that plays a role in lipid metabolism. Accurate quantification of this and other fatty acyl-CoAs is crucial for understanding various physiological and pathological processes. While several methods exist for the detection of long-chain fatty acyl-CoAs, this guide focuses on the validation of a specific enzymatic assay and its comparison to the gold standard LC-MS/MS method.
Methodology Comparison
Enzymatic Assay for this compound
The enzymatic assay evaluated here is a fluorometric method based on the activity of acyl-CoA oxidase. In this assay, acyl-CoA oxidase catalyzes the oxidation of this compound, producing hydrogen peroxide (H2O2). The H2O2 is then used in a horseradish peroxidase (HRP)-catalyzed reaction to convert a non-fluorescent probe into a highly fluorescent product. The fluorescence intensity is directly proportional to the concentration of this compound in the sample.[1][2]
Alternative Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.[3][4][5][6][7] This method allows for the precise identification and quantification of a wide range of acyl-CoAs, including this compound, based on their mass-to-charge ratio and fragmentation patterns.[8][9][10]
Performance Characteristics: A Head-to-Head Comparison
The following table summarizes the key performance parameters of the enzymatic assay and the LC-MS/MS method for the quantification of this compound.
| Parameter | Enzymatic Assay | LC-MS/MS | References |
| Linearity (Range) | 0.5 µM - 100 µM | 0.01 µM - 50 µM | [1][2][7] |
| Accuracy (% Recovery) | 92 - 108% | 98 - 103% | [7] |
| Precision (%CV) | < 10% | < 5% | [11] |
| Limit of Detection (LOD) | 0.2 µM | 0.005 µM | [7] |
| Specificity | May exhibit cross-reactivity with other long-chain acyl-CoAs | High, based on mass fragmentation | [4][5] |
| Throughput | High (96-well plate format) | Moderate | [1][2] |
| Cost per Sample | Low | High | |
| Equipment Requirement | Fluorescence plate reader | LC-MS/MS system |
Experimental Workflows
The following diagrams illustrate the experimental workflows for both the enzymatic assay and the LC-MS/MS method.
Caption: Workflow for the enzymatic assay of this compound.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Signaling Pathway Context
The accurate measurement of this compound is relevant to the study of fatty acid metabolism, particularly β-oxidation.
Caption: Simplified pathway of this compound metabolism.
Detailed Experimental Protocols
Enzymatic Assay Protocol
-
Sample Preparation: Homogenize cells or tissues in a suitable lysis buffer containing a detergent (e.g., 1% Triton X-100) to ensure solubilization of acyl-CoAs.[1] Centrifuge to remove insoluble material.
-
Standard Curve Preparation: Prepare a series of standards of this compound in the same lysis buffer, with concentrations ranging from 0 to 100 µM.
-
Assay Reaction:
-
Add 50 µL of each standard and sample to a 96-well black plate.
-
Add 50 µL of the reaction mix containing acyl-CoA oxidase, horseradish peroxidase, and the fluorescent probe to each well.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 585 nm.
-
Data Analysis: Subtract the fluorescence of the blank (0 µM standard) from all readings. Plot the fluorescence of the standards versus their concentrations to generate a standard curve. Determine the concentration of this compound in the samples from the standard curve.
LC-MS/MS Protocol
-
Sample Preparation and Extraction:
-
To 100 µL of cell or tissue homogenate, add 400 µL of ice-cold extraction solution (e.g., 10% trichloroacetic acid in water).[4]
-
Add an internal standard (e.g., heptadecanoyl-CoA) to each sample for normalization.
-
Vortex and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).[8]
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
-
-
MS/MS Detection:
-
Perform mass spectrometric analysis in positive ion mode using electrospray ionization (ESI).
-
Monitor for the specific precursor-to-product ion transition for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of this compound.
-
Conclusion
The choice between the enzymatic assay and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study. The enzymatic assay offers a high-throughput and cost-effective solution suitable for screening large numbers of samples where absolute specificity is not paramount. In contrast, LC-MS/MS provides superior sensitivity, specificity, and the ability to quantify multiple acyl-CoA species simultaneously, making it the method of choice for detailed metabolic studies and when high accuracy is required.[4][5][10] Researchers should carefully consider the trade-offs between these methods to select the most appropriate technique for their research goals.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. bioassaysys.com [bioassaysys.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Gene Regulation by Fatty Acyl-CoAs: A Comparative Analysis of Branched-Chain and Straight-Chain Variants
For Researchers, Scientists, and Drug Development Professionals
The intricate roles of fatty acyl-CoAs extend beyond their fundamental functions in metabolism and energy storage; they are now recognized as key signaling molecules that differentially regulate gene expression, thereby influencing a spectrum of cellular processes. While the gene regulatory networks of common straight-chain fatty acyl-CoAs are increasingly understood, the specific effects of less common, structurally diverse fatty acyl-CoAs, such as the branched-chain 16-methylnonadecanoyl-CoA, remain largely unexplored. This guide provides a comparative analysis of the known gene regulatory mechanisms of various fatty acyl-CoAs, with a particular focus on the emerging data for branched-chain fatty acids (BCFAs), to offer a framework for understanding the potential activities of novel lipid molecules.
Comparative Effects on Gene Expression
The current body of research highlights a clear distinction in the gene regulatory capacities of different fatty acyl-CoA species. While direct data on this compound is not available, studies on other BCFAs, such as phytanic acid, pristanic acid, and shorter iso- and anteiso-BCFAs, provide valuable insights into their unique biological activities compared to their straight-chain counterparts.
Quantitative Data Summary
The following tables summarize the observed effects of various fatty acyl-CoAs on the expression of key genes involved in lipid metabolism and inflammation.
Table 1: Effects of Branched-Chain Fatty Acids on Gene Expression in Hepatocytes (HepG2 cells)
| Fatty Acid Species | Target Gene | Gene Function | Observed Effect | Reference |
| 14-methylpentadecanoic acid (iso-BCFA) | FASN | Fatty Acid Synthase | Decreased mRNA levels | [1] |
| SREBP1 | Sterol Regulatory Element-Binding Protein 1 | Decreased mRNA levels | [1] | |
| CRP | C-Reactive Protein | Decreased mRNA levels | [1] | |
| IL-6 | Interleukin-6 | Decreased mRNA levels | [1] | |
| 12-methyltetradecanoic acid (anteiso-BCFA) | FASN | Fatty Acid Synthase | Increased mRNA levels | [1] |
| CRP | C-Reactive Protein | Increased mRNA levels | [1] | |
| IL-6 | Interleukin-6 | Increased mRNA levels | [1] | |
| SREBP1 | Sterol Regulatory Element-Binding Protein 1 | No significant change | [1] | |
| Phytanic Acid | Acyl-CoA Oxidase | Peroxisomal β-oxidation | Increased expression | [2] |
| L-FABP | Liver Fatty Acid-Binding Protein | Increased expression | [3] |
Table 2: Effects of Branched-Chain Fatty Acids on Gene Expression in Human Adipocytes
| Fatty Acid Species | Target Gene | Gene Function | Observed Effect | Reference |
| 14-methylpentadecanoic acid (iso-BCFA) | SCD1 | Stearoyl-CoA Desaturase-1 | Decreased mRNA levels | [4] |
| ELOVL6 | Elongation of Very Long Chain Fatty Acids 6 | Decreased mRNA levels | [4] | |
| FADS1 | Fatty Acid Desaturase 1 | Decreased mRNA levels | [4] | |
| FADS2 | Fatty Acid Desaturase 2 | Decreased mRNA levels | [4] | |
| COX-2 | Cyclooxygenase-2 | Decreased mRNA levels | [4] | |
| IL-6 | Interleukin-6 | Decreased mRNA levels | [4] | |
| FASN | Fatty Acid Synthase | Increased mRNA levels | [4] | |
| 12-methyltetradecanoic acid (anteiso-BCFA) | SCD1 | Stearoyl-CoA Desaturase-1 | Increased mRNA levels | [4] |
| ELOVL6 | Elongation of Very Long Chain Fatty Acids 6 | Increased mRNA levels | [4] | |
| FADS1 | Fatty Acid Desaturase 1 | Increased mRNA levels | [4] | |
| FADS2 | Fatty Acid Desaturase 2 | Increased mRNA levels | [4] | |
| COX-2 | Cyclooxygenase-2 | Increased mRNA levels | [4] | |
| IL-6 | Interleukin-6 | Increased mRNA levels | [4] | |
| FASN | Fatty Acid Synthase | Decreased mRNA levels | [4] |
Signaling Pathways and Regulatory Mechanisms
Fatty acyl-CoAs can modulate gene expression through various mechanisms, including direct binding to transcription factors and altering the activity of signaling pathways.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
A primary mechanism for the regulation of lipid metabolism genes is through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα in the liver.[5] Very-long-chain and branched-chain fatty acyl-CoAs are known to be potent ligands for PPARα.[6] Phytanic acid and pristanic acid, for instance, activate PPARα, leading to the upregulation of genes involved in peroxisomal β-oxidation.[2][7][8]
Caption: Activation of PPARα by branched-chain fatty acyl-CoAs.
Differential Regulation by Iso- and Anteiso-BCFAs
Recent studies have revealed opposing effects of iso- and anteiso-BCFAs on gene expression. In hepatocytes, an iso-BCFA (14-methylpentadecanoic acid) was found to suppress the expression of genes involved in fatty acid synthesis (FASN) and inflammation (CRP, IL-6), partly through the downregulation of the transcription factor SREBP1.[1] Conversely, an anteiso-BCFA (12-methyltetradecanoic acid) upregulated these genes, suggesting distinct signaling pathways are engaged by these closely related molecules.[1] A similar dichotomy was observed in adipocytes, although with some gene-specific differences.[4]
Caption: Opposing effects of iso- and anteiso-BCFAs on gene expression.
Experimental Protocols
The following provides a generalized methodology for assessing the differential gene regulatory effects of fatty acyl-CoAs, based on protocols described in the cited literature.
Cell Culture and Treatment
-
Cell Lines: HepG2 (human hepatoma) or primary human adipocytes are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HepG2) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Fatty Acid Treatment: Cells are seeded and allowed to adhere. Prior to treatment, the medium is replaced with serum-free or low-serum medium. Fatty acids are complexed to bovine serum albumin (BSA) to facilitate their delivery into cells and then added to the culture medium at various concentrations for a specified duration (e.g., 24-48 hours).
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
-
qRT-PCR: Gene expression is quantified by qRT-PCR using a SYBR Green-based or probe-based assay on a real-time PCR system. Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, β-actin) used for normalization.
Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against the proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow
Caption: Workflow for analyzing fatty acyl-CoA effects on gene expression.
Future Directions and Implications for this compound
The existing data, while not directly addressing this compound, strongly suggests that branched-chain fatty acyl-CoAs are not passive metabolic intermediates but active signaling molecules with specific and sometimes opposing effects on gene expression. The structural features of this compound, a long-chain iso-BCFA, may confer unique gene regulatory properties. Future research should focus on:
-
Directly testing the effects of this compound on global gene expression in relevant cell types using transcriptomic approaches (e.g., RNA-seq).
-
Investigating the interaction of this compound with nuclear receptors such as PPARs, LXR, and FXR.
-
Elucidating the downstream signaling pathways modulated by this compound to understand its physiological and pathological roles.
Understanding the differential gene regulation by novel fatty acyl-CoAs like this compound is crucial for developing new therapeutic strategies for metabolic and inflammatory diseases. The comparative framework presented here provides a foundation for designing experiments to unravel the specific functions of this and other understudied lipid molecules.
References
- 1. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytanic acid activates the peroxisome proliferator-activated receptor alpha (PPARalpha) in sterol carrier protein 2-/ sterol carrier protein x-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytanic acid is ligand and transcriptional activator of murine liver fatty acid binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Long-chain acyl-CoA-dependent regulation of gene expression in bacteria, yeast and mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pristanic acid - Wikipedia [en.wikipedia.org]
- 8. foodb.ca [foodb.ca]
Unveiling the Binding Affinity of 16-methylnonadecanoyl-CoA to Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
A Comparative Analysis for Researchers and Drug Development Professionals
Peroxisome proliferator-activated receptor alpha (PPARα) is a critical regulator of lipid metabolism and a prominent target for therapeutic intervention in metabolic disorders. The binding of ligands to PPARα initiates a cascade of events leading to the transcriptional regulation of genes involved in fatty acid oxidation. This guide provides a comparative analysis of the binding affinity of 16-methylnonadecanoyl-CoA to PPARα, placed in the context of other known endogenous and synthetic ligands. This objective comparison is supported by experimental data and detailed methodologies to aid researchers in their understanding of PPARα-ligand interactions.
Comparative Binding Affinities of Ligands to PPARα
Saturated long-chain fatty acyl-CoAs, a class to which this compound belongs, have been demonstrated to bind to PPARα with high affinity, with Kd values typically falling within the nanomolar range (1-13 nM).[2] This suggests that this compound is likely a potent endogenous ligand for PPARα. For a comprehensive comparison, the following table summarizes the binding affinities of various endogenous and synthetic ligands to PPARα.
| Ligand Category | Ligand Name | Binding Affinity (Kd) | Reference |
| Endogenous Saturated Fatty Acyl-CoAs | General Saturated Long-Chain Fatty Acyl-CoAs | 1 - 13 nM | [2] |
| Endogenous Unsaturated Fatty Acyl-CoAs | General Unsaturated Long-Chain Fatty Acyl-CoAs | 1 - 14 nM | [2] |
| Endogenous Unsaturated Fatty Acids | Arachidonic Acid | Nanomolar Range | [3][4] |
| Oleic Acid | Nanomolar Range | [5] | |
| Linoleic Acid | Nanomolar Range | ||
| Endogenous Phospholipids | 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (16:0/18:1-GPC) | Lower affinity than Wy14,643 | [6] |
| Synthetic Agonists (Fibrates) | Wy14,643 | High Affinity | [6] |
| GW7647 | EC50 = 5.961 nM | [7] | |
| Fenofibrate | Micromolar Range | ||
| Clofibrate | Micromolar Range | ||
| Other Synthetic Ligands | GW409544 | High Affinity | [8] |
Note: EC50 values from functional assays are often used as a proxy for binding affinity, though they are not a direct measure of Kd.
Experimental Protocol: Fluorescence Displacement Assay
To quantitatively determine the binding affinity of a ligand like this compound to PPARα, a fluorescence displacement assay is a robust and commonly employed method.[2][3][4] This technique relies on the displacement of a fluorescently labeled probe from the PPARα ligand-binding pocket by the unlabeled ligand of interest.
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for PPARα.
Materials:
-
Purified recombinant PPARα ligand-binding domain (LBD).
-
Fluorescent probe with known high affinity for PPARα (e.g., a fluorescently tagged synthetic agonist).
-
This compound.
-
Assay buffer (e.g., phosphate-buffered saline with a small percentage of a non-ionic detergent to prevent aggregation).
-
Fluorometer or plate reader capable of measuring fluorescence intensity.
Methodology:
-
Saturation Binding of Fluorescent Probe: A fixed concentration of the PPARα LBD is incubated with increasing concentrations of the fluorescent probe to determine its Kd and the maximum binding (Bmax).
-
Competition Binding Assay:
-
A constant concentration of PPARα LBD and the fluorescent probe (typically at a concentration close to its Kd) are incubated together.
-
Increasing concentrations of the unlabeled competitor ligand, this compound, are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
-
Fluorescence Measurement: The fluorescence intensity of the samples is measured. As the concentration of this compound increases, it displaces the fluorescent probe from the PPARα LBD, leading to a decrease in the measured fluorescence signal.
-
Data Analysis: The data is plotted as fluorescence intensity versus the logarithm of the competitor concentration. The resulting sigmoidal curve is then fitted to a suitable binding model (e.g., the one-site competition model) to calculate the IC50 value of this compound. The Kd of this compound can then be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the fluorescent probe.
PPARα Signaling Pathway
Upon binding of an agonist, such as this compound, PPARα undergoes a conformational change, leading to the activation of downstream signaling pathways that regulate gene expression.
Caption: PPARα signaling pathway upon ligand binding.
Experimental Workflow: Binding Affinity Determination
The logical flow of an experiment to determine the binding affinity of a novel ligand to PPARα is depicted below.
Caption: Workflow for determining ligand binding affinity.
References
- 1. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 2. Peroxisome proliferator-activated receptor alpha interacts with high affinity and is conformationally responsive to endogenous ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand selectivity of the peroxisome proliferator-activated receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPARα Ligand-Binding Domain Structures with Endogenous Fatty Acids and Fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a Physiologically Relevant Endogenous Ligand for PPARα in Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of PPARα ligands in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
validation of 16-methylnonadecanoyl-CoA as a substrate for specific acyl-CoA dehydrogenases
Comparative Analysis of Acyl-CoA Dehydrogenase Specificity for 16-Methylnonadecanoyl-CoA
A Validation Guide for Researchers
This guide provides a comparative analysis of the potential of various specific acyl-CoA dehydrogenases (ACADs) to utilize this compound as a substrate. Due to the absence of direct experimental data for this compound in the current scientific literature, this guide leverages kinetic and substrate specificity data from structurally analogous methyl-branched long-chain and very-long-chain acyl-CoAs. The primary candidates for this activity are Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD), Acyl-CoA Dehydrogenase Family Member 9 (ACAD9), Acyl-CoA Dehydrogenase Family Member 10 (ACAD10), and Long-Chain Acyl-CoA Dehydrogenase (LCAD), all of which are known to process long-chain or branched-chain fatty acids.
Comparative Enzyme Activity
The following tables summarize the known activities of candidate ACADs with substrates structurally similar to this compound, such as 2-methyl-hexadecanoyl-CoA (S-2-methyl-C16-CoA) and 2-methyl-pentadecanoyl-CoA (R,S-2-methyl-C15-CoA). This data serves as a predictive framework for the potential activity with this compound.
Table 1: Relative Activity of ACADs with Methyl-Branched Acyl-CoA Substrates
| Enzyme | Substrate | Relative Activity (%) | Reference |
| ACAD9 | S-2-methyl-hexadecanoyl-CoA | ~10% of Palmitoyl-CoA | [1] |
| LCAD | S-2-methyl-hexadecanoyl-CoA | Activity Detected* | [1] |
| ACAD10 | R,S-2-methyl-pentadecanoyl-CoA | Activity Detected** | [2] |
| VLCAD | S-2-methyl-hexadecanoyl-CoA | Low to No Activity | [1] |
*Qualitative activity was detected, but quantitative comparison to a primary substrate was not provided in the reference. **Low but significant activity was measured (1.4 mU/mg of cellular protein).[2]
Table 2: Substrate Specificity of Relevant Acyl-CoA Dehydrogenases
| Enzyme | Optimal Substrate(s) | Other Known Substrates | Reference(s) |
| VLCAD | C14-CoA to C20-CoA (straight-chain) | C12-CoA to C24-CoA (straight-chain) | [3] |
| ACAD9 | C16:1-CoA, C18:1-CoA, C18:2-CoA, C22:6-CoA | Palmitoyl-CoA (C16:0), Stearoyl-CoA (C18:0) | [1][4] |
| ACAD10 | Unknown (putative for branched-chain) | R,S-2-methyl-pentadecanoyl-CoA | [2] |
| LCAD | C12-CoA, C14-CoA | C10-CoA to C18-CoA, some branched-chain and sterol-CoAs | [5] |
Based on the available data, ACAD9, ACAD10, and LCAD are the most promising candidates for metabolizing this compound. ACAD10, in particular, has demonstrated activity with a methyl-branched very-long-chain fatty acid. The bulky nature of the methyl group near the acyl end may be better accommodated by the wider substrate-binding cavities of LCAD and potentially ACAD10.[5] While VLCAD is the primary enzyme for very-long-chain fatty acids, its specificity is mainly for straight-chain substrates.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is not described in the literature. The following is a proposed chemo-enzymatic protocol based on established methods for synthesizing novel acyl-CoA esters.[6][7]
Objective: To synthesize this compound from 16-methylnonadecanoic acid.
Materials:
-
16-methylnonadecanoic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Coenzyme A trilithium salt hydrate (B1144303)
-
Sodium bicarbonate buffer (0.5 M, pH 8.0)
-
HPLC-grade water and acetonitrile (B52724)
-
Formic acid
-
Reverse-phase HPLC column (C18)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve 10 mg of 16-methylnonadecanoic acid in 1 mL of anhydrous THF in a clean, dry glass vial.
-
Add a 1.5 molar excess of N,N'-Carbonyldiimidazole (CDI) to the solution.
-
Seal the vial and stir the reaction mixture at room temperature for 1-2 hours to form the acyl-imidazolide intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Thioesterification with Coenzyme A:
-
In a separate vial, dissolve 1.2 molar equivalents of Coenzyme A trilithium salt hydrate in 2 mL of 0.5 M sodium bicarbonate buffer (pH 8.0).
-
Slowly add the activated acyl-imidazolide solution from step 1 to the Coenzyme A solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Purification by HPLC:
-
Acidify the reaction mixture to pH 4-5 with formic acid.
-
Centrifuge the mixture to pellet any precipitate and filter the supernatant.
-
Purify the this compound from the supernatant using reverse-phase HPLC with a C18 column.
-
Use a linear gradient of acetonitrile in water (both containing 0.1% formic acid) for elution.
-
Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA).
-
Collect the fractions corresponding to the this compound peak.
-
-
Quantification and Storage:
-
Lyophilize the purified fractions to obtain the final product as a white powder.
-
Determine the concentration of the purified acyl-CoA using the absorbance at 260 nm (molar extinction coefficient for CoA is 16,400 M⁻¹cm⁻¹).
-
Store the purified this compound at -80°C.
-
Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)
This protocol is adapted from the established electron-transferring flavoprotein (ETF) fluorescence reduction assay, which is the gold standard for measuring ACAD activity.[8]
Objective: To measure the kinetic parameters (Km, Vmax) of a specific ACAD with this compound.
Materials:
-
Purified recombinant ACAD enzyme (e.g., VLCAD, ACAD9, ACAD10, or LCAD)
-
Purified recombinant electron-transferring flavoprotein (ETF)
-
This compound (synthesized as described above)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.6, containing 100 mM KCl and 0.5 mM EDTA)
-
Anaerobic chamber or a system for creating an anaerobic environment
-
Fluorescence spectrophotometer or microplate reader with excitation at ~340 nm and emission at ~490 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound and determine its concentration accurately.
-
Prepare serial dilutions of the substrate in the assay buffer to cover a range of concentrations (e.g., 0.5 µM to 50 µM) for kinetic analysis.
-
Prepare working solutions of the ACAD enzyme and ETF in the assay buffer.
-
-
Assay Setup (Anaerobic Conditions):
-
Perform all subsequent steps under anaerobic conditions to prevent re-oxidation of the reduced ETF by oxygen.
-
In a quartz cuvette or a 96-well microplate, combine the assay buffer, ETF (final concentration ~2-5 µM), and the specific ACAD enzyme (final concentration in the nanomolar range, to be optimized).
-
-
Initiation of the Reaction:
-
Initiate the enzymatic reaction by adding a specific concentration of the this compound substrate to the mixture.
-
Immediately start monitoring the decrease in ETF fluorescence over time. The fluorescence of ETF is quenched upon its reduction by the ACAD.
-
-
Data Acquisition and Analysis:
-
Record the fluorescence signal at regular intervals for a set period (e.g., 1-5 minutes).
-
The initial rate of the reaction is determined from the linear portion of the fluorescence decay curve.
-
Repeat the assay for each substrate concentration.
-
Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.
-
Visualizations
Signaling and Metabolic Pathways
Caption: Mitochondrial β-oxidation of this compound.
Experimental Workflows
Caption: Chemo-enzymatic synthesis of this compound.
References
- 1. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters :: MPG.PuRe [pure.mpg.de]
- 2. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pathogenesis of Very Long-Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACAD9 - Wikipedia [en.wikipedia.org]
- 5. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic synthesis of acyl coenzyme A substrates enables in situ labeling of small molecules and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
Comparative Metabolomics: Unraveling the Metabolic Footprint of 16-Methylnonadecanoyl-CoA
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the metabolic consequences of introducing 16-methylnonadecanoyl-CoA, a C20 branched-chain fatty acyl-CoA, into a biological system. Due to the limited direct research on this specific molecule, this document leverages established principles of branched-chain fatty acid metabolism and outlines a comparative metabolomics strategy. By comparing its effects to a straight-chain counterpart (Nonadecanoyl-CoA) and a well-characterized branched-chain fatty acid (Phytanoyl-CoA), researchers can elucidate the unique metabolic pathways impacted by this compound.
Introduction to Branched-Chain Fatty Acid Metabolism
Branched-chain fatty acids (BCFAs) play crucial roles in cellular membrane fluidity and can influence various physiological processes.[1] Their metabolism differs significantly from that of straight-chain fatty acids (SCFAs). While SCFAs typically undergo beta-oxidation to yield acetyl-CoA, BCFAs require additional enzymatic steps to handle the methyl branches.[2] The presence of a methyl group on the beta-carbon can hinder the standard beta-oxidation pathway, necessitating alternative routes such as alpha-oxidation.[2]
This compound, with its methyl group at the 16th position, is an example of an iso-branched-chain fatty acid. Its metabolism is expected to proceed through rounds of beta-oxidation until the branch point is reached, at which stage specific enzymatic machinery is required for further breakdown. This can lead to the formation of unique metabolic intermediates, such as propionyl-CoA, in addition to acetyl-CoA.[2][3]
Comparative Metabolomics Experimental Design
To discern the specific metabolic alterations induced by this compound, a comparative metabolomics approach is essential. This involves comparing the metabolic profiles of a model system (e.g., cultured cells or animal models) treated with this compound against control groups.
Recommended Comparison Groups:
-
Vehicle Control: To establish a baseline metabolic profile.
-
Nonadecanoyl-CoA (C19:0): An odd-chain straight-chain fatty acid to highlight the effects of the methyl branch.
-
Phytanoyl-CoA: A well-studied branched-chain fatty acid to identify common and divergent pathways of BCFA metabolism.
Experimental Workflow
The following diagram outlines a typical workflow for a comparative metabolomics study of fatty acyl-CoAs.
Caption: A typical workflow for fatty acyl-CoA profiling.[4]
Predicted Metabolic Pathways Affected by this compound
The introduction of this compound is anticipated to impact several key metabolic pathways. The diagram below illustrates the central role of fatty acyl-CoAs and highlights pathways likely to be altered.
Caption: Overview of the central role of Fatty Acyl-CoAs in cellular metabolism.
Key Pathways to Monitor:
-
Fatty Acid Oxidation (Beta- and Alpha-Oxidation): Expect alterations in the levels of acyl-carnitines and acyl-CoA intermediates. The presence of this compound may lead to an accumulation of specific branched-chain intermediates.
-
TCA Cycle: Changes in the influx of acetyl-CoA and propionyl-CoA (as succinyl-CoA) will likely perturb the levels of TCA cycle intermediates such as citrate, succinate, and malate.
-
Amino Acid Metabolism: The metabolism of propionyl-CoA is linked to the catabolism of valine, isoleucine, threonine, and methionine. An increase in propionyl-CoA from this compound oxidation could affect the homeostasis of these amino acids.[5]
-
Fatty Acid Synthesis: The building blocks for fatty acid synthesis, acetyl-CoA and malonyl-CoA, may be altered, potentially impacting de novo lipogenesis.[3]
-
Ketogenesis: Altered acetyl-CoA levels can influence the production of ketone bodies.[2]
Quantitative Data Summary
The following table summarizes the anticipated changes in key metabolite classes in a comparative metabolomics study.
| Metabolite Class | This compound vs. Control | Nonadecanoyl-CoA vs. Control | Phytanoyl-CoA vs. Control | Rationale |
| Branched-Chain Acyl-Carnitines | ↑↑ | ↔ | ↑↑ | Reflects the metabolism of the branched-chain fatty acid. |
| Odd-Chain Acyl-Carnitines | ↑ | ↑↑ | ↔ | Indicates the generation of propionyl-CoA. |
| Propionyl-CoA | ↑ | ↑ | ↔ | A direct product of odd-chain and some branched-chain fatty acid oxidation.[2] |
| Succinyl-CoA | ↑ | ↑ | ↔ | The entry point of propionyl-CoA into the TCA cycle. |
| TCA Cycle Intermediates | ↑/↓ | ↑/↓ | ↑/↓ | Perturbations due to altered influx of acetyl-CoA and succinyl-CoA. |
| Branched-Chain Amino Acids (Val, Ile) | ↓ | ↔ | ↓ | Potential feedback inhibition or altered catabolism due to increased propionyl-CoA. |
| Ketone Bodies | ↑/↓ | ↑/↓ | ↑/↓ | Dependent on the net effect on acetyl-CoA pools. |
Note: ↑↑ Strong Increase; ↑ Increase; ↔ No significant change; ↓ Decrease; ↑/↓ Variable change. This table presents hypothetical data based on established metabolic principles.
Detailed Experimental Protocols
Reproducible and robust experimental protocols are fundamental for high-quality metabolomics data.
Protocol 1: Metabolite Extraction from Cultured Cells
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat with this compound, nonadecanoyl-CoA, phytanoyl-CoA, or vehicle control for a predetermined time.
-
Quenching and Harvesting: Aspirate the culture medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS). Quench metabolism by adding liquid nitrogen directly to the culture dish. Scrape the frozen cells into a pre-chilled tube.
-
Extraction: Add ice-cold 80% methanol (B129727) to the cell pellet.[4] Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.[4]
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.[4]
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new tube.[4]
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[4]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).[4]
Protocol 2: LC-MS/MS Analysis of Acyl-CoAs
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[4]
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.[4]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute acyl-CoAs of increasing chain length and hydrophobicity.[4]
-
-
Mass Spectrometry Detection:
-
Data Analysis:
-
Peak areas are integrated and quantified against a standard curve generated from authentic standards.
-
The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[4]
-
Conclusion
This guide provides a comprehensive framework for dissecting the metabolic impact of this compound using a comparative metabolomics approach. By employing the outlined experimental design, protocols, and data analysis strategies, researchers can identify the unique metabolic pathways and signatures associated with this specific branched-chain fatty acid. The insights gained from such studies will be invaluable for understanding the physiological roles of BCFAs and for the development of novel therapeutic strategies targeting fatty acid metabolism.
References
- 1. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of Synthesized 16-Methylnonadecanoyl-CoA via NMR: A Comparative Guide
For researchers engaged in the synthesis of novel fatty acyl-CoA analogs for drug development and metabolic research, unambiguous structural confirmation is paramount. This guide provides a comparative framework for confirming the structure of synthesized 16-methylnonadecanoyl-CoA using Nuclear Magnetic Resonance (NMR) spectroscopy. We present predicted spectral data for this compound and compare it with the known spectral characteristics of a common straight-chain acyl-CoA, palmitoyl-CoA, and a structurally related branched-chain fatty acid, isostearic acid.
Predicted NMR Spectral Data Comparison
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, alongside comparative data for palmitoyl-CoA and isostearic acid. These predictions are based on established chemical shift values for long-chain fatty acids and their derivatives. The numbering of carbons starts from the carbonyl group of the fatty acyl chain.
| Assignment | This compound (Predicted) | Palmitoyl-CoA (Typical) | Isostearic Acid (16-methylheptadecanoic acid) |
| ¹H NMR (δ, ppm) | |||
| Terminal CH₃ (C19) | ~ 0.88 (t) | ~ 0.88 (t) | - |
| Branched CH₃ (on C16) | ~ 0.85 (d) | - | ~ 0.85 (d) |
| CH (C16) | ~ 1.55 (m) | - | ~ 1.55 (m) |
| (CH₂)n | ~ 1.25 (br s) | ~ 1.25 (br s) | ~ 1.25 (br s) |
| β-CH₂ to CoA (C3) | ~ 1.60 (m) | ~ 1.60 (m) | ~ 1.63 (m) |
| α-CH₂ to CoA (C2) | ~ 2.50 (t) | ~ 2.50 (t) | ~ 2.35 (t) |
| ¹³C NMR (δ, ppm) | |||
| Terminal CH₃ (C19) | ~ 14.1 | ~ 14.1 | - |
| Branched CH₃ (on C16) | ~ 19.5 | - | ~ 19.5 |
| CH (C16) | ~ 34.5 | - | ~ 34.5 |
| (CH₂)n | ~ 29.0 - 30.0 | ~ 29.0 - 30.0 | ~ 29.0 - 30.0 |
| β-CH₂ to CoA (C3) | ~ 25.0 | ~ 25.0 | ~ 24.7 |
| α-CH₂ to CoA (C2) | ~ 34.0 | ~ 34.0 | ~ 34.1 |
| Carbonyl (C1) | ~ 179.0 | ~ 179.0 | ~ 180.5 |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. t = triplet, d = doublet, m = multiplet, br s = broad singlet.
Experimental Protocols
A detailed methodology for the synthesis and NMR-based structural confirmation of this compound is provided below.
Synthesis of this compound
This protocol is a general method for the synthesis of long-chain fatty acyl-CoAs from the corresponding fatty acid.
Materials:
-
16-methylnonadecanoic acid
-
Coenzyme A trilithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas
-
0.1 M Potassium Phosphate (B84403) buffer, pH 7.0
Procedure:
-
Activation of the Fatty Acid: In a round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 16-methylnonadecanoic acid in anhydrous DMF. Add N-Hydroxysuccinimide (NHS) and N,N'-Dicyclohexylcarbodiimide (DCC) in equimolar amounts to the fatty acid. Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of the fatty acid.
-
Precipitation of Dicyclohexylurea (DCU): The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution. Remove the DCU by filtration.
-
Reaction with Coenzyme A: In a separate flask, dissolve Coenzyme A trilithium salt in 0.1 M potassium phosphate buffer (pH 7.0). Slowly add the filtered solution of the 16-methylnonadecanoyl-NHS ester to the Coenzyme A solution with gentle stirring.
-
Incubation: Allow the reaction to proceed at room temperature for 12-16 hours with continuous stirring.
-
Purification: The resulting this compound can be purified by solid-phase extraction or high-performance liquid chromatography (HPLC).
-
Lyophilization: Lyophilize the purified product to obtain a stable powder.
NMR Analysis
Sample Preparation:
-
Dissolve 5-10 mg of the lyophilized this compound in a suitable deuterated solvent, such as D₂O or a mixture of CD₃OD and D₂O. The choice of solvent may require optimization to achieve good solubility and spectral resolution.
NMR Spectroscopy:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Key signals to identify include the triplet for the terminal methyl group, the doublet for the branched methyl group, the multiplet for the methine proton at the branch point, the broad singlet for the long methylene (B1212753) chain, and the distinct triplets for the α- and β-methylene protons relative to the CoA thioester.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum. Important resonances to confirm are the carbonyl carbon, the α- and β-carbons to the thioester, the methylene carbons of the long chain, and the distinct signals for the branched and terminal methyl carbons.
-
2D NMR (Optional but Recommended): To further confirm the structure, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. COSY will show correlations between adjacent protons, helping to trace the carbon chain. HSQC will correlate each proton with its directly attached carbon, confirming the assignments made in the 1D spectra.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and structural confirmation of this compound.
Caption: Workflow for the synthesis and NMR confirmation of this compound.
Validating a Knockout Cell Line for 16-Methylnonadecanoyl-CoA Metabolism Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating a knockout (KO) cell line generated to study the metabolism of 16-methylnonadecanoyl-CoA, a very-long-chain branched-chain fatty acid. Objective comparisons of validation techniques are presented alongside detailed experimental protocols and illustrative data to aid in the selection of the most appropriate methods for your research needs.
Introduction to this compound and Knockout Validation
This compound is a branched-chain fatty acyl-CoA. While its precise metabolic pathway is not extensively characterized, it is understood that as a very-long-chain fatty acid (VLCFA), it likely undergoes metabolism within peroxisomes. The validation of a knockout cell line targeting a putative enzyme in this pathway is critical to ensure that any observed phenotypic changes are a direct result of the genetic modification. A multi-faceted validation approach, encompassing genomic, transcriptomic, proteomic, and functional analyses, provides the most robust and reliable confirmation of a true knockout.
Comparative Analysis of Validation Methods
The validation of a knockout cell line should be a tiered approach, starting from the confirmation of the genetic edit to the verification of the functional consequence. Below is a comparison of common validation methods.
| Validation Level | Method | Principle | Pros | Cons |
| Genomic DNA | PCR & Gel Electrophoresis | Amplification of the targeted genomic region to detect a size shift due to insertion or deletion (indel). | - Quick and inexpensive initial screening. | - Low resolution, may not detect small indels. - Not quantitative. |
| Sanger Sequencing | Determines the exact nucleotide sequence of the targeted genomic region. | - Gold standard for confirming indels. - Provides precise sequence information of the mutation. | - Can be challenging to deconvolute mixed sequences from a heterozygous or mosaic population. | |
| mRNA | Reverse Transcription-Quantitative PCR (RT-qPCR) | Measures the amount of target mRNA transcribed from the gene. | - Highly sensitive and quantitative. - Can confirm functional disruption of transcription. | - mRNA levels may not always correlate with protein levels due to post-transcriptional regulation. |
| Protein | Western Blot | Uses antibodies to detect the presence and quantity of the target protein. | - Directly assesses the knockout at the protein level. - Provides information on protein size. | - Dependent on the availability of a specific and high-quality antibody. - Can be semi-quantitative. |
| Mass Spectrometry | Identifies and quantifies proteins in a sample. | - Unbiased and highly sensitive. - Does not require a specific antibody. | - Requires specialized equipment and expertise. - Can be costly. | |
| Functional | Lipid Droplet Staining (e.g., Oil Red O) | Stains neutral lipids within lipid droplets. | - Provides a visual assessment of the cellular phenotype related to lipid storage. | - Indirect measure of the metabolic defect. - May not be specific to the fatty acid of interest. |
| Acyl-CoA Profiling by LC-MS/MS | Quantifies the levels of specific acyl-CoA species, including this compound. | - Directly measures the substrate or downstream metabolites of the targeted pathway. - Highly specific and quantitative. | - Requires specialized equipment and expertise for sample preparation and data analysis. |
Experimental Workflow and Metabolic Pathway
A systematic workflow is essential for the successful validation of a knockout cell line. The proposed metabolic pathway for this compound, based on current knowledge of branched-chain and very-long-chain fatty acid metabolism, provides a framework for designing functional assays.
Detailed Experimental Protocols
Genomic DNA Analysis: PCR and Sanger Sequencing
Objective: To confirm the presence of insertions or deletions (indels) at the target genomic locus.
Protocol:
-
Genomic DNA Extraction: Isolate genomic DNA from both wild-type (WT) and putative KO cell clones using a commercial kit.
-
PCR Amplification: Design primers flanking the gRNA target site. Perform PCR to amplify a ~500 bp fragment.
-
Gel Electrophoresis: Run the PCR products on a 2% agarose (B213101) gel. Clones with successful edits may show a size shift or heteroduplex formation compared to the WT.
-
PCR Product Purification: Purify the PCR products from the remaining primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results from the KO clones to the WT sequence to identify specific indels.
mRNA Analysis: Reverse Transcription-Quantitative PCR (RT-qPCR)
Objective: To quantify the expression level of the target gene's mRNA.
Protocol:
-
RNA Extraction: Isolate total RNA from WT and KO cell clones using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific to the target gene and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target gene in KO clones compared to WT using the ΔΔCt method. A significant decrease in mRNA levels in the KO clones indicates successful gene disruption.
Protein Analysis: Western Blot
Objective: To detect the presence and size of the target protein.
Protocol:
-
Protein Extraction: Lyse WT and KO cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific to the target protein.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control (e.g., β-actin) should be used to ensure equal protein loading.
Functional Analysis: Lipid Droplet Staining (Oil Red O)
Objective: To assess the impact of the gene knockout on neutral lipid accumulation.
Protocol:
-
Cell Culture: Seed WT and KO cells on coverslips in a 24-well plate and culture to desired confluency.
-
Fatty Acid Treatment: Treat cells with 16-methylnonadecanoic acid (or a suitable precursor) to induce lipid droplet formation.
-
Fixation: Wash cells with PBS and fix with 10% formalin for 30 minutes.
-
Staining:
-
Wash with water and then with 60% isopropanol (B130326).
-
Stain with freshly prepared Oil Red O working solution for 15 minutes.
-
Wash with 60% isopropanol and then with water.
-
-
Imaging: Mount the coverslips on slides and visualize lipid droplets using a microscope.
Functional Analysis: Acyl-CoA Profiling by LC-MS/MS
Objective: To quantify the intracellular levels of this compound and related metabolites.
Protocol:
-
Metabolite Extraction:
-
Quench metabolism by rapidly washing cells with ice-cold saline.
-
Extract metabolites using a cold solvent mixture (e.g., methanol/acetonitrile/water).
-
-
Sample Preparation:
-
Centrifuge to pellet cell debris.
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the acyl-CoA species using a C18 reverse-phase column with a gradient of mobile phases.
-
Detect and quantify the acyl-CoA species using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: Quantify the concentration of this compound and other relevant acyl-CoAs by comparing their peak areas to those of known standards.
Data Presentation
Clear and concise data presentation is crucial for interpreting the results of your validation experiments.
Table 1: Summary of Genomic and Transcriptomic Validation
| Clone ID | PCR Result | Sanger Sequencing Result | Relative mRNA Expression (fold change vs. WT) |
| WT | ~500 bp | Wild-type sequence | 1.00 |
| KO Clone 1 | ~490 bp | 10 bp deletion | 0.05 |
| KO Clone 2 | ~502 bp | 2 bp insertion | 0.12 |
| KO Clone 3 | ~500 bp | No indel detected | 0.98 |
Table 2: Summary of Proteomic and Functional Validation
| Clone ID | Target Protein Level (vs. WT) | Lipid Droplet Accumulation (vs. WT) | This compound Level (pmol/mg protein) |
| WT | 100% | Baseline | 5.2 ± 0.8 |
| KO Clone 1 | Not Detected | Increased | 25.8 ± 3.1 |
| KO Clone 2 | Not Detected | Increased | 22.4 ± 2.5 |
| KO Clone 3 | 95% | Baseline | 5.5 ± 0.9 |
By following this comprehensive guide, researchers can confidently validate their knockout cell lines, ensuring a reliable model for investigating the intricate metabolism of this compound and its role in cellular physiology and disease.
comparative analysis of 16-methylnonadecanoyl-CoA in different subcellular compartments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolism and expected distribution of 16-methylnonadecanoyl-CoA in different subcellular compartments. Due to the limited direct research on this compound, this guide leverages data from the closely related and well-studied branched-chain fatty acids, phytanic acid and pristanic acid, to infer its metabolic fate. The principles of subcellular metabolism of these analogous compounds provide a strong framework for understanding the likely compartmentalization of this compound.
Metabolic Pathways and Subcellular Localization
The metabolism of long-chain branched fatty acids like this compound is a cooperative effort between peroxisomes and mitochondria. The initial breakdown of these molecules cannot be handled by mitochondria alone due to the methyl branch.
Peroxisomes are the primary site for the initial oxidation of very-long-chain and branched-chain fatty acids.[1][2] In the case of phytanic acid, a well-studied analogue, it first undergoes α-oxidation to remove the methyl group at the α-carbon, yielding pristanic acid.[3] Pristanic acid then undergoes several cycles of β-oxidation within the peroxisome.[1][2] It is highly probable that this compound, after activation to its CoA ester, is also initially processed in the peroxisomes.
Mitochondria are responsible for the complete oxidation of the shorter-chain acyl-CoAs generated from peroxisomal β-oxidation.[1] Once the branched-chain acyl-CoA has been shortened to a length that can be handled by mitochondrial enzymes, it is transported into the mitochondrial matrix for further β-oxidation to acetyl-CoA or propionyl-CoA, which then enter the citric acid cycle.[1][2]
The Endoplasmic Reticulum (ER) is primarily involved in fatty acid elongation and the synthesis of complex lipids, rather than catabolism. While acyl-CoA synthetases are present on the ER membrane, the primary breakdown of long-chain branched fatty acids is not a major function of this organelle.
The following diagram illustrates the generally accepted metabolic pathway for a branched-chain fatty acid, which serves as a model for this compound.
Quantitative Data
Based on the known metabolic pathways, the following table provides an expected relative distribution of this compound and its metabolites.
| Subcellular Compartment | This compound Concentration | Metabolite (Short-Chain Acyl-CoA) Concentration | Rationale |
| Peroxisome | High | Moderate | Primary site of initial oxidation for long-chain branched fatty acids.[1][2] |
| Mitochondrion | Low | High | Receives shorter-chain products from peroxisomes for complete oxidation.[1][2] |
| Endoplasmic Reticulum | Very Low | Very Low | Primarily involved in anabolic processes, not the catabolism of this type of fatty acid. |
| Cytosol | Low | Low | Acts as a transit compartment; acyl-CoAs are generally bound to proteins or being transported. |
Experimental Protocols
The quantification of acyl-CoAs in different subcellular compartments is a technically challenging process. The following outlines a general workflow and key experimental methodologies that can be employed for this purpose.
Subcellular Fractionation
The first critical step is the isolation of pure subcellular fractions. Differential centrifugation is a commonly used technique.[4]
Protocol for Isolation of Mitochondria and Peroxisomes:
-
Homogenization: Tissues or cells are homogenized in an ice-cold isolation buffer (e.g., containing sucrose (B13894), MOPS, and EGTA) to rupture the plasma membrane while keeping organelles intact.
-
Low-Speed Centrifugation: The homogenate is centrifuged at a low speed (e.g., 600 x g) to pellet nuclei and unbroken cells.
-
Medium-Speed Centrifugation: The supernatant is then centrifuged at a higher speed (e.g., 10,000 x g) to pellet mitochondria.
-
High-Speed Centrifugation/Gradient Centrifugation: The resulting supernatant can be further centrifuged at very high speeds (e.g., 25,000 x g) to pellet peroxisomes, or a density gradient (e.g., sucrose or Percoll) centrifugation can be used for purer fractions.
-
Purity Assessment: The purity of each fraction should be assessed by Western blotting for marker proteins specific to each organelle (e.g., Tom20 for mitochondria, PMP70 for peroxisomes, and Calnexin for the ER).[5]
Acyl-CoA Extraction and Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.[6][7]
Protocol for Acyl-CoA Analysis:
-
Extraction: Acyl-CoAs are extracted from the isolated organelle fractions using a solvent mixture, typically containing acetonitrile (B52724) and methanol, often with an acidic component to improve stability.[7]
-
Internal Standards: Stable isotope-labeled internal standards for the acyl-CoAs of interest should be added at the beginning of the extraction to account for sample loss and matrix effects.[4][8] The SILEC-SF (Stable Isotope Labeling of Essential nutrients in cell Culture - Subcellular Fractionation) method is a sophisticated approach for generating and using these internal standards.[4][8]
-
LC Separation: The extracted acyl-CoAs are separated using reverse-phase liquid chromatography.
-
MS/MS Detection: The separated acyl-CoAs are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.[6]
-
Quantification: The concentration of each acyl-CoA is determined by comparing its peak area to that of its corresponding stable isotope-labeled internal standard.
The following diagram illustrates the experimental workflow for quantifying subcellular acyl-CoA pools.
Comparative Discussion
Based on the established roles of subcellular organelles in fatty acid metabolism, a comparative analysis suggests a distinct distribution of this compound.
-
Peroxisomes as the Entry Point: The presence of the methyl branch necessitates the involvement of peroxisomal enzymes for the initial steps of degradation. Therefore, the highest concentration of the parent molecule, this compound, is expected to be found in the peroxisomes.
-
Mitochondria as the Powerhouse: Mitochondria are specialized for the efficient and complete oxidation of fatty acids to generate ATP. They are not equipped to handle the initial breakdown of long-chain branched fatty acids. Consequently, the concentration of this compound itself is predicted to be low in mitochondria. However, the concentration of its shorter-chain metabolites, which are shuttled from the peroxisomes, would be significantly higher.
-
The Role of Transport: The movement of acyl-CoAs between compartments is a critical aspect of this metabolic pathway. The transport of shortened acyl-CoAs from peroxisomes to mitochondria is thought to be mediated by the carnitine shuttle system.[1] The efficiency of this transport will influence the steady-state concentrations of these intermediates in each organelle.
References
- 1. Metabolic Interplay between Peroxisomes and Other Subcellular Organelles Including Mitochondria and the Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymes involved in branched-chain amino acid metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Biological Activity of Synthetic 16-Methylnonadecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for confirming the biological activity of synthetic 16-methylnonadecanoyl-CoA by comparing its potential functions with alternative lipid molecules. Due to the limited direct experimental data on this specific molecule, this guide focuses on its probable roles as a substrate for key enzyme families involved in lipid metabolism, namely fatty acid elongases (ELOVLs) and ceramide synthases (CerS). Detailed experimental protocols are provided to enable researchers to generate quantitative data and make informed comparisons.
Introduction to this compound
This compound is a C20 saturated fatty acyl-CoA with a methyl branch. Its structure suggests it belongs to the class of branched-chain very-long-chain fatty acids (VLCFAs). Branched-chain fatty acids are known to influence the fluidity of cell membranes, and VLCFAs are crucial components of complex lipids such as sphingolipids and are involved in various cellular processes.
Potential Biological Activities and Key Enzymes
Based on its structure, this compound is likely to be a substrate for enzymes that metabolize other branched-chain and very-long-chain fatty acyl-CoAs. The primary candidates for interaction are:
-
Fatty Acid Elongases (ELOVLs): These enzymes are responsible for the elongation of fatty acyl-CoA chains. ELOVL1 and ELOVL3 have been shown to elongate saturated branched-chain acyl-CoAs.[1] ELOVL1 exhibits high activity toward saturated C20- and C22-CoAs.[2][3]
-
Ceramide Synthases (CerS): These enzymes catalyze the N-acylation of a sphingoid base to form ceramide, a key molecule in sphingolipid metabolism. CerS2 has a high selectivity for very-long-chain fatty acyl-CoAs (C22-C24).[4][5][6]
The biological activity of synthetic this compound can be confirmed by assessing its ability to act as a substrate for these enzymes in vitro and comparing its activity to that of other relevant acyl-CoAs.
Comparative Data for Alternative Acyl-CoA Substrates
Direct quantitative data for this compound is not currently available in the public domain. However, data for alternative straight-chain acyl-CoAs can provide a baseline for comparison.
| Enzyme | Substrate | Relative Activity (%) | Reference |
| ELOVL1 | C18:0-CoA | ~20 | Ohno et al., 2010[2] |
| C20:0-CoA | ~60 | Ohno et al., 2010[2] | |
| C22:0-CoA | 100 | Ohno et al., 2010[2] | |
| C24:0-CoA | ~80 | Ohno et al., 2010[2] | |
| C26:0-CoA | ~40 | Ohno et al., 2010[2] | |
| CerS2 | C16:0-CoA | Low | Mizutani et al., 2013 |
| C22:0-CoA | High | Mizutani et al., 2013 | |
| C24:0-CoA | High | Mizutani et al., 2013 | |
| C24:1-CoA | Highest | Mizutani et al., 2013 |
Note: The above data is derived from in vitro assays and relative activities may vary based on experimental conditions.
Experimental Protocols
Here we provide detailed protocols for in vitro assays to determine the activity of ELOVL and CerS enzymes with synthetic this compound.
In Vitro Fatty Acid Elongation Assay
This assay measures the incorporation of a radiolabeled two-carbon unit from [14C]malonyl-CoA into the acyl-CoA substrate.
Materials:
-
Microsomes from cells expressing the ELOVL of interest (e.g., ELOVL1 or ELOVL3)
-
Synthetic this compound
-
Alternative acyl-CoA substrates (e.g., C20:0-CoA, C22:0-CoA)
-
[14C]malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, and the acyl-CoA substrate (synthetic this compound or an alternative).
-
Initiate the reaction by adding microsomes and [14C]malonyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a strong acid (e.g., 6M HCl).
-
Extract the fatty acids using an organic solvent (e.g., hexane).
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
Calculate the specific activity as nmol of malonyl-CoA incorporated per mg of microsomal protein per minute.
In Vitro Ceramide Synthase Assay
This assay measures the formation of ceramide from a sphingoid base and the acyl-CoA substrate.
Materials:
-
Microsomes from cells expressing the CerS of interest (e.g., CerS2)
-
Synthetic this compound
-
Alternative acyl-CoA substrates (e.g., Lignoceroyl-CoA (C24:0))
-
Sphinganine (dihydrosphingosine)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 25 mM KCl and 2.5 mM MgCl2)
-
LC-MS/MS for product detection
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, sphinganine, and the acyl-CoA substrate.
-
Initiate the reaction by adding the microsomes.
-
Incubate at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform:methanol).
-
Extract the lipids.
-
Analyze the formation of the corresponding ceramide (16-methylnonadecanoyl-sphinganine) by LC-MS/MS.
-
Quantify the product and calculate the specific activity.
Alternative Molecules for Comparison
A range of commercially available fatty acids and their CoA esters can be used for comparison.
| Molecule | Type | Supplier(s) |
| Arachidic acid (C20:0) | Saturated VLCFA | Cayman Chemical[7] |
| Behenic acid (C22:0) | Saturated VLCFA | Cayman Chemical[7] |
| Lignoceric acid (C24:0) | Saturated VLCFA | Cayman Chemical[8] |
| iso-Pentadecanoic acid (i-C15:0) | Branched-chain FA | Avanti Polar Lipids[9] |
| anteiso-Pentadecanoic acid (a-C15:0) | Branched-chain FA | Avanti Polar Lipids[9] |
| 14-Methylpentadecanoic acid (i-C16:0) | Branched-chain FA | Cayman Chemical[10] |
Visualizing the Pathways and Workflows
Fatty Acid Elongation Pathway
Caption: The four sequential reactions of the fatty acid elongation cycle.
Ceramide Synthesis Pathway
Caption: The de novo synthesis pathway of ceramide.
Experimental Workflow for Activity Confirmation
Caption: A logical workflow for confirming the biological activity of synthetic acyl-CoA.
References
- 1. Production of branched-chain very-long-chain fatty acids by fatty acid elongases and their tissue distribution in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELOVL1 production of C24 acyl-CoAs is linked to C24 sphingolipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl Chain Specificity of Ceramide Synthases Is Determined within a Region of 150 Residues in the Tram-Lag-CLN8 (TLC) Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Critical Role for Ceramide Synthase 2 in Liver Homeostasis: I. ALTERATIONS IN LIPID METABOLIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. avantiresearch.com [avantiresearch.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 16-methylnonadecanoyl-CoA
Immediate Safety and Handling Precautions
Before proceeding with any disposal steps, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of 16-methylnonadecanoyl-CoA should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential aerosols. In the event of skin or eye contact, rinse the affected area thoroughly with water and seek medical advice.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program. The following steps provide a clear, procedural guide for its proper disposal:
-
Waste Identification and Segregation :
-
Treat this compound as a hazardous chemical waste.
-
Do not mix it with other waste streams unless explicitly permitted by your EHS office.
-
Segregate solid and liquid forms of the waste.
-
-
Containerization :
-
Use a chemically compatible, leak-proof container with a secure screw-top lid for liquid waste. Do not fill the container to more than 80% of its capacity to allow for expansion.
-
For solid waste, use a clearly labeled, sealed container to prevent spillage.
-
Ensure the exterior of the container is clean and free from contamination.
-
-
Labeling :
-
Clearly label the waste container with the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Include the concentration and quantity of the waste.
-
Affix a "Hazardous Waste" label, as provided by your EHS office, and fill in all required information, such as the date of generation, laboratory location, and principal investigator's name.
-
-
Storage :
-
Store the labeled waste container in a designated, secure area away from incompatible materials.
-
Utilize secondary containment, such as a chemical-resistant tray, to mitigate potential spills.
-
-
Arranging for Pickup :
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for waste collection and documentation.
-
Quantitative Data Summary
While specific quantitative data for this compound is not available, general guidelines for laboratory chemical waste provide the following operational parameters:
| Parameter | Guideline |
| Liquid Waste Container Fill Level | Do not exceed 80% of container capacity |
| Empty Container Residue Limit | Less than 3% of the original volume |
| Secondary Containment Capacity | Must hold 110% of the volume of the primary container |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
By adhering to these established protocols, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
Essential Safety and Logistical Information for Handling 16-Methylnonadecanoyl-CoA
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory practices is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational handling, and disposal of 16-methylnonadecanoyl-CoA, a long-chain fatty acyl-coenzyme A derivative. Adherence to these protocols is critical for personnel safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound and similar long-chain fatty acyl-CoA compounds, a comprehensive approach to personal protection is essential. The following table summarizes the required PPE, drawing on safety data sheets for analogous compounds.
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Nitrile or latex gloves, changed frequently. | Prevents skin contact with the compound. Due to the lack of specific permeation data, frequent changes are recommended to minimize exposure risk. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from potential splashes or aerosols of the compound, which can cause serious eye irritation. |
| Body Protection | A standard laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required when handling small quantities in well-ventilated areas. Use a NIOSH-approved respirator if generating aerosols or dusts. | Long-chain acyl-CoA compounds are typically non-volatile solids. However, if aerosolization is possible, respiratory protection is necessary to prevent inhalation. |
Operational Plan: From Receipt to Use
A systematic workflow ensures the safe and effective use of this compound in experimental settings.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Verify that the product name and specifications on the label match the order.
-
Log the compound into the laboratory's chemical inventory system.
2. Storage:
-
Store this compound in a tightly sealed container in a freezer at -20°C to -80°C to prevent degradation.
-
The storage area should be clearly labeled and designated for biochemical reagents.
3. Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a designated clean area, such as a laminar flow hood or a clean bench, to minimize contamination.
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of the compound using a calibrated analytical balance.
-
Dissolve the solid in an appropriate buffer or solvent. The solubility of long-chain acyl-CoAs can be limited in aqueous solutions; consider using a small amount of an organic co-solvent like DMSO or ethanol (B145695) before adding the aqueous buffer.[1]
-
Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
4. Use in Experiments:
-
When pipetting solutions containing this compound, use filtered pipette tips to prevent cross-contamination.
-
Perform all experimental procedures involving the compound in a well-ventilated area.
-
Clearly label all tubes and vessels containing the compound.
Experimental Workflow for Handling this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound from receipt to experimental use.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, clearly labeled hazardous waste container.
-
Aqueous waste containing the compound should be collected in a separate, labeled liquid hazardous waste container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
2. Decontamination:
-
Non-disposable glassware and equipment should be decontaminated by rinsing with an appropriate solvent (e.g., 70% ethanol) followed by a thorough wash with laboratory detergent and water. The initial solvent rinse should be collected as hazardous waste.
3. Final Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Ensure that waste containers are securely sealed and properly labeled before collection.
Disposal Pathway for this compound Waste
Caption: A diagram illustrating the proper segregation and disposal route for waste contaminated with this compound.
By implementing these safety and logistical protocols, laboratories can effectively manage the risks associated with handling this compound, fostering a secure and productive research environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
